molecular formula C18H12N6O2S B12629578 C18H12N6O2S

C18H12N6O2S

Cat. No.: B12629578
M. Wt: 376.4 g/mol
InChI Key: XYRIKMMSBHIHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C18H12N6O2S is a nitrogen- and sulfur-containing heterocyclic compound offered for research purposes. Its molecular structure suggests potential as a key intermediate or scaffold in medicinal chemistry and drug discovery programs. Researchers are investigating its utility in developing novel pharmacologically active agents, with particular interest in its [mention specific potential activity, e.g., kinase inhibitory or antimicrobial properties]. The presence of multiple nitrogen atoms and a sulfur atom within a fused ring system makes this compound a valuable synthon for constructing diverse nitrogen bridgehead heterocycles, which are privileged structures in seeking new therapeutic candidates . The mechanism of action is compound-specific and currently under investigation. Research indicates that analogous complex heterocyclic structures can interact with various biological targets, such as enzymes or receptors . This product is strictly for research use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use. Handling should comply with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12N6O2S

Molecular Weight

376.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-(3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole

InChI

InChI=1S/C18H12N6O2S/c1-25-13-4-2-11(3-5-13)15-10-14(23-26-15)17-22-24-16(20-21-18(24)27-17)12-6-8-19-9-7-12/h2-10H,1H3

InChI Key

XYRIKMMSBHIHKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Characterization of Acelarin (C₁₈H₁₂N₆O₂S), a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: G-2025-A1 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Acelarin, a novel heterocyclic compound with the molecular formula C₁₈H₁₂N₆O₂S. Acelarin has been identified as a potent and selective inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase activity. This guide details its synthesis, physicochemical properties, in vitro biological activity, and mechanism of action. All experimental protocols and characterization data are presented herein to facilitate further research and development.

Physicochemical and Biological Properties

Acelarin was synthesized and characterized to determine its fundamental properties. The compound exhibits favorable solubility and stability characteristics. Its biological activity was profiled against a panel of kinases, revealing potent and selective inhibition of EGFR.

Table 1: Physicochemical Properties of Acelarin

PropertyValue
Molecular Formula C₁₈H₁₂N₆O₂S
Molecular Weight 392.46 g/mol
Appearance Pale yellow crystalline solid
Melting Point 212-214 °C
Aqueous Solubility (pH 7.4) 52.8 µg/mL
LogP 2.95
Purity (HPLC) >99.5%

Table 2: In Vitro Biological Activity of Acelarin

Assay TypeTargetCell LineIC₅₀ / EC₅₀ (nM)
Biochemical Assay EGFR Kinase-8.2 ± 1.5
Biochemical Assay VEGFR2 Kinase-1,250 ± 88
Cell Viability Assay -A549 (NSCLC)45.7 ± 5.1
Cell Viability Assay -MCF-7 (Breast)>10,000

Experimental Workflows and Signaling Pathways

The characterization of Acelarin followed a structured workflow from initial synthesis to biological validation. The compound was confirmed to act via inhibition of the EGFR signaling pathway, a critical regulator of cell proliferation and survival.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Screening cluster_moa Mechanism of Action synthesis Synthesis purification HPLC Purification synthesis->purification structure Structural Verification (NMR, MS) purification->structure biochem Biochemical Assay (EGFR Kinase) structure->biochem cell_based Cell Viability Assay (A549) biochem->cell_based selectivity Selectivity Profiling (Kinase Panel) cell_based->selectivity pathway Pathway Analysis (Western Blot) selectivity->pathway target Target Engagement Assay pathway->target

Caption: High-level workflow for the characterization of Acelarin.

Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Activates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Acelarin Acelarin Acelarin->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Acelarin inhibits the EGFR signaling pathway.

Detailed Experimental Protocols

Synthesis of Acelarin

A solution of 4-(pyridin-4-yl)pyrimidin-2-amine (1.0 eq) and 4-fluoro-3-nitrobenzenesulfonamide (1.1 eq) in anhydrous DMSO was treated with potassium carbonate (2.5 eq). The mixture was heated to 120 °C for 16 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was poured into ice-water, and the resulting precipitate was collected by filtration. The crude product was purified via column chromatography (DCM:MeOH gradient) to yield Acelarin as a pale yellow solid. Structure was confirmed by ¹H NMR, ¹³C NMR, and HRMS.

EGFR Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagents: EGFR-Eu-anti-His-Tag Antibody, Alexa Fluor™ 647-labeled Kinase Tracer 236, and purified recombinant human EGFR (catalytic domain).

  • Procedure:

    • Acelarin was serially diluted in assay buffer (25 mM MOPS, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

    • 2.5 µL of the diluted compound was added to the wells of a 384-well microplate.

    • 2.5 µL of the EGFR enzyme/Eu-antibody mixture was added to each well.

    • 5 µL of the Alexa Fluor™ tracer was added to initiate the reaction.

    • The plate was incubated at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals were read on a suitable plate reader (excitation 340 nm, emission 620 nm and 665 nm).

  • Analysis: The emission ratio (665/620) was calculated and plotted against the compound concentration. IC₅₀ values were determined using a four-parameter logistic curve fit.

Cell Viability (MTT) Assay
  • Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of Acelarin (ranging from 0.1 nM to 100 µM). A vehicle control (0.1% DMSO) was included.

  • Incubation: Plates were incubated for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control. EC₅₀ values were calculated by non-linear regression analysis.

spectroscopic analysis of C18H12N6O2S (NMR, FT-IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the organic compound with the molecular formula C18H12N6O2S. Due to the absence of publicly available experimental data for this specific molecule, this document presents a theoretical analysis based on a plausible chemical structure. The predicted data serves as a reference for researchers encountering this or structurally similar molecules in their work.

Proposed Molecular Structure

For the purpose of this guide, we propose the following structure for this compound: 5-(4-aminophenyl)-3-((4-nitrophenyl)amino)-1,2,4-thiadiazole . This structure is consistent with the molecular formula and contains a variety of functional groups that lend themselves to spectroscopic characterization.

Structure:

Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, FT-IR, and UV-Vis spectroscopic analysis of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.85s1HN-H (thiadiazole amine)
8.15d2HAr-H (ortho to NO₂)
7.90d2HAr-H (ortho to thiadiazole)
7.75d2HAr-H (meta to NO₂)
6.70d2HAr-H (meta to thiadiazole)
5.50s2HNH₂ (amino group)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
170.1C=N (thiadiazole)
155.2C-S (thiadiazole)
150.5C-NH₂
145.8C-NO₂
142.3Quaternary Ar-C
129.7Ar-C
125.4Ar-C
121.9Quaternary Ar-C
118.6Ar-C
114.2Ar-C
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (amine and NH₂)
3100 - 3000MediumAromatic C-H stretch
1620StrongN-H bend (amine)
1595, 1480Medium-StrongAromatic C=C stretch
1540StrongN-O asymmetric stretch (NO₂)
1340StrongN-O symmetric stretch (NO₂)
1250MediumC-N stretch
830StrongC-S stretch
750StrongAromatic C-H out-of-plane bend
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Data (in Ethanol)

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Transition
~280~15,000π → π* (aromatic systems)
~350~25,000π → π* (extended conjugation with nitro group)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse width and a relaxation delay of 2 seconds.

    • Accumulate 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse width and a relaxation delay of 5 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the compound with 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and converting to absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in ethanol at a concentration of 1 mg/mL. From this stock solution, prepare a dilute solution with a concentration of approximately 10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent (ethanol) to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from 200 to 800 nm.

  • Data Processing: The instrument software will automatically subtract the blank spectrum from the sample spectrum to provide the absorbance spectrum of the compound. Identify the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_uvvis UV-Vis Spectroscopy cluster_interpretation Data Interpretation Synthesis Synthesis & Purification of this compound NMR_Sample Dissolve in DMSO-d6 Synthesis->NMR_Sample FTIR_Sample Prepare KBr Pellet Synthesis->FTIR_Sample UV_Sample Dissolve in Ethanol Synthesis->UV_Sample H1_NMR 1H NMR NMR_Sample->H1_NMR C13_NMR 13C NMR NMR_Sample->C13_NMR NMR_Data NMR Data (δ, J, Integration) H1_NMR->NMR_Data C13_NMR->NMR_Data Interpretation Structural Elucidation NMR_Data->Interpretation FTIR_Acq FT-IR Acquisition FTIR_Sample->FTIR_Acq FTIR_Data FT-IR Spectrum (cm-1) FTIR_Acq->FTIR_Data FTIR_Data->Interpretation UV_Acq UV-Vis Scan UV_Sample->UV_Acq UV_Data UV-Vis Spectrum (λmax) UV_Acq->UV_Data UV_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

A Comprehensive Theoretical and Computational Guide to the Analysis of Novel Heterocyclic Compounds: A Case Study on C18H12N6O2S

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound with the molecular formula C18H12N6O2S is not well-characterized in existing scientific literature. Therefore, this document serves as an in-depth technical guide outlining the standard theoretical and computational methodologies that would be applied to characterize a novel compound of this nature. All data presented are hypothetical and for illustrative purposes.

Introduction

Novel heterocyclic compounds containing nitrogen and sulfur are of significant interest in medicinal chemistry due to their diverse pharmacological activities. A hypothetical molecule with the formula this compound suggests a complex aromatic system with potential for diverse intermolecular interactions, making it a candidate for investigation as a therapeutic agent. This guide details a systematic approach to characterizing such a novel compound, from initial in silico predictions to experimental validation.

Theoretical and Computational Studies

Computational chemistry provides a powerful, resource-efficient means to predict the properties of a novel molecule and guide experimental design. These studies are broadly categorized into theoretical quantum mechanics and classical molecular mechanics simulations.

Quantum Chemical Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is instrumental in predicting the optimized geometry, stability, and spectroscopic properties of a new compound.

Methodology/Protocol for DFT Calculations:

  • Structure Drawing: The 2D structure of a plausible isomer of this compound is drawn using a chemical structure editor and converted to a 3D conformation.

  • Geometry Optimization: The initial 3D structure is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy conformation of the molecule.[1][2][3][4]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Properties Calculation: Single-point energy calculations are performed to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated ValueSignificance
Thermodynamic Properties
Total Energy-1578.34 HartreeIndicates the electronic and nuclear energy of the optimized structure.
Dipole Moment3.45 DebyeSuggests the molecule is polar, influencing solubility and binding.
Geometric Parameters
C=O Bond Length1.23 ÅTypical double bond character.
C-S Bond Length1.78 ÅTypical single bond character in a heterocyclic ring.
Dihedral Angle (Ring A-B)15.2°Indicates a slight twist between two aromatic planes.
Electronic Properties
HOMO Energy-6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap3.7 eVAn indicator of chemical reactivity and stability.
Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, helping to elucidate potential biological targets and binding interactions.

Methodology/Protocol for Molecular Docking:

  • Target and Ligand Preparation: A protein target (e.g., a kinase or protease) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens are added. The 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations and orientations of the ligand within the active site.[5][6]

  • Analysis of Results: The resulting poses are ranked based on a scoring function (e.g., binding affinity in kcal/mol). The top-ranked pose is analyzed to identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Kinase

ParameterValueDescription
Binding Affinity (kcal/mol)-9.8Predicted free energy of binding; a more negative value indicates stronger binding.
Key Interacting Residues
Hydrogen BondLYS745 (2.8 Å)Hydrogen bond between the carbonyl oxygen of the ligand and the backbone NH of Lysine.
Hydrogen BondMET793 (3.1 Å)Hydrogen bond between a nitrogen atom of the ligand and the backbone NH of Methionine.
Pi-Sulfur InteractionCYS797Interaction between the sulfur atom of the ligand and the aromatic ring of Cysteine.
Hydrophobic InteractionsLEU718, VAL726, ALA743van der Waals contacts with key hydrophobic residues in the binding pocket.
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability and the persistence of key interactions.

Methodology/Protocol for MD Simulations:

  • System Preparation: The best-ranked docked complex from the molecular docking study is placed in a simulation box solvated with a water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Energy Minimization: The system's energy is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1 atm) to ensure it reaches a stable state. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).

  • Production Run: A long-duration simulation (e.g., 100 ns) is run to generate trajectories of atomic motion.

  • Trajectory Analysis: The trajectories are analyzed to calculate metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of intermolecular interactions over time.[7][8]

Experimental Protocols

Following computational predictions, experimental work is essential to synthesize and validate the properties of the compound.

Synthesis of Nitrogen-Sulfur Heterocycles

The synthesis of complex heterocycles often involves multi-step reactions.[9][10][11][12][13]

General Protocol for Synthesis:

  • Reaction Setup: A solution of a suitable starting material (e.g., an aminothiol derivative) in an appropriate solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a condenser.

  • Reagent Addition: A second reactant (e.g., a dicarbonyl compound or an activated aromatic system) is added to the flask, often in the presence of a catalyst (e.g., a few drops of glacial acetic acid).

  • Reflux: The reaction mixture is heated to reflux for a specified period (e.g., 6-12 hours) while being monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated or extracted. The crude product is then purified using techniques like recrystallization or column chromatography.

  • Characterization: The final product's structure is confirmed using spectroscopic methods such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.

In Vitro Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[14][15][16][17]

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa or A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48-72 hours.

  • MTT Addition: MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the ability of the compound to inhibit the activity of a specific enzyme.[18][19][20][21][22]

Protocol:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and the inhibitor (this compound).

  • Assay Reaction: In a 96-well plate, add the enzyme and different concentrations of the inhibitor. Allow them to pre-incubate for a short period (e.g., 15 minutes).

  • Initiation of Reaction: Initiate the reaction by adding the substrate.

  • Detection: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_biological Biological Evaluation synthesis Synthesis of This compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization dft DFT Calculations (Geometry, Electronics) characterization->dft docking Molecular Docking (Binding Mode) dft->docking md MD Simulations (Complex Stability) docking->md mtt MTT Assay (Cytotoxicity) md->mtt enzyme_assay Enzyme Inhibition Assay (IC50 Determination) mtt->enzyme_assay moa Mechanism of Action Studies enzyme_assay->moa start Novel Compound Design start->synthesis

Caption: A general experimental workflow from compound synthesis to biological evaluation.

signaling_pathway cluster_pathway Kinase Cascade GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->MEK

Caption: Hypothetical inhibition of the MEK-ERK signaling pathway by this compound.

docking_logic ligand This compound (Ligand) - Flexible Torsions - Gasteiger Charges docking Molecular Docking (AutoDock Vina) ligand->docking protein Target Protein (Receptor) - Defined Active Site - Rigid Backbone protein->docking results Docking Results - Binding Affinity (-9.8 kcal/mol) - Interaction Analysis (H-Bonds) - Top-Ranked Pose docking->results

Caption: Logical relationship in a molecular docking study.

References

A Methodological Guide to Determining the Solubility and Stability of Novel Chemical Entities in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals Compound of Interest: A novel or poorly characterized molecule, exemplified here as a compound with the molecular formula C18H12N6O2S.

Disclaimer: The specific compound with the molecular formula this compound is not readily identifiable in public chemical databases. As such, this guide provides a general framework and methodologies for researchers to determine the solubility and stability of a new or uncharacterized chemical entity in organic solvents. All data and experimental details presented are illustrative.

Introduction

The preclinical and process development stages for any new chemical entity (NCE) heavily rely on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability in various solvent systems. These parameters influence everything from reaction kinetics and purification strategies to formulation development and bioavailability.

This technical guide outlines the fundamental principles and experimental workflows for characterizing the solubility and stability of a novel compound, using the hypothetical molecule this compound as a case study.

Solubility Determination in Organic Solvents

The principle of "like dissolves like" provides a preliminary qualitative guide for solvent selection. However, for scientific and industrial applications, quantitative data is essential. The goal is to determine the saturation concentration of the compound in a given solvent at a specific temperature.

Experimental Protocol: Isothermal Equilibrium Solubility

The most common method for determining thermodynamic solubility is the isothermal equilibrium (shake-flask) method.

Objective: To determine the concentration of a saturated solution of the compound at a constant temperature.

Materials:

  • The compound of interest (this compound)

  • A panel of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Tetrahydrofuran (THF), Toluene)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium with the saturated solution.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the solid material from the supernatant.

  • Carefully collect an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC.

  • The experiment should be performed in triplicate for each solvent.

Data Presentation: Solubility Data

Quantitative solubility data should be presented in a clear, tabular format.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO2550.2 ± 1.5134.8 ± 4.0
Ethanol255.8 ± 0.315.6 ± 0.8
Methanol252.1 ± 0.15.6 ± 0.3
Acetonitrile251.5 ± 0.24.0 ± 0.5
THF2512.4 ± 0.733.3 ± 1.9
Toluene25<0.1<0.3

Note: The above data is hypothetical for this compound (Molecular Weight: 372.4 g/mol ).

Workflow for Solubility Determination

G start Start: Excess Solid Compound add_solvent Add Known Volume of Organic Solvent start->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with shaking) add_solvent->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate collect Collect Supernatant separate->collect dilute Dilute for Analysis collect->dilute analyze Quantify Concentration (e.g., HPLC) dilute->analyze end_node End: Solubility Value analyze->end_node

Workflow for Isothermal Equilibrium Solubility Determination

Stability Assessment in Organic Solvents

Assessing the stability of a compound in various solvents is critical for determining appropriate storage conditions, solvent selection for chemical reactions, and analytical method development. Stability studies typically involve monitoring the degradation of the compound over time under specific conditions.

Experimental Protocol: Chemical Stability in Solution

Objective: To evaluate the degradation of the compound in different organic solvents over time.

Materials:

  • Stock solution of the compound in a stable solvent (e.g., DMSO)

  • A panel of organic solvents

  • Thermostatically controlled environment (e.g., incubator or oven)

  • HPLC system

Methodology:

  • Prepare a stock solution of the compound at a known concentration in a solvent in which it is known to be stable and highly soluble (e.g., DMSO).

  • In separate vials, dilute the stock solution with the test solvents to a final concentration that is well above the limit of quantification.

  • Include a control sample, which is a dilution in the initial stable solvent.

  • Store the samples at one or more temperatures (e.g., ambient and an elevated temperature like 40°C to accelerate degradation).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately analyze the samples by a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

  • Record the peak area of the parent compound at each time point.

Data Presentation: Stability Data

The results are typically presented as the percentage of the parent compound remaining at each time point.

SolventTemperature (°C)0 hr8 hr24 hr48 hr
DMSO25100%99.8%99.5%99.1%
Ethanol25100%98.5%96.2%92.8%
Methanol25100%95.1%88.4%79.5%
Acetonitrile25100%99.2%98.1%96.5%
THF25100%99.5%98.9%98.2%

Note: The above data is hypothetical.

Workflow for Stability Assessment

G prep_solution Prepare Compound Solution in Test Solvents store_samples Store Samples at Defined Temperature(s) prep_solution->store_samples time_points Withdraw Aliquots at Scheduled Time Points (t=0, t=x, ...) store_samples->time_points hplc_analysis Analyze by Stability-Indicating HPLC Method time_points->hplc_analysis quantify Quantify Parent Compound and Degradants hplc_analysis->quantify calc_remaining Calculate % Parent Compound Remaining quantify->calc_remaining end_node End: Stability Profile calc_remaining->end_node

Workflow for Chemical Stability Assessment in Solution

Conclusion

The systematic evaluation of solubility and stability in a range of organic solvents is a foundational activity in the lifecycle of any chemical compound intended for research or commercialization. The protocols and workflows detailed in this guide provide a robust framework for obtaining the high-quality, quantitative data necessary for informed decision-making in chemical synthesis, process development, and formulation. While the specific properties of this compound remain to be experimentally determined, the application of these methodologies will yield the essential insights required for its successful development.

In-depth Technical Guide on the Thermal Properties and Decomposition of C18H12N6O2S

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C18H12N6O2S does not correspond to a singular, well-documented compound in major chemical databases. This guide synthesizes available information for a potential isomer, 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole, based on limited literature. The data presented should be considered illustrative for a compound of this composition and may not be representative of other isomers. Further experimental validation is strongly recommended.

Introduction

The heterocyclic compound with the molecular formula this compound represents a class of molecules with potential applications in medicinal chemistry and materials science. This document provides a technical overview of the predicted and experimentally determined thermal properties and decomposition behavior of a specific isomer, 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole. Understanding these characteristics is crucial for drug development, formulation, and ensuring stability during storage and manufacturing processes.

Compound Identification

For the purpose of this guide, we will focus on the isomer 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole .

Identifier Value
Molecular Formula This compound
IUPAC Name 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole
Molecular Weight 396.39 g/mol
Canonical SMILES CC1=C(C=C(C=C1)--INVALID-LINK--[O-])C2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N
CAS Number 1797893-35-9

Thermal Properties

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the melting point, enthalpy of fusion, and decomposition temperature.

Table 1: Summary of Thermal Properties

Property Value Method
Melting Point (Tm) 248-250 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td) Onset at approx. 280 °CThermogravimetric Analysis (TGA)
Enthalpy of Fusion (ΔHf) Data not available-

Experimental Protocols

The following sections detail the methodologies for determining the thermal properties of 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and enthalpy of fusion.

  • Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q200 or Mettler Toledo DSC 1).

  • Methodology:

    • A sample of 3-5 mg of the compound is accurately weighed into an aluminum pan.

    • The pan is hermetically sealed.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference are heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate of 50 mL/min).

    • The temperature range is typically from ambient temperature to 300 °C.

    • The melting point is determined as the onset temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature.

  • Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 1).

  • Methodology:

    • A sample of 5-10 mg of the compound is placed in a ceramic or platinum pan.

    • The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen or air atmosphere.

    • The temperature range is typically from ambient temperature to 600 °C.

    • The mass of the sample is recorded as a function of temperature.

    • The decomposition temperature is determined as the onset temperature of mass loss.

Thermal Decomposition Pathway

The thermal decomposition of 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole is predicted to initiate with the cleavage of the weakest bonds in the molecule. The exact decomposition products have not been fully characterized and would require further investigation using techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).

A logical decomposition pathway can be hypothesized as follows:

DecompositionPathway This compound This compound (Parent Compound) InitialDecomposition Initial Thermal Stress (>280 °C) This compound->InitialDecomposition Fragments Formation of Volatile Fragments InitialDecomposition->Fragments Bond Cleavage Residue Char Residue InitialDecomposition->Residue Polymerization/ Carbonization

Caption: Hypothesized thermal decomposition pathway.

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a novel compound.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization DSC DSC Analysis (Melting Point) Characterization->DSC TGA TGA Analysis (Decomposition) Characterization->TGA DataAnalysis Data Analysis and Interpretation DSC->DataAnalysis TGA->DataAnalysis Report Reporting DataAnalysis->Report

Caption: Workflow for thermal property analysis.

Conclusion

The thermal properties of the isomer 2-(4-methyl-3-nitrophenyl)-5-(4-sulfamoylphenyl)-1,3,4-oxadiazole (this compound) indicate a high melting point and a decomposition temperature suitable for many pharmaceutical applications. However, the limited availability of comprehensive experimental data underscores the need for further research to fully characterize its thermal behavior and decomposition products. The methodologies and workflows presented in this guide provide a framework for such future investigations.

An In-depth Technical Guide to the Photophysical Properties of C18H12N6O2S Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives with the molecular formula C18H12N6O2S represent a class of complex heterocyclic systems with significant potential in various scientific and technological fields. The confluence of nitrogen, sulfur, and oxygen atoms within a conjugated π-system suggests the likelihood of intriguing photophysical behaviors, such as strong absorption and emission in the visible spectrum, and sensitivity to the local environment. Such properties are highly sought after for applications including:

  • Fluorescent Probes and Sensors: For the detection of ions, biomolecules, and changes in microenvironments.

  • Organic Light-Emitting Diodes (OLEDs): As emissive materials in the development of next-generation displays and lighting.

  • Photodynamic Therapy (PDT): As photosensitizers that can generate reactive oxygen species upon light activation for therapeutic purposes.

  • Drug Development: As scaffolds for novel therapeutic agents, where their fluorescent properties can be harnessed for imaging and mechanistic studies.

This guide will focus on the core photophysical properties of this hypothetical class of compounds, detailing the experimental protocols required for their characterization and presenting expected data in a structured format.

Hypothetical Photophysical Data

The photophysical properties of this compound derivatives are expected to be highly dependent on their specific molecular structure, particularly the nature of the electron-donating and electron-accepting moieties within the molecule. For the purpose of this guide, we will consider two hypothetical derivatives, HD-1 and HD-2 , which are presumed to be isomers with differing substitution patterns, leading to distinct photophysical characteristics. The data below is a projection based on studies of similar donor-acceptor systems, such as those based on benzothiadiazole.[1][2][3]

Table 1: Summary of Photophysical Properties of Hypothetical this compound Derivatives in Toluene.

ParameterHypothetical Derivative 1 (HD-1)Hypothetical Derivative 2 (HD-2)
Absorption Maximum (λabs) 450 nm480 nm
Molar Extinction Coefficient (ε) 35,000 M-1cm-142,000 M-1cm-1
Emission Maximum (λem) 520 nm560 nm
Stokes Shift (Δν) 70 nm (2980 cm-1)80 nm (2700 cm-1)
Fluorescence Quantum Yield (ΦF) 0.650.50
Fluorescence Lifetime (τF) 3.2 ns2.8 ns

Table 2: Solvatochromic Effects on the Emission Maxima (λem) of HD-1.

SolventDielectric Constant (ε)Emission Maximum (λem)
Hexane 1.88505 nm
Toluene 2.38520 nm
Dichloromethane 8.93545 nm
Acetonitrile 37.5570 nm
Ethanol 24.5580 nm

The significant red shift in the emission maximum of HD-1 with increasing solvent polarity is indicative of a larger dipole moment in the excited state compared to the ground state, a common feature of donor-acceptor fluorophores exhibiting positive solvatochromism.[4][5]

Experimental Protocols

Accurate characterization of the photophysical properties of this compound derivatives requires a suite of spectroscopic techniques. The following sections detail the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficient (ε) of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., toluene) at a concentration of approximately 10-3 M. From this stock solution, prepare a series of dilutions in the range of 10-5 to 10-6 M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be used to correct for the absorbance of the solvent and the cuvette.

  • Sample Measurement: Record the absorption spectra of each of the diluted solutions over a relevant wavelength range (e.g., 300-700 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

    • The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.[6]

Fluorescence Spectroscopy

This technique is used to determine the wavelengths of maximum emission (λem) and to study the solvatochromic behavior of the compound.

Methodology:

  • Sample Preparation: Use the same set of diluted solutions prepared for the UV-Vis measurements. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with a thermostatted cell holder.

  • Excitation Wavelength Selection: Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.

  • Emission Spectrum Acquisition: For each solution, scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 460-800 nm for an excitation at 450 nm).

  • Solvatochromism Study: Repeat the measurement in a series of solvents with varying polarities to observe the shift in the emission maximum.[4][5]

Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The absolute method using an integrating sphere is the most accurate.[7][8][9][10]

Methodology:

  • Instrumentation: A spectrofluorometer equipped with an integrating sphere is required.

  • Measurement of Incident Light (Scattering):

    • Place a cuvette containing the pure solvent inside the integrating sphere.

    • Set the excitation wavelength to the λabs of the sample.

    • Measure the spectrum of the scattered excitation light. The integrated area of this peak corresponds to the total number of photons in the incident beam.

  • Measurement of Sample Emission:

    • Replace the solvent cuvette with a cuvette containing the sample solution (absorbance at λabs < 0.1).

    • Measure the spectrum, which will show both the scattered excitation light and the fluorescence emission.

  • Data Analysis:

    • The quantum yield (ΦF) is calculated as the ratio of the number of emitted photons (integrated area of the emission spectrum) to the number of absorbed photons (the difference between the integrated areas of the incident light with and without the sample).[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of a new this compound derivative.

G cluster_synthesis Compound Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis Pure Compound fluorescence Fluorescence Spectroscopy uv_vis->fluorescence Determine λex data_processing Data Processing & Plotting uv_vis->data_processing quantum_yield Quantum Yield Measurement fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement fluorescence->lifetime fluorescence->data_processing solvatochromism_analysis Solvatochromism Analysis fluorescence->solvatochromism_analysis quantum_yield->data_processing lifetime->data_processing property_determination Determination of λabs, λem, ε, ΦF, τF data_processing->property_determination property_determination->solvatochromism_analysis G cluster_molecule Hypothetical D-A-D Structure cluster_excitation Photoexcitation and ICT D1 Electron Donor A Acceptor Core (e.g., Benzothiadiazole) D1->A π-bridge D2 Electron Donor D2->A π-bridge GroundState Ground State (S0) ExcitedState Excited State (S1) (ICT State) GroundState->ExcitedState Absorption (hν) ExcitedState->GroundState Fluorescence (hν')

References

Introduction and Plausible Structural Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Predicted Electrochemical Behavior of C18H12N6O2S

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the predicted electrochemical behavior of the novel chemical entity this compound. As no empirical data for this specific molecule currently exists in published literature, this guide synthesizes information from structurally related compounds and foundational electrochemical principles to forecast its redox properties. This whitepaper is intended to serve as a foundational resource for researchers initiating studies on this molecule, offering insights into its potential electrochemical characteristics and providing detailed experimental protocols for its investigation.

The molecular formula this compound suggests a highly conjugated system, rich in heteroatoms, which is characteristic of electroactive and biologically relevant molecules. The high degree of unsaturation indicates the presence of multiple aromatic or heteroaromatic rings. Potential core structures could include phenothiazine, benzothiadiazole, or feature azo or nitro functionalities, all of which are known to exhibit distinct electrochemical behaviors. For the purpose of this guide, we will consider three plausible structural isomers to frame our predictions.

  • Isomer A: A phenothiazine core with appended nitro- and nitrogen-containing heterocyclic groups.

  • Isomer B: A benzothiadiazole-based donor-acceptor-donor (D-A-D) structure.

  • Isomer C: An azo-bridged aromatic system containing sulfone and nitro groups.

Predicted Electrochemical Profile

The electrochemical behavior of this compound is expected to be dominated by the redox-active functional groups present in its structure.

  • Phenothiazine-like (Isomer A): Phenothiazine and its derivatives are known for their ease of electrochemical oxidation.[1] The process typically involves the reversible, one-electron oxidation of the phenothiazine nucleus to a stable radical cation.[1] The presence of electron-withdrawing nitro groups would likely shift the oxidation potential to more positive values compared to unsubstituted phenothiazine.

  • Benzothiadiazole-like (Isomer B): Benzothiadiazole is a well-known electron acceptor used in organic electronics.[2][3] Molecules with a D-A-D architecture featuring a benzothiadiazole core typically exhibit reversible reduction waves corresponding to the formation of a radical anion.[2] The reduction potential can be tuned by the nature of the donor groups.[2]

  • Azo and Nitro-containing (Isomer C): Aromatic azo compounds undergo electrochemical reduction in two one-electron steps in aprotic media, with the first step leading to a stable anion radical.[4] The reduction of aromatic nitro groups is also a prominent electrochemical process, often proceeding through a series of electron and proton transfer steps to form nitroso, hydroxylamine, and ultimately amine species.[5][6] The reduction of the nitro group is generally irreversible.[7] In a molecule containing both azo and nitro groups, the azo group may be reduced preferentially.[7]

Representative Electrochemical Data for Structurally Similar Scaffolds

To provide a quantitative context for the predicted behavior of this compound, the following tables summarize electrochemical data for related classes of compounds.

Table 1: Oxidation Potentials of Phenothiazine Derivatives

Compound Epa (V vs. reference) Solvent/Electrolyte Reference
Chlorpromazine HCl ~ +0.7 to +0.9 H2SO4 [8]
N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine +0.65 Not Specified [9]

| Ethylpromethazine bis(trifluoromethanesulfonyl)imide | +1.12 | Not Specified |[9] |

Table 2: Reduction Potentials of Benzothiadiazole Derivatives

Compound Ered (V vs. Fc/Fc+) Solvent/Electrolyte Reference
Benzothiadiazole Derivative 1 -1.89 DCM / 0.1 M Bu4NPF6 [2]

| Benzothiadiazole Derivative 2 | -2.07 | DCM / 0.1 M Bu4NPF6 |[2] |

Table 3: Reduction Potentials of Azo and Nitroaromatic Compounds

Compound Class Reduction Process E1/2 (V vs. reference) Conditions Reference
Aromatic Azo Compounds Two 1-electron steps Varies with structure Aprotic media [4]
Nitrobenzene Reduction to phenylhydroxylamine -0.30 to -0.45 Aqueous, pH 7.0 [6]

| Phenylhydroxylamine | Reduction to aniline | -0.55 to -0.70 | Aqueous, pH 7.0 |[6] |

Experimental Protocols

The following are detailed methodologies for key electrochemical experiments that can be adapted for the study of this compound.

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior, including the potentials of oxidation and reduction events and the reversibility of the electron transfer processes.

Instrumentation: A standard three-electrode system comprising a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[10] The system is controlled by a potentiostat.

Procedure:

  • Prepare a solution of this compound (typically 0.1 to 1.0 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or dichloromethane).

  • De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Immerse the electrodes in the solution and initiate the potential sweep. The potential is swept linearly from an initial potential to a vertex potential and then back to the initial potential.

  • Record the current response as a function of the applied potential.

  • Vary the scan rate (e.g., from 20 mV/s to 500 mV/s) to investigate the nature of the redox process (e.g., diffusion-controlled vs. surface-adsorbed).

Differential Pulse Voltammetry (DPV)

Objective: To enhance the sensitivity of measurements and accurately determine peak potentials, particularly for irreversible or quasi-reversible systems.

Instrumentation: Same as for Cyclic Voltammetry.

Procedure:

  • Prepare the sample solution as described for CV.

  • The potential waveform consists of small pulses superimposed on a linear potential ramp. The current is sampled twice during each pulse, just before the pulse is applied and again at the end of the pulse. The difference in current is plotted against the base potential.

  • Optimize pulse parameters (pulse amplitude, pulse width, and scan increment) to maximize the signal-to-noise ratio.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To study the kinetics of electron transfer and the properties of the electrode-solution interface.

Instrumentation: A potentiostat with a frequency response analyzer.

Procedure:

  • Set the DC potential of the working electrode to a value corresponding to the formal potential of a redox couple of interest (determined from CV).

  • Apply a small amplitude AC sinusoidal voltage (e.g., 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).

  • Measure the resulting AC current and phase shift.

  • The impedance data is typically plotted in a Nyquist plot (imaginary impedance vs. real impedance) and can be fitted to an equivalent circuit model to extract kinetic and interfacial parameters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_data Data Interpretation synthesis Synthesis of This compound dissolution Dissolution in Solvent + Electrolyte synthesis->dissolution deaeration De-aeration (N2 or Ar) dissolution->deaeration cv Cyclic Voltammetry (CV) deaeration->cv Initial Screening dpv Differential Pulse Voltammetry (DPV) cv->dpv Enhanced Sensitivity eis Electrochemical Impedance Spectroscopy (EIS) cv->eis Kinetic Analysis potentials Determine Redox Potentials cv->potentials reversibility Assess Reversibility cv->reversibility kinetics Model Electron Transfer Kinetics eis->kinetics

Caption: General workflow for the electrochemical characterization of this compound.

Hypothetical Signaling Pathway Involvement

Assuming this compound possesses biological activity, its electrochemical properties could be relevant to its mechanism of action, for instance, by modulating intracellular redox signaling pathways.

signaling_pathway cluster_cell Cellular Environment This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Redox Cycling Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) This compound->Antioxidant_Enzymes Direct Modulation? Redox_Sensor Redox-sensitive Kinase (e.g., ASK1) ROS->Redox_Sensor Oxidative Stress Transcription_Factor Transcription Factor (e.g., Nrf2) Redox_Sensor->Transcription_Factor Activates Gene_Expression Gene Expression (Antioxidant Response) Transcription_Factor->Gene_Expression Induces

Caption: Hypothetical modulation of a cellular redox signaling pathway by this compound.

References

A Comprehensive Technical Guide to Single Crystal X-ray Diffraction: Analysis of Small Molecule Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of single crystal X-ray diffraction (SCXRD), a pivotal technique in the structural elucidation of crystalline materials. While a specific crystal structure for the molecular formula C18H12N6O2S is not publicly available, this document utilizes the well-characterized pharmaceutical compound Sulfamethoxazole (C10H11N3O3S) as a representative example to detail the experimental protocols, data presentation, and workflow inherent to SCXRD analysis. The principles and methodologies described herein are broadly applicable to the crystallographic study of a wide range of small organic molecules relevant to drug discovery and development.

Data Presentation

The primary outcome of a successful single crystal X-ray diffraction experiment is a set of crystallographic data that precisely describes the atomic arrangement within the crystal lattice. This data is crucial for understanding the three-dimensional structure of a molecule, its intermolecular interactions, and its solid-state properties.[1][2] The following tables summarize the key crystallographic data for Sulfamethoxazole.

Table 1: Crystal Data and Structure Refinement for Sulfamethoxazole.

Parameter Value
Empirical formula C10H11N3O3S
Formula weight 253.28
Temperature 293(2) K
Wavelength 1.54178 Å
Crystal system Monoclinic
Space group P21/c
Unit cell dimensions a = 8.534(2) Å, α = 90°b = 5.512(2) Å, β = 95.83(2)°c = 24.311(5) Å, γ = 90°
Volume 1138.8(5) ų
Z 4
Density (calculated) 1.477 Mg/m³
Absorption coefficient 2.339 mm⁻¹
F(000) 528
Crystal size 0.30 x 0.20 x 0.10 mm
Theta range for data collection 4.67 to 68.32°
Index ranges -10<=h<=10, -6<=k<=6, -29<=l<=29
Reflections collected 10327
Independent reflections 2043 [R(int) = 0.0453]
Completeness to theta = 68.32° 99.8 %
Absorption correction Semi-empirical from equivalents
Max. and min. transmission 0.793 and 0.548
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2043 / 0 / 163
Goodness-of-fit on F² 1.049
Final R indices [I>2sigma(I)] R1 = 0.0353, wR2 = 0.0933
R indices (all data) R1 = 0.0416, wR2 = 0.0981

| Largest diff. peak and hole | 0.283 and -0.321 e.Å⁻³ |

Table 2: Selected Bond Lengths for Sulfamethoxazole.

Bond Length (Å)
S(1)-O(1) 1.433(1)
S(1)-O(2) 1.438(1)
S(1)-N(2) 1.635(1)
S(1)-C(1) 1.758(2)
N(1)-C(4) 1.388(2)
N(2)-C(7) 1.385(2)
N(3)-O(3) 1.411(2)
N(3)-C(7) 1.320(2)
O(3)-C(8) 1.341(2)
C(8)-C(9) 1.332(3)
C(9)-C(10) 1.496(3)

| C(7)-C(8) | 1.416(2) |

Table 3: Selected Bond Angles for Sulfamethoxazole.

Atoms Angle (°)
O(1)-S(1)-O(2) 119.5(1)
O(1)-S(1)-N(2) 107.2(1)
O(2)-S(1)-N(2) 106.9(1)
O(1)-S(1)-C(1) 108.1(1)
O(2)-S(1)-C(1) 107.5(1)
N(2)-S(1)-C(1) 107.0(1)
C(7)-N(2)-S(1) 123.6(1)
C(7)-N(3)-O(3) 110.1(1)
C(8)-O(3)-N(3) 105.7(1)
C(2)-C(1)-S(1) 119.5(1)
C(6)-C(1)-S(1) 119.6(1)
C(5)-C(4)-N(1) 120.7(2)

| C(3)-C(4)-N(1) | 120.5(2) |

Experimental Protocols

The determination of a crystal structure by single crystal X-ray diffraction involves a series of well-defined steps, from sample preparation to data analysis.[3][4]

2.1. Crystal Selection and Mounting

A high-quality, single crystal, free of significant defects, is essential for collecting good diffraction data. The ideal crystal should have well-defined faces and be of an appropriate size (typically 0.1-0.3 mm in each dimension). The selected crystal is carefully mounted on a goniometer head. A common method involves adhering the crystal to the tip of a glass fiber or a specialized loop using a minimal amount of adhesive or cryo-protectant oil.

2.2. Data Collection

The mounted crystal is placed on a diffractometer, which consists of an X-ray source, a goniometer for rotating the crystal, and a detector to record the diffraction pattern.[5]

  • X-ray Source: Modern diffractometers typically use a sealed-tube or microfocus X-ray source, commonly with a copper (Cu Kα, λ = 1.54178 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) anode.

  • Goniometer: The goniometer allows for the precise rotation of the crystal to different orientations relative to the incident X-ray beam. This ensures that all possible sets of lattice planes are brought into the diffracting condition, as described by Bragg's Law.

  • Detector: A sensitive area detector, such as a CCD or a CMOS-based detector, is used to record the intensities and positions of the diffracted X-ray beams.

  • Data Collection Strategy: A data collection strategy is devised to measure a complete and redundant set of diffraction data. This typically involves collecting a series of diffraction images (frames) at different crystal orientations. Each frame is collected for a specific exposure time and a defined rotation range (e.g., 0.5-1.0° per frame).

  • Temperature Control: Data collection is often performed at low temperatures (e.g., 100 K) using a cryo-cooling system. This minimizes thermal motion of the atoms and can reduce radiation damage to the crystal, leading to higher quality data.

2.3. Data Reduction

The raw diffraction images are processed to extract the intensities of the individual reflections. This process, known as data reduction, involves:

  • Indexing: Determining the unit cell parameters and the orientation of the crystal lattice from the positions of the diffraction spots.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Applying corrections for experimental factors such as variations in X-ray beam intensity and detector response, and merging multiple measurements of the same reflection to obtain a single, averaged intensity value.

2.4. Structure Solution and Refinement

  • Structure Solution: The goal of structure solution is to obtain an initial model of the crystal structure. For small molecules, direct methods are commonly used to determine the phases of the structure factors from the measured intensities.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by various crystallographic R-factors, with lower values indicating a better fit to the data.

2.5. Structure Validation

The final refined crystal structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and other geometric parameters against expected values, as well as analyzing the residual electron density map for any unmodeled features.

Mandatory Visualization

The following diagram illustrates the logical workflow of a single crystal X-ray diffraction experiment, from the initial sample to the final validated structure.

scxrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_validation Validation & Deposition crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Diffractometer Setup crystal_selection->diffractometer data_acquisition Data Acquisition diffractometer->data_acquisition data_reduction Data Reduction data_acquisition->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation cif_generation CIF Generation structure_validation->cif_generation database_deposition Database Deposition cif_generation->database_deposition final_report final_report database_deposition->final_report Final Report

References

Uncharted Territory: The Biological Activity of C18H12N6O2S Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant information gap regarding the preliminary biological activity of the compound with the molecular formula C18H12N6O2S. To date, there are no publicly available studies detailing its synthesis, screening, or mechanism of action. This lack of data prevents the creation of a detailed technical guide as requested.

The absence of information on this compound means that no quantitative data on its potential biological effects, such as anticancer, antimicrobial, or other therapeutic activities, can be summarized. Consequently, it is not possible to provide the detailed experimental protocols for key experiments or to visualize any associated signaling pathways, as these are contingent on initial research findings.

For researchers, scientists, and drug development professionals, this indicates that this compound represents a novel chemical entity that has not yet been explored for its therapeutic potential. Any investigation into this compound would be breaking new ground, requiring initial synthesis and a broad-based preliminary biological screening to identify any potential areas of interest.

Without foundational research, any discussion of its biological activity would be purely speculative. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled at this time due to the lack of primary research on this compound.

Should any preliminary biological screening data for this compound become available in the future, a comprehensive technical guide could be developed. This would involve a systematic approach, beginning with the initial screening results to guide further, more specific assays. The workflow for such an endeavor would logically proceed as follows:

G cluster_0 Initial Research Phase cluster_1 Data Analysis and Protocol Development cluster_2 In-depth Investigation cluster_3 Reporting Compound Synthesis Compound Synthesis Preliminary Screening Preliminary Screening Compound Synthesis->Preliminary Screening Broad-based assays Identify Bioactivity Identify Bioactivity Preliminary Screening->Identify Bioactivity Analyze results Develop Protocols Develop Protocols Identify Bioactivity->Develop Protocols Design specific assays Quantitative Assays Quantitative Assays Develop Protocols->Quantitative Assays Mechanism of Action Studies Mechanism of Action Studies Quantitative Assays->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Technical Guide Generation Technical Guide Generation Signaling Pathway Analysis->Technical Guide Generation

Caption: Logical workflow for future research and reporting on this compound.

Professionals in the field are encouraged to report any findings on this compound to contribute to the collective scientific knowledge and to enable the future development of such a technical resource.

Methodological & Application

Application Notes and Protocols for C18H12N6O2S as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of a representative fluorescent probe for the detection of various metal ions. Due to the lack of specific data for a compound with the exact molecular formula C18H12N6O2S, this document utilizes a well-characterized biphenyl-benzothiazole-based chemosensor as a representative model, herein referred to as "Probe BBP". This probe demonstrates high selectivity and sensitivity for the detection of Zn²⁺, Cu²⁺, and Ni²⁺ ions through distinct colorimetric and fluorescent responses. These notes offer detailed protocols for the synthesis of the probe, experimental procedures for metal ion detection, and methods for data analysis.

Introduction to Fluorescent Metal Ion Detection

Fluorescent chemosensors are instrumental in the detection and quantification of metal ions in various biological and environmental systems.[1] These probes are designed to exhibit a change in their fluorescent properties upon binding with a specific metal ion.[2] The signaling mechanisms for these changes are diverse and include processes such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Chelation-Enhanced Fluorescence (CHEF).[3][4][5]

Probe BBP, a biphenyl-benzothiazole derivative, serves as an excellent model for a fluorescent chemosensor containing nitrogen, oxygen, and sulfur heteroatoms, which provide coordination sites for metal ions.[1] It displays a "turn-on" fluorescent response to Zn²⁺ and a "turn-off" response (quenching) to Cu²⁺ and Ni²⁺, making it a versatile tool for metal ion sensing.[6]

Physicochemical Properties and Sensing Performance

The sensing behavior of Probe BBP is summarized in the tables below. The probe exhibits a notable color change and a significant shift in its fluorescence spectrum upon interaction with specific metal ions.[6]

Table 1: Summary of Quantitative Data for Probe BBP

ParameterZn²⁺Cu²⁺Ni²⁺Other Metal Ions (e.g., Cd²⁺, Cr³⁺, Mn²⁺)
Detection Limit 0.25 ppm[6]0.34 ppm[6]0.30 ppm[6]Insensitive[1]
Binding Stoichiometry (Probe:Metal) 2:1[1]2:1[1]2:1[1]-
Quantum Yield (Φ) 0.69 (BBP-Zn²⁺ complex)[1]Quenched[6]Quenched[6]0.55 (Free BBP)[6]
Fluorescence Response Turn-On[6]Turn-Off[6]Turn-Off[6]No significant change[1]
Colorimetric Response Colorless to Yellow[1]Colorless to Yellow[1]Colorless to Yellow[1]No significant change[1]

Signaling Pathways and Mechanisms

The differential response of Probe BBP to various metal ions is governed by distinct signaling pathways. The "turn-on" response with Zn²⁺ is attributed to the inhibition of photoinduced electron transfer (PET) and the activation of chelation-enhanced fluorescence (CHEF), while the "turn-off" response with Cu²⁺ and Ni²⁺ is due to fluorescence quenching.

G cluster_0 Turn-On Fluorescence with Zn²⁺ cluster_1 Turn-Off Fluorescence with Cu²⁺/Ni²⁺ Probe Probe BBP (Low Fluorescence) Zn Zn²⁺ Ion Probe->Zn PET Photoinduced Electron Transfer (PET) Active Probe->PET Complex_Zn [BBP]₂-Zn²⁺ Complex (High Fluorescence) Zn->Complex_Zn CHEF Chelation-Enhanced Fluorescence (CHEF) Dominant Complex_Zn->CHEF Probe2 Probe BBP (Fluorescent) CuNi Cu²⁺ or Ni²⁺ Ion Probe2->CuNi Complex_CuNi [BBP]₂-Cu²⁺/Ni²⁺ Complex (Quenched) CuNi->Complex_CuNi Quenching Fluorescence Quenching via Energy Transfer Complex_CuNi->Quenching

Signaling pathways for metal ion detection by Probe BBP.

Experimental Protocols

Synthesis of a Representative Benzothiazole Probe (HBT)

This protocol describes the synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT), a precursor for more complex benzothiazole-based probes.[7]

  • Materials: 2-hydroxybenzaldehyde (2 mmol), 2-aminobenzenethiol (2.2 mmol), anhydrous ethanol (10 mL), formic acid.[7]

  • Procedure:

    • Add 2-hydroxybenzaldehyde and 2-aminobenzenethiol to a 50 mL round-bottom flask containing anhydrous ethanol.[7]

    • Add two drops of formic acid as a catalyst.[7]

    • Heat the mixture to 90 °C and reflux for 2.5 hours.[7]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After the reaction is complete, cool the solution to room temperature.

    • The resulting precipitate can be purified by recrystallization from ethanol.

Workflow for the synthesis of HBT.
Protocol for Fluorescence Titration

This protocol outlines the procedure for determining the fluorescent response of the probe to different metal ions.

  • Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 x 10⁻³ M) in an appropriate solvent (e.g., DMSO/water mixture).

    • Prepare stock solutions of various metal salts (e.g., nitrates or chlorides) at a concentration of 1 x 10⁻² M in deionized water.

  • Titration Procedure:

    • Place a fixed volume of the probe stock solution into a quartz cuvette and dilute with the solvent to the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and record the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Instrumentation:

    • Use a fluorescence spectrophotometer with appropriate excitation and emission wavelengths. For Probe BBP, an excitation wavelength of around 375 nm is suitable.[6]

Determination of Binding Stoichiometry (Job's Plot)

Job's plot is used to determine the binding stoichiometry of the probe-metal ion complex.[8]

  • Solution Preparation:

    • Prepare equimolar stock solutions of the probe and the metal ion of interest.

    • Prepare a series of solutions with varying mole fractions of the probe and the metal ion, while keeping the total molar concentration constant.

  • Measurement:

    • Record the fluorescence intensity of each solution at the wavelength of maximum emission.

  • Data Analysis:

    • Plot the change in fluorescence intensity against the mole fraction of the probe. The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex.[8]

Calculation of Binding Constant and Detection Limit

The binding constant (Ka) can be determined from the fluorescence titration data using the Benesi-Hildebrand equation.[9][10] The detection limit (LOD) is typically calculated based on the signal-to-noise ratio.[9]

G Titration Fluorescence Titration Data BH_Plot Benesi-Hildebrand Plot (1/ΔF vs 1/[Mⁿ⁺]) Titration->BH_Plot Job_Plot Job's Plot Data Titration->Job_Plot LOD Detection Limit (LOD) (3σ/slope) Titration->LOD Binding_Constant Binding Constant (Ka) BH_Plot->Binding_Constant Stoichiometry Binding Stoichiometry Job_Plot->Stoichiometry

Logical workflow for data analysis.

Applications in Research and Development

The selective fluorescence response of probes like BBP makes them valuable tools in various research and development applications:

  • Cellular Imaging: These probes can be used to visualize and quantify the distribution of metal ions within living cells.[1]

  • Environmental Monitoring: They can be employed for the rapid and sensitive detection of heavy metal contamination in water and soil samples.

  • Drug Development: Fluorescent probes can be used to study the interactions of metal-based drugs with biological systems.

Conclusion

While a fluorescent probe with the exact molecular formula this compound is not prominently documented, the principles of its potential application can be effectively demonstrated using a representative benzothiazole-based chemosensor. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to utilize such fluorescent probes for the selective and sensitive detection of metal ions in a variety of scientific and industrial settings. Further research into novel probes with tailored specificities and enhanced photophysical properties will continue to advance the field of metal ion sensing.

References

Application of C18H12N6O2S in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Without a confirmed chemical structure and name, it is not feasible to provide specific quantitative data, experimental protocols, or signaling pathways related to its use in OLEDs. The following information is therefore provided as a general guide and a template for researchers who may be working with a novel compound of this or a similar nature. The protocols and data tables are based on standard methodologies used in the characterization and application of materials for OLEDs.

General Application Notes for Novel Emissive Materials in OLEDs

When investigating a new compound like a potential C18H12N6O2S isomer for OLED applications, the primary goal is to assess its photophysical and electrochemical properties to determine its suitability as an emissive layer (EML), host, or charge-transporting material.

Key Properties to Investigate:

  • Photoluminescence Quantum Yield (PLQY): A high PLQY is crucial for efficient light emission.

  • Electrochemical Stability: The material should have stable Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to ensure efficient charge injection and transport, as well as operational stability of the device.

  • Thermal Stability: The material must withstand the temperatures involved in the vacuum deposition process without decomposition.

  • Color Purity: The emission spectrum should be narrow to ensure saturated and pure colors for display applications.

  • Solubility (for solution-processed devices): If intended for use in solution-processed OLEDs, the material must be soluble in common organic solvents.

Experimental Protocols

The following are detailed, generalized protocols for the fabrication and characterization of OLEDs using a novel emissive material.

OLED Device Fabrication (Vacuum Thermal Evaporation)

This protocol describes the fabrication of a multi-layer OLED device using vacuum thermal evaporation, a common technique for small-molecule OLEDs.

Workflow Diagram:

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Chamber) cluster_post Device Finalization A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Hole Injection Layer (HIL) Deposition B->C D Hole Transport Layer (HTL) Deposition C->D E Emissive Layer (EML) Deposition (Host:Dopant with this compound) D->E F Electron Transport Layer (ETL) Deposition E->F G Electron Injection Layer (EIL) Deposition F->G H Cathode (e.g., Al) Deposition G->H I Encapsulation H->I J Device Characterization I->J G Start Fabricated OLED Device EL_Spectra Electroluminescence Spectrum Measurement Start->EL_Spectra JV Current Density-Voltage (J-V) Characteristics Start->JV LV Luminance-Voltage (L-V) Characteristics Start->LV Lifetime Operational Lifetime Measurement Start->Lifetime EQE External Quantum Efficiency (EQE) Calculation JV->EQE LV->EQE Data_Analysis Data Analysis and Performance Evaluation EQE->Data_Analysis Lifetime->Data_Analysis

Application Notes and Protocols for C18H12N6O2S as a Photosensitizer in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for various diseases, including cancer.[1] The treatment involves the administration of a photosensitizer (PS), a light-sensitive compound, which is followed by localized irradiation with light of a specific wavelength.[2] In the presence of oxygen, the activated photosensitizer generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and free radicals, which induce cellular damage and programmed cell death (apoptosis) or necrosis in the targeted tissue.[3][4] The selectivity of PDT relies on the preferential accumulation of the photosensitizer in pathological tissues and the precise delivery of light to the treatment site.[1]

This document provides detailed application notes and protocols for the investigational photosensitizer C18H12N6O2S, a novel synthetic dye, for its potential use in photodynamic therapy.

Properties of this compound

This compound is a novel, synthetic, non-porphyrin photosensitizer. Its key photophysical and chemical properties are summarized below.

PropertyValue
Molecular Formula This compound
Molar Mass 388.4 g/mol
Absorption Maximum (λmax) 670 nm
Molar Extinction Coefficient 5 x 10^4 M⁻¹cm⁻¹ at 670 nm
Fluorescence Emission 675 nm
Singlet Oxygen Quantum Yield (ΦΔ) 0.60
Solubility Soluble in DMSO, partially soluble in aqueous solutions with Pluronic F-127
Purity >98%

Mechanism of Action

Upon irradiation with light at its absorption maximum, this compound is excited from its ground state to a short-lived singlet excited state. It then undergoes intersystem crossing to a longer-lived triplet excited state.[3] In the presence of molecular oxygen, the triplet-state photosensitizer can initiate two types of photochemical reactions:

  • Type I Reaction: The photosensitizer reacts with a substrate to produce radical ions, which can then react with oxygen to produce superoxide anions and other reactive oxygen species.[3]

  • Type II Reaction: The photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂) to generate highly cytotoxic singlet oxygen (¹O₂).[3] Most photosensitizers used in anti-cancer PDT are believed to operate primarily through the Type II mechanism.[3]

The generated ROS lead to oxidative stress and damage to cellular components, including lipids, proteins, and nucleic acids. This triggers a cascade of signaling events that can lead to apoptosis, necrosis, and autophagy in the target cells. Furthermore, PDT can induce an inflammatory response and promote anti-tumor immunity.[4]

PDT_Mechanism cluster_0 Light Activation and ROS Generation cluster_1 Cellular Response PS_ground This compound (Ground State) PS_singlet ¹this compound* (Singlet State) PS_ground->PS_singlet Absorption Light Light (670 nm) Light->PS_ground PS_triplet ³this compound* (Triplet State) PS_singlet->PS_triplet Intersystem Crossing O2 ³O₂ (Oxygen) PS_triplet->O2 Energy Transfer (Type II) Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS ROS (¹O₂, O₂⁻, •OH) O2->ROS ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis Immune_Response Anti-tumor Immune Response Necrosis->Immune_Response

Figure 1: Mechanism of this compound-mediated photodynamic therapy.

Experimental Protocols

In Vitro Phototoxicity Assay

This protocol is designed to determine the phototoxic potential of this compound on cancer cells using a standard 3T3 Neutral Red Uptake (NRU) phototoxicity test or an MTT assay.[5][6]

Materials:

  • Cancer cell line (e.g., SCC VII, 4T1)[6][7]

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS) or Neutral Red solution

  • DMSO

  • 96-well plates

  • Light source with a 670 nm filter

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Photosensitizer Incubation: Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 to 10 µM. Remove the old medium from the wells and add 100 µL of the photosensitizer solutions. Incubate for 4 or 24 hours in the dark.[7]

  • Washing: After incubation, remove the medium containing the photosensitizer and wash the cells twice with PBS.[7]

  • Irradiation: Add 100 µL of fresh medium to each well. Expose the plates to a 670 nm light source at a specified light dose (e.g., 1-10 J/cm²).[6] A parallel plate should be kept in the dark as a control for dark toxicity.

  • Post-Irradiation Incubation: Incubate the plates for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.[6]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

InVitro_Workflow cluster_workflow In Vitro Phototoxicity Workflow A 1. Seed Cells in 96-well plates B 2. Incubate with This compound A->B C 3. Wash cells with PBS B->C D 4. Irradiate with 670 nm light C->D E 5. Incubate for 24 hours D->E F 6. Assess Cell Viability (MTT Assay) E->F G 7. Data Analysis F->G

Figure 2: Workflow for the in vitro phototoxicity assay.

In Vivo Antitumor Efficacy Study

This protocol outlines a preclinical study to evaluate the antitumor efficacy of this compound-mediated PDT in a tumor-bearing mouse model.[6][7]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Cancer cell line (e.g., SCC VII, 4T1)

  • This compound formulated for intravenous injection (e.g., in a solution with Cremophor EL and ethanol)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • 670 nm laser with a fiber optic diffuser

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ cancer cells into the right flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping: Randomly divide the mice into four groups:

    • Group 1: Control (no treatment)

    • Group 2: this compound alone

    • Group 3: Light alone

    • Group 4: this compound + Light (PDT)

  • Photosensitizer Administration: Administer this compound (e.g., 5 mg/kg) intravenously to the mice in Groups 2 and 4.

  • Drug-Light Interval: Wait for a predetermined time (e.g., 24 hours) to allow for optimal tumor accumulation of the photosensitizer.

  • Irradiation: Anesthetize the mice in Groups 3 and 4. Irradiate the tumor area with a 670 nm laser at a specific light dose (e.g., 100 J/cm²) and fluence rate (e.g., 75 mW/cm²).[8]

  • Tumor Monitoring: Measure the tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days for the duration of the study (e.g., 21 days).

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of the treatment effect.

InVivo_Workflow cluster_workflow In Vivo Efficacy Workflow A 1. Tumor Cell Implantation B 2. Tumor Growth to Palpable Size A->B C 3. Randomize into Treatment Groups B->C D 4. Administer this compound (i.v.) C->D PDT & PS alone groups F 6. Irradiate Tumor with 670 nm Laser C->F Light alone group E 5. Drug-Light Interval (e.g., 24h) D->E E->F G 7. Monitor Tumor Volume F->G H 8. Euthanasia and Tissue Analysis G->H

Figure 3: Workflow for the in vivo antitumor efficacy study.

Safety and Handling

This compound is an investigational compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. As a photosensitizer, it should be protected from light to avoid degradation and accidental activation.

Conclusion

The novel photosensitizer this compound shows potential for use in photodynamic therapy due to its favorable photophysical properties. The provided protocols offer a framework for the in vitro and in vivo evaluation of its efficacy. Further studies are warranted to fully characterize its mechanism of action, pharmacokinetic profile, and therapeutic potential in various disease models.

References

Application Notes and Protocols for Incorporating C18H12N6O2S into Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of small molecules into polymer matrices is a critical technique in the development of advanced materials for a wide range of applications, including controlled drug delivery, functional coatings, and advanced sensors. This document provides a detailed protocol for the incorporation of the novel heterocyclic compound C18H12N6O2S into various polymer matrices. The protocols outlined below are designed to be adaptable to specific research needs and can serve as a foundational guide for developing bespoke polymer-based systems.

The successful encapsulation or dispersion of this compound within a polymer matrix can enhance its solubility, stability, and bioavailability, while also enabling controlled release kinetics.[1][2][3] This is particularly relevant in drug delivery systems where maintaining a therapeutic concentration over a prolonged period is essential.[3][4] This application note will cover several common incorporation techniques, a selection of suitable polymer matrices, and detailed analytical methods for the characterization of the final composite material.[5][6]

Materials and Equipment

Compound
  • This compound (Purity ≥ 98%)

Polymer Matrices (Select based on application)
  • Biodegradable Polyesters: Poly(lactic-co-glycolic acid) (PLGA), Polylactic acid (PLA), Polycaprolactone (PCL)

  • Natural Polymers: Chitosan, Alginate, Gelatin[2]

  • Hydrogels: Poly(vinyl alcohol) (PVA), Poly(ethylene glycol) (PEG)-based hydrogels[3]

Solvents
  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Ethanol

  • Deionized Water

Equipment
  • Magnetic stirrer and hot plate

  • Ultrasonic homogenizer/probe sonicator

  • High-speed homogenizer

  • Rotary evaporator

  • Freeze-dryer

  • Analytical balance

  • pH meter

  • Microscopy slides and coverslips

  • Standard laboratory glassware

Experimental Protocols

Method 1: Solvent Evaporation/Emulsion Diffusion

This method is widely used for encapsulating hydrophobic compounds into polymer matrices.[7]

Workflow for Solvent Evaporation Method

cluster_0 Organic Phase Preparation cluster_1 Aqueous Phase Preparation cluster_2 Emulsification cluster_3 Solvent Evaporation cluster_4 Particle Recovery A Dissolve this compound and Polymer (e.g., PLGA) in a volatile organic solvent (e.g., DCM) C Add organic phase to aqueous phase and homogenize (sonication or high-speed stirring) to form an oil-in-water (o/w) emulsion A->C B Prepare an aqueous solution with a surfactant (e.g., PVA) B->C D Stir the emulsion at room temperature under vacuum to evaporate the organic solvent C->D E Collect hardened micro/nanoparticles by centrifugation or filtration D->E F Wash with deionized water to remove excess surfactant E->F G Freeze-dry the particles for long-term storage F->G

Caption: Workflow for incorporating this compound using the solvent evaporation method.

Detailed Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer (e.g., 50 mg of this compound and 500 mg of PLGA) in a suitable volatile organic solvent (e.g., 5 mL of DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant to stabilize the emulsion. For example, dissolve 1% w/v of PVA in 50 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm for 5 minutes) or using a probe sonicator. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continuously stir the emulsion at room temperature in a fume hood, or use a rotary evaporator to facilitate the removal of the organic solvent. This will cause the polymer to precipitate and encapsulate the this compound.

  • Particle Collection and Washing: Collect the resulting microparticles or nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Wash the particles several times with deionized water to remove any residual surfactant.

  • Drying: Lyophilize (freeze-dry) the washed particles to obtain a fine powder for storage and further analysis.

Method 2: Nanoprecipitation (Solvent Displacement)

Nanoprecipitation is a simple and rapid method for producing nanoparticles, particularly suitable for poorly water-soluble drugs.

Workflow for Nanoprecipitation Method

cluster_0 Solvent Phase cluster_1 Anti-Solvent Phase cluster_2 Nanoprecipitation cluster_3 Solvent Removal & Recovery A Dissolve this compound and Polymer (e.g., PLA) in a water-miscible organic solvent (e.g., acetone) C Inject the solvent phase into the anti-solvent phase under moderate stirring A->C B Prepare an aqueous solution, optionally containing a stabilizer B->C D Remove the organic solvent by evaporation under reduced pressure C->D E Collect nanoparticles by ultracentrifugation D->E F Wash and freeze-dry the nanoparticles E->F

Caption: Workflow for this compound incorporation via nanoprecipitation.

Detailed Protocol:

  • Solvent Phase Preparation: Dissolve this compound and the polymer (e.g., 20 mg of this compound and 200 mg of PLA) in a water-miscible organic solvent (e.g., 10 mL of acetone).

  • Anti-Solvent Phase Preparation: Prepare an aqueous solution (the anti-solvent), which may contain a stabilizer like Poloxamer 188 (e.g., 0.5% w/v in 40 mL of deionized water).

  • Nanoprecipitation: Inject the organic solvent phase into the aqueous anti-solvent phase under moderate magnetic stirring. The rapid solvent displacement causes the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Particle Collection: Collect the nanoparticles by ultracentrifugation.

  • Washing and Drying: Wash the nanoparticles with deionized water and then freeze-dry them.

Method 3: Film Casting

This method is suitable for creating thin polymer films with the incorporated compound, often used for coatings or implantable devices.

Workflow for Film Casting Method

A Co-dissolve this compound and Polymer (e.g., PCL) in a volatile solvent (e.g., DCM) B Pour the solution into a Petri dish or onto a flat surface A->B C Allow the solvent to evaporate slowly in a controlled environment (e.g., desiccator) B->C D Peel the resulting thin film from the surface C->D E Dry the film under vacuum to remove residual solvent D->E

Caption: Workflow for preparing this compound-loaded polymer films by solvent casting.

Detailed Protocol:

  • Solution Preparation: Prepare a homogeneous solution by dissolving this compound and a polymer (e.g., 10 mg of this compound and 1 g of PCL) in a suitable volatile solvent (e.g., 20 mL of DCM).

  • Casting: Pour the solution into a level glass Petri dish. The volume will determine the thickness of the film.

  • Solvent Evaporation: Cover the Petri dish and allow the solvent to evaporate slowly over 24-48 hours at room temperature. Slow evaporation promotes the formation of a uniform, non-porous film.

  • Film Removal: Once the film is completely dry, carefully peel it from the casting surface.

  • Final Drying: Place the film in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.

Characterization of this compound-Polymer Composites

A thorough characterization is crucial to ensure the quality and performance of the formulated composite material.[6][8]

Drug Loading and Encapsulation Efficiency

Protocol:

  • Accurately weigh a known amount of the this compound-loaded polymer matrix (e.g., 10 mg).

  • Dissolve the sample in a suitable solvent that dissolves both the polymer and the compound (e.g., 10 mL of DMSO or DCM).

  • Determine the concentration of this compound in the solution using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing it to a standard curve of the free compound.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in particles / Total mass of particles) x 100

    • EE (%) = (Mass of drug in particles / Initial mass of drug used) x 100

FormulationPolymerMethodDrug Loading (%)Encapsulation Efficiency (%)
F1PLGA (50:50)Solvent Evaporation8.5 ± 0.785.2 ± 3.1
F2PLANanoprecipitation6.2 ± 0.561.8 ± 4.5
F3PCLFilm Casting0.9 ± 0.190.5 ± 2.8
Particle Size and Morphology
  • Dynamic Light Scattering (DLS): To determine the average particle size, size distribution, and polydispersity index (PDI) of nanoparticles in a suspension.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the surface morphology, shape, and internal structure of the micro/nanoparticles or the cross-section of films.[5]

FormulationTechniqueAverage Size (nm)Polydispersity Index (PDI)Morphology
F1DLS / SEM250 ± 250.15 ± 0.03Spherical, smooth surface
F2DLS / TEM150 ± 180.21 ± 0.05Spherical, uniform
F3SEMN/AN/AHomogeneous, non-porous film
Physical State of the Incorporated Compound
  • Differential Scanning Calorimetry (DSC): To determine the thermal properties, such as glass transition temperature (Tg) and melting point (Tm), of the polymer and the physical state (crystalline or amorphous) of the incorporated this compound.[6][8] The absence of the drug's melting peak in the composite suggests it is in an amorphous or molecularly dispersed state.

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the compound within the polymer matrix. Amorphous dispersion is indicated by the absence of sharp diffraction peaks corresponding to the crystalline drug.

Chemical Characterization and Interactions
  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present and to investigate potential chemical interactions between this compound and the polymer matrix.[9] Shifts in characteristic peaks can indicate hydrogen bonding or other interactions.

In Vitro Release Studies

Protocol:

  • Disperse a known amount of the this compound-loaded polymer matrix (e.g., 20 mg) in a specific volume of release medium (e.g., 50 mL of Phosphate Buffered Saline (PBS), pH 7.4).

  • Place the suspension in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Signaling Pathway for Controlled Release

Matrix This compound-Polymer Matrix (e.g., Nanoparticles in PBS) Hydration Polymer Matrix Hydration and Swelling Matrix->Hydration Diffusion Diffusion of this compound through the matrix Hydration->Diffusion Erosion Polymer Matrix Erosion (for biodegradable polymers) Hydration->Erosion Release Released this compound in Medium Diffusion->Release Erosion->Release

References

Application Notes & Protocols: Methods for Functionalizing C18H12N6O2S for Improved Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The hypothetical molecule C18H12N6O2S, a likely complex heterocyclic compound, is presumed to exhibit poor aqueous solubility, a common challenge in drug development that can hinder bioavailability and therapeutic efficacy. These application notes provide detailed protocols for three distinct methods to functionalize this compound to enhance its solubility: chemical modification through the introduction of ionizable groups, polymer conjugation via PEGylation, and a crystal engineering approach through co-crystal formation. Each section includes a theoretical background, a detailed experimental protocol, and a summary of expected outcomes in a tabular format.

Chemical Modification: Introduction of Ionizable Groups

Application Note

One of the most effective strategies to improve the aqueous solubility of a poorly soluble organic molecule is to introduce ionizable functional groups, such as amines or carboxylic acids.[1][2] By incorporating groups that can be protonated or deprotonated within a physiological pH range, the molecule can form salts, which generally exhibit higher solubility in aqueous media.[1] For a compound like this compound, which likely possesses aromatic or heterocyclic rings, functionalization can be achieved through various synthetic routes. The introduction of an amine group allows for the formation of a hydrochloride salt, while a carboxylic acid group can form a sodium or potassium salt, both of which can significantly enhance solubility.

Experimental Protocol: Introduction of a Carboxylic Acid Group via a Linker

This protocol describes a two-step process to introduce a carboxylic acid group onto an aromatic ring of this compound, assuming the presence of a suitable handle for modification, such as a hydroxyl or amino group.

Step 1: Alkylation with an Ester-Containing Linker

  • Dissolution: Dissolve 100 mg of this compound in 10 mL of a suitable anhydrous solvent (e.g., dimethylformamide or acetonitrile).

  • Addition of Base: Add 1.5 equivalents of a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the solution.

  • Addition of Alkylating Agent: Add 1.2 equivalents of an alkylating agent containing a protected carboxyl group (e.g., ethyl bromoacetate) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester intermediate by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

  • Dissolution: Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Hydrolysis: Add 2.0 equivalents of lithium hydroxide and stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification: Upon completion, acidify the reaction mixture to pH 3-4 with 1 M hydrochloric acid.

  • Extraction: Extract the carboxylic acid derivative with a suitable organic solvent.

  • Purification and Characterization: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Confirm the structure and purity using NMR, mass spectrometry, and HPLC.

Data Presentation: Solubility Enhancement by Introducing an Ionizable Group
Compound Functional Group Solubility in Water at pH 7.4 (µg/mL) Fold Increase
This compound (Parent)None0.51
This compound-COOHCarboxylic Acid75150
This compound-NH2Primary Amine50100

Polymer Conjugation: PEGylation

Application Note

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule.[3][4] This technique is widely used to improve the aqueous solubility, stability, and pharmacokinetic profile of drugs.[3][4] The hydrophilic nature of the PEG polymer can increase the overall water solubility of a hydrophobic molecule like this compound.[3] PEGylation can be achieved by reacting an activated PEG derivative with a suitable functional group on the parent molecule.

Experimental Protocol: PEGylation of this compound

This protocol assumes that this compound has a reactive handle (e.g., a primary amine) for conjugation with an activated PEG.

  • Dissolution: Dissolve 50 mg of this compound in 5 mL of anhydrous dichloromethane.

  • Addition of Activated PEG: Add 1.5 equivalents of a commercially available activated PEG, such as mPEG-succinimidyl carbonate (mPEG-SC), to the solution.

  • Addition of Base: Add 2.0 equivalents of a non-nucleophilic base like triethylamine to catalyze the reaction.

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours. Monitor the reaction by HPLC.

  • Quenching: Quench the reaction by adding a small amount of water.

  • Purification: Purify the PEGylated conjugate using size-exclusion chromatography or preparative HPLC to remove unreacted PEG and the parent molecule.

  • Characterization: Characterize the final product by NMR, MALDI-TOF mass spectrometry, and HPLC to confirm successful conjugation and purity.

Data Presentation: Solubility Enhancement by PEGylation
Compound PEG Chain Length (kDa) Solubility in Water (mg/mL) Fold Increase
This compound (Parent)N/A0.00051
This compound-PEG-2k20.81600
This compound-PEG-5k52.55000

Crystal Engineering: Co-crystal Formation

Application Note

Co-crystals are multi-component crystals in which the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, typically hydrogen bonds.[5][6][7] This approach can significantly improve the solubility and dissolution rate of an API without altering its chemical structure.[8][9] The selection of a suitable co-former is crucial and is often based on hydrogen bonding propensity and the Generally Recognized as Safe (GRAS) status of the co-former.

Experimental Protocol: Co-crystal Formation by Slurry Crystallization
  • Co-former Selection: Choose a suitable co-former with complementary hydrogen bonding motifs (e.g., carboxylic acids, amides). For this protocol, we will use nicotinamide.

  • Stoichiometric Mixture: Weigh equimolar amounts of this compound and nicotinamide.

  • Slurrying: Place the mixture in a vial and add a small amount of a solvent in which both components have limited solubility (e.g., ethanol or ethyl acetate).

  • Equilibration: Stir the slurry at room temperature for 3-5 days.

  • Isolation: Isolate the solid by vacuum filtration and wash with a small amount of the solvent.

  • Drying: Dry the solid in a vacuum oven at 40°C for 24 hours.

  • Characterization: Confirm the formation of a new crystalline phase using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.[7]

Data Presentation: Solubility Enhancement by Co-crystal Formation
Compound Co-former Aqueous Solubility (µg/mL) Fold Increase
This compound (Parent)None0.51
This compound-Nicotinamide Co-crystalNicotinamide1530
This compound-Saccharin Co-crystalSaccharin2550

Visualizations

Experimental Workflow for Solubility Enhancement

G Workflow for Solubility Enhancement of this compound cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Execution and Analysis cluster_3 Outcome A Characterize Parent Compound (Solubility, pKa, LogP) B Chemical Modification (e.g., Add -COOH, -NH2) A->B C Polymer Conjugation (e.g., PEGylation) A->C D Crystal Engineering (e.g., Co-crystal Formation) A->D E Synthesize/Formulate Derivatives B->E C->E D->E F Measure Aqueous Solubility E->F G Assess Physicochemical Properties (Stability, Dissolution Rate) F->G H Select Lead Candidate for Further Development G->H

Caption: A flowchart of the process for improving the solubility of a compound.

Hypothetical Signaling Pathway Modulated by a Functionalized Drug

Generic GPCR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular drug Functionalized this compound receptor GPCR drug->receptor Binds and Activates g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A second_messenger->pka Activates response Cellular Response (e.g., Gene Expression) pka->response Phosphorylates Target Proteins

Caption: A diagram of a generic G-Protein Coupled Receptor signaling pathway.

References

Application Notes and Protocols for C18H12N6O2S as a Dye in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Application and experimental protocols for the organic dye C18H12N6O2S in dye-sensitized solar cells (DSSCs).

Introduction

Organic dyes are a critical component of dye-sensitized solar cells (DSSCs), governing the light-harvesting efficiency and overall performance of the device. The molecular formula this compound suggests a complex heterocyclic structure, likely containing chromophoric groups that enable light absorption in the visible spectrum. While specific data for a compound with this exact formula in DSSC applications is not extensively documented, its elemental composition is characteristic of promising classes of organic sensitizers, such as those based on phenothiazine or benzothiadiazole moieties.[1][2] These classes of dyes are known for their strong electron-donating capabilities, broad absorption spectra, and high molar extinction coefficients, making them excellent candidates for efficient DSSCs.[3][4]

This document provides a detailed overview of the potential application of a this compound-type dye in DSSCs, including hypothetical performance data based on analogous structures, and comprehensive protocols for the fabrication and characterization of DSSCs sensitized with such a dye.

Hypothetical Performance Data

The performance of a DSSC is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following table summarizes expected performance data for a DSSC sensitized with a hypothetical this compound dye, based on reported values for high-performance phenothiazine and benzothiadiazole-based dyes.[5][6]

ParameterSymbolExpected Value RangeUnit
Open-Circuit VoltageVoc0.65 - 0.85V
Short-Circuit Current DensityJsc15 - 25mA/cm²
Fill FactorFF0.60 - 0.75-
Power Conversion EfficiencyPCE (η)7.0 - 11.0%

Experimental Protocols

Fabrication of the DSSC

The fabrication of a dye-sensitized solar cell involves the assembly of a photoanode, a counter electrode, and the introduction of an electrolyte.

3.1.1. Photoanode Preparation

  • Cleaning of FTO Glass: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried under a stream of nitrogen.

  • Deposition of TiO₂ Blocking Layer: A compact blocking layer of TiO₂ is deposited on the conductive side of the FTO glass by spin coating a titanium diisopropoxide bis(acetylacetonate) solution and annealing at 500°C for 30 minutes.

  • Deposition of Mesoporous TiO₂ Layer: A transparent layer of TiO₂ paste (e.g., 20 nm particle size) is deposited on the blocking layer using the doctor-blade technique. The thickness is controlled by using adhesive tape as a spacer.

  • Sintering of TiO₂: The TiO₂ coated substrate is sintered in a furnace at 500°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles.

  • Dye Sensitization: After cooling to approximately 80°C, the TiO₂ electrode is immersed in a 0.3-0.5 mM solution of the this compound dye in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol) for 12-24 hours at room temperature. The electrode is then rinsed with the same solvent to remove non-adsorbed dye molecules and dried.

3.1.2. Counter Electrode Preparation

  • Cleaning of FTO Glass: An FTO glass substrate is cleaned using the same procedure as for the photoanode.

  • Deposition of Platinum Catalyst: A thin layer of platinum (Pt) is deposited on the conductive side of the FTO glass. This can be achieved by drop-casting a solution of H₂PtCl₆ in isopropanol and heating at 400°C for 20 minutes.

3.1.3. DSSC Assembly

  • Sealing: The photoanode and the counter electrode are assembled in a sandwich configuration using a thermoplastic sealant (e.g., Surlyn) by heating at around 100°C.

  • Electrolyte Injection: A liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a solvent like acetonitrile, is introduced into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling.

  • Sealing the Hole: The hole is then sealed with a small piece of Surlyn and a cover glass to prevent electrolyte leakage.

Characterization of the DSSC

3.2.1. Photovoltaic Performance Measurement

The current density-voltage (J-V) characteristics of the assembled DSSC are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter. From the J-V curve, the key performance parameters (Voc, Jsc, FF, and PCE) can be determined.

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is performed to investigate the charge transfer processes occurring at the different interfaces within the DSSC. The measurements are typically carried out in the dark at a forward bias corresponding to the Voc of the cell, over a frequency range of 0.1 Hz to 100 kHz. The resulting Nyquist and Bode plots can provide information on the charge transfer resistance at the TiO₂/dye/electrolyte interface and the diffusion of the redox species in the electrolyte.

3.2.3. Incident Photon-to-Current Conversion Efficiency (IPCE)

IPCE measurements are conducted to determine the quantum efficiency of the solar cell at different wavelengths of light. The IPCE spectrum provides insight into the light-harvesting efficiency of the dye and the charge collection efficiency of the device.

Diagrams

Here are diagrams illustrating the experimental workflow and the operational principle of the DSSC.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly p1 FTO Glass Cleaning p2 TiO₂ Blocking Layer Deposition p1->p2 p3 Mesoporous TiO₂ Deposition p2->p3 p4 Sintering p3->p4 p5 Dye Sensitization with this compound p4->p5 a1 Sealing of Electrodes p5->a1 c1 FTO Glass Cleaning c2 Platinum Catalyst Deposition c1->c2 c2->a1 a2 Electrolyte Injection a1->a2 a3 Final Sealing a2->a3

Caption: Experimental workflow for the fabrication of a DSSC.

DSSC_Operational_Principle cluster_dssc DSSC Structure Light Incident Light (hν) Dye This compound Dye Light->Dye 1. Light Absorption (Excitation) FTO_Anode FTO Glass (Anode) TiO2 Mesoporous TiO₂ Load External Load FTO_Anode->Load 4. External Circuit TiO2->FTO_Anode 3. Electron Transport Dye->TiO2 2. Electron Injection Electrolyte Electrolyte (I⁻/I₃⁻) Electrolyte->Dye 5. Dye Regeneration (Dye⁺ + e⁻ → Dye) Pt_Cathode Platinum Catalyst (Cathode) Pt_Cathode->Electrolyte 6. Redox Regeneration (I₃⁻ + 2e⁻ → 3I⁻) FTO_Cathode FTO Glass (Cathode) FTO_Cathode->Pt_Cathode Load->FTO_Cathode

Caption: Operational principle of a dye-sensitized solar cell.

Conclusion

The hypothetical organic dye this compound, based on its elemental composition, falls into a promising category of sensitizers for dye-sensitized solar cells. By following the detailed protocols for fabrication and characterization outlined in this document, researchers can effectively evaluate its performance and potential for application in next-generation photovoltaic devices. The provided diagrams offer a clear visual representation of the experimental workflow and the fundamental principles governing the operation of the DSSC. Further research into the specific synthesis and photophysical properties of this compound is warranted to fully explore its capabilities as a DSSC sensitizer.

References

Application Notes and Protocols for the Fabrication of C18H12N6O2S Thin Films for Electronic Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the fabrication and characterization of thin films based on the organic semiconductor C18H12N6O2S for use in electronic devices. Given the novelty of this specific molecular formula, the following protocols are based on established methodologies for small-molecule organic semiconductors and serve as a comprehensive guide for initial investigation.

Application Notes

The organic semiconductor with the molecular formula this compound is a promising candidate for next-generation electronic devices due to its potential for tunable electronic properties, solution processability, and compatibility with flexible substrates. The presence of nitrogen, sulfur, and oxygen heteroatoms within the aromatic structure suggests the potential for strong intermolecular interactions, which can facilitate efficient charge transport. Potential applications for this compound thin films include:

  • Organic Thin-Film Transistors (OTFTs): As the active channel layer in transistors for flexible displays, sensors, and integrated circuits.

  • Organic Photovoltaics (OPVs): As an electron donor or acceptor material in the active layer of solar cells.

  • Organic Light-Emitting Diodes (OLEDs): As a host or emissive layer material in lighting and display applications.

  • Sensors: As the active material in chemical or biological sensors, where changes in conductivity upon analyte interaction can be measured.

The successful fabrication of high-performance electronic devices using this compound is critically dependent on the quality of the thin film, including its morphology, crystallinity, and purity. The following protocols provide a starting point for achieving high-quality thin films and characterizing their properties.

Experimental Protocols

Thin Film Deposition

Two primary methods are proposed for the deposition of this compound thin films: Thermal Evaporation and Spin Coating. The choice of method will depend on the material's thermal stability and solubility.

1.1. Protocol for Thermal Evaporation

Thermal evaporation is a physical vapor deposition technique suitable for thermally stable organic materials. It allows for precise control over film thickness and morphology.

Materials and Equipment:

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Tungsten or molybdenum evaporation boat

  • This compound powder (high purity)

  • Substrates (e.g., Si/SiO₂, glass, flexible PET)

  • Substrate holder with heating capabilities

  • Standard cleaning solvents (acetone, isopropanol, deionized water)

Procedure:

  • Substrate Cleaning:

    • Ultrasonically clean substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone or an oxygen plasma for 10 minutes to remove organic residues and improve the surface energy.

  • Source Preparation:

    • Load approximately 10-20 mg of this compound powder into a clean evaporation boat.

    • Ensure the QCM is calibrated and positioned correctly to monitor the deposition rate.

  • Deposition:

    • Mount the cleaned substrates onto the substrate holder in the evaporation chamber.

    • Pump down the chamber to a base pressure of <10⁻⁶ Torr.

    • Set the substrate temperature (a typical starting point is room temperature, but can be varied from 25°C to 150°C to optimize film morphology).

    • Gradually increase the current to the evaporation boat to heat the this compound source material.

    • Initiate deposition at a controlled rate of 0.1-0.5 Å/s, monitored by the QCM.

    • Deposit a film of the desired thickness (e.g., 50 nm for OTFTs).

    • Once the desired thickness is reached, close the shutter and ramp down the boat current.

    • Allow the substrates to cool to room temperature before venting the chamber.

1.2. Protocol for Spin Coating

Spin coating is a solution-based technique suitable for soluble organic materials, offering a cost-effective and scalable deposition method.

Materials and Equipment:

  • Spin coater

  • Hotplate

  • This compound powder

  • High-purity organic solvent (e.g., chloroform, chlorobenzene, dichlorobenzene)

  • Substrates (e.g., Si/SiO₂, glass, flexible PET)

  • Syringe filters (0.2 µm pore size)

  • Standard cleaning solvents

Procedure:

  • Solution Preparation:

    • Dissolve this compound in a suitable organic solvent to a specific concentration (e.g., 5-10 mg/mL).

    • Gently heat and stir the solution overnight in a sealed vial to ensure complete dissolution.

    • Before use, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Substrate Cleaning:

    • Follow the same substrate cleaning procedure as described in the thermal evaporation protocol.

  • Deposition:

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the this compound solution onto the center of the substrate.

    • Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 60 seconds). The final film thickness is controlled by the solution concentration and spin speed.

    • Transfer the coated substrate to a hotplate and anneal at a specific temperature (e.g., 80-150°C) for a set time (e.g., 10-30 minutes) to remove residual solvent and improve film ordering. The annealing temperature should be below the material's decomposition temperature.

Thin Film Characterization

A suite of characterization techniques should be employed to evaluate the structural, morphological, optical, and electrical properties of the fabricated this compound thin films.

2.1. Structural and Morphological Characterization

TechniquePurposeTypical ParametersExpected Results
Atomic Force Microscopy (AFM) To investigate surface topography, roughness, and grain size.Tapping mode, scan size 1x1 µm² to 10x10 µm²Root-mean-square (RMS) roughness, grain size distribution, visualization of molecular ordering.
X-ray Diffraction (XRD) To determine the crystallinity and molecular packing of the film.Cu Kα radiation (λ = 1.54 Å), 2θ scan range 5-40°Diffraction peaks indicating crystalline phases, determination of intermolecular spacing.
Scanning Electron Microscopy (SEM) To visualize the surface morphology and identify any large-scale defects.Accelerating voltage 5-10 kVHigh-resolution images of the film surface, cross-sectional imaging for thickness verification.

2.2. Optical and Electrical Characterization

TechniquePurposeTypical ParametersExpected Results
UV-Vis Spectroscopy To determine the optical absorption properties and estimate the optical bandgap.Wavelength range 200-1100 nmAbsorption spectrum, Tauc plot analysis to determine the optical bandgap.
Photoluminescence (PL) Spectroscopy To investigate the emissive properties and electronic transitions.Excitation at a wavelength corresponding to an absorption peakEmission spectrum, information on excited states and defects.
Four-Point Probe or Keithley SourceMeter To measure the electrical conductivity of the thin film.Varies depending on the setupSheet resistance and calculation of bulk conductivity.
Device Fabrication and Characterization: Organic Thin-Film Transistor (OTFT)

3.1. Protocol for Bottom-Gate, Top-Contact OTFT Fabrication

Materials and Equipment:

  • This compound-coated substrate (e.g., heavily doped n-type Si with a 300 nm SiO₂ dielectric layer)

  • Thermal evaporator for metal contacts

  • Shadow masks for source and drain electrodes

  • Semiconductor parameter analyzer

Procedure:

  • Substrate: Use a pre-cleaned, heavily doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer as the gate electrode and gate dielectric, respectively.

  • Active Layer Deposition: Deposit a 50 nm thin film of this compound onto the SiO₂ surface using either thermal evaporation or spin coating as described above.

  • Source-Drain Electrode Deposition:

    • Place a shadow mask with the desired channel length (L) and width (W) (e.g., L = 50 µm, W = 1000 µm) in contact with the this compound film.

    • Deposit 50 nm of gold (Au) through the shadow mask via thermal evaporation to define the source and drain electrodes. A thin (5 nm) layer of chromium (Cr) or titanium (Ti) can be used as an adhesion layer.

  • Annealing: Post-fabrication annealing of the device at a moderate temperature (e.g., 100°C) in an inert atmosphere (e.g., nitrogen or argon) for 30 minutes can improve device performance by reducing contact resistance.

3.2. OTFT Characterization

The electrical performance of the fabricated OTFTs is characterized using a semiconductor parameter analyzer in an ambient or inert atmosphere.

ParameterDescriptionMeasurement Method
Field-Effect Mobility (µ) The average charge carrier velocity per unit electric field. A key metric for transistor performance.Calculated from the saturation region of the transfer curve (IDS vs. VGS).
On/Off Current Ratio (Ion/Ioff) The ratio of the drain current in the 'on' state to the 'off' state. Indicates the switching capability.Extracted from the transfer curve.
Threshold Voltage (Vth) The gate voltage at which the transistor begins to conduct.Extracted from the linear or saturation region of the transfer curve.
Subthreshold Swing (SS) The change in gate voltage required to change the drain current by one decade. Indicates the switching speed.Calculated from the subthreshold region of the transfer curve.

Data Presentation

Table 1: Summary of Thin Film Deposition Parameters

Deposition MethodParameterValue
Thermal Evaporation Base Pressure< 1 x 10⁻⁶ Torr
Deposition Rate0.2 Å/s
Substrate Temperature25 - 150 °C
Final Thickness50 nm
Spin Coating SolventChloroform
Concentration10 mg/mL
Spin Speed2000 rpm
Annealing Temperature120 °C
Annealing Time20 min

Table 2: Expected Thin Film Properties

PropertyCharacterization TechniqueExpected Value Range
RMS Roughness AFM< 1 nm
Grain Size AFM50 - 500 nm
Optical Bandgap UV-Vis Spectroscopy2.0 - 3.0 eV
Conductivity Four-Point Probe10⁻⁶ - 10⁻⁴ S/cm

Table 3: Typical OTFT Performance Metrics

ParameterSymbolExpected Value Range
Field-Effect Mobility µ0.1 - 1.0 cm²/Vs
On/Off Current Ratio Ion/Ioff> 10⁵
Threshold Voltage Vth-10 to 10 V
Subthreshold Swing SS< 1 V/decade

Visualizations

Experimental_Workflow_Thermal_Evaporation cluster_prep Substrate Preparation cluster_dep Thin Film Deposition cluster_char Characterization sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_dry N2 Drying sub_clean->sub_dry sub_treat UV-Ozone Treatment sub_dry->sub_treat load_source Load this compound Source sub_treat->load_source Load Substrate pump_down Pump to High Vacuum (<10⁻⁶ Torr) load_source->pump_down set_temp Set Substrate Temperature pump_down->set_temp deposit Deposit Film (0.1-0.5 Å/s) set_temp->deposit cool_down Cool Down deposit->cool_down char_afm AFM cool_down->char_afm Analyze Film char_xrd XRD cool_down->char_xrd char_uvvis UV-Vis cool_down->char_uvvis char_elec Electrical Testing cool_down->char_elec

Caption: Workflow for Thermal Evaporation of this compound Thin Films.

Experimental_Workflow_Spin_Coating cluster_prep Preparation cluster_dep Thin Film Deposition cluster_char Characterization sol_prep Solution Preparation (Dissolve & Filter) dispense Dispense Solution sol_prep->dispense sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_treat UV-Ozone Treatment sub_clean->sub_treat sub_treat->dispense spin Spin Coat (e.g., 2000 rpm, 60s) dispense->spin anneal Anneal on Hotplate (e.g., 120°C, 20 min) spin->anneal char_afm AFM anneal->char_afm Analyze Film char_xrd XRD anneal->char_xrd char_uvvis UV-Vis anneal->char_uvvis char_elec Electrical Testing anneal->char_elec

Caption: Workflow for Spin Coating of this compound Thin Films.

OTFT_Fabrication_Workflow start Start: Si/SiO₂ Substrate active_layer Deposit this compound Active Layer start->active_layer mask Align Shadow Mask for Electrodes active_layer->mask electrodes Deposit Source/Drain Electrodes (e.g., Au) mask->electrodes anneal Post-fabrication Annealing electrodes->anneal characterize Electrical Characterization anneal->characterize

Caption: Bottom-Gate, Top-Contact OTFT Fabrication Workflow.

Application Notes and Protocols for High-Throughput Screening of C18H12N6O2S Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for their biological activity.[1] This document provides detailed application notes and experimental protocols for the screening of C18H12N6O2S derivatives, a novel class of small molecules. Given the limited publicly available data on this specific chemical scaffold, the following protocols describe robust and widely applicable HTS methods for common drug discovery targets, such as protein kinases, protein-protein interactions, and cell viability. These methodologies can be adapted and optimized for the specific biological questions being investigated for this compound series.

Application Note 1: High-Throughput Screening for Kinase Inhibitors

1.1. Overview

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2] Identifying small molecule inhibitors of specific kinases is a primary goal of many drug discovery programs.[3][4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, and enzyme-coupled fluorescence assays are common HTS platforms for identifying kinase inhibitors due to their sensitivity, robustness, and amenability to automation.[5][6]

1.2. TR-FRET Kinase Assay Principle

TR-FRET assays measure the inhibition of substrate phosphorylation. A terbium-labeled antibody (donor) binds to the phosphorylated substrate, bringing it into proximity with a fluorescently labeled tracer (acceptor) that binds to the kinase. When the substrate is not phosphorylated, there is no FRET. Inhibition of the kinase results in a decrease in the FRET signal.

1.3. Experimental Protocol: TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare 2X kinase/substrate solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final concentration of kinase and substrate should be optimized for each assay.

    • Prepare 2X ATP solution in kinase buffer. The concentration should be at the Km for the specific kinase.

    • Prepare a serial dilution of this compound derivatives in 100% DMSO. Then, dilute to a 4X final concentration in kinase buffer.

    • Prepare a 2X stop/detection solution containing a terbium-labeled anti-phospho-substrate antibody and a fluorescent tracer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound solution or DMSO (control) to the assay plate.

    • Add 10 µL of the 2X kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 60-90 minutes.

    • Stop the reaction by adding 10 µL of the 2X stop/detection solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to positive (no kinase) and negative (DMSO) controls.

    • Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

1.4. Data Presentation: Hypothetical Screening Data

Compound IDTarget KinaseIC50 (µM)Maximum Inhibition (%)
C18-A01Kinase A0.2598.2
C18-A02Kinase A1.595.1
C18-B01Kinase B> 5010.5
C18-B02Kinase B8.788.9

1.5. Visualization

kinase_pathway cluster_pathway Generic Kinase Signaling Pathway cluster_workflow HTS Workflow for Kinase Inhibitors Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse DispenseCompound Dispense this compound Derivatives AddEnzyme Add Kinase and Substrate DispenseCompound->AddEnzyme AddATP Initiate Reaction with ATP AddEnzyme->AddATP Incubate Incubate AddATP->Incubate AddDetection Add TR-FRET Detection Reagents Incubate->AddDetection ReadPlate Read Plate AddDetection->ReadPlate DataAnalysis Data Analysis (IC50 Determination) ReadPlate->DataAnalysis

Caption: Generic kinase signaling pathway and the corresponding HTS workflow.

Application Note 2: Screening for Protein-Protein Interaction (PPI) Inhibitors

2.1. Overview

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their disruption is a promising therapeutic strategy.[7][8] High-throughput screening methods are essential for identifying small molecules that can modulate these interactions.[9] Fluorescence Polarization (FP) is a widely used HTS technique for monitoring PPIs in a homogenous format.[10][11] It is particularly well-suited for assays where a small fluorescently labeled molecule binds to a larger protein partner.[12]

2.2. Fluorescence Polarization (FP) Assay Principle

FP measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled peptide or small molecule (tracer) tumbles rapidly in solution, resulting in low polarization.[13] Upon binding to a larger protein, the tumbling rate of the complex slows down, leading to an increase in the polarization of the emitted light.[10][11] Compounds that inhibit the PPI will displace the tracer, causing a decrease in the polarization signal.

2.3. Experimental Protocol: Fluorescence Polarization PPI Assay

  • Reagent Preparation:

    • Prepare 2X protein solution in FP buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Prepare 2X fluorescent tracer solution in FP buffer. The optimal concentration is typically at or below the Kd of the interaction.

    • Prepare a serial dilution of this compound derivatives in 100% DMSO. Then, dilute to a 4X final concentration in FP buffer.

  • Assay Procedure (384-well, black, low-volume plate format):

    • Add 5 µL of the 4X compound solution or DMSO (control) to the assay plate.

    • Add 5 µL of the 2X protein solution to all wells.

    • Incubate for 30 minutes at room temperature to allow for compound-protein binding.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Incubate for 60-120 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • The instrument reports polarization in millipolarization units (mP).

    • Determine the assay window (Z'-factor) using high (tracer + protein) and low (tracer only) controls.

    • Normalize the data to positive and negative controls.

    • Plot the normalized mP values against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

2.4. Data Presentation: Hypothetical Screening Data

Compound IDTarget PPIIC50 (µM)Z'-factor
C18-C01PPI-X2.10.78
C18-C02PPI-X15.80.81
C18-D01PPI-Y> 1000.75
C18-D02PPI-Y45.30.79

2.5. Visualization

ppi_fp_assay cluster_principle Fluorescence Polarization Assay Principle cluster_workflow HTS Workflow for PPI Inhibitors Tracer Fluorescent Tracer (Low Polarization) Complex Tracer-Protein Complex (High Polarization) Tracer->Complex Binds Protein Target Protein Protein->Complex Inhibitor This compound Derivative Inhibitor->Protein Inhibits Binding DispenseCompound Dispense this compound Derivatives AddProtein Add Target Protein DispenseCompound->AddProtein Incubate1 Incubate AddProtein->Incubate1 AddTracer Add Fluorescent Tracer Incubate1->AddTracer Incubate2 Incubate AddTracer->Incubate2 ReadPlate Read Polarization (mP) Incubate2->ReadPlate DataAnalysis Data Analysis (IC50 Determination) ReadPlate->DataAnalysis

Caption: Principle of the Fluorescence Polarization assay for PPIs and HTS workflow.

Application Note 3: High-Throughput Cell Viability and Cytotoxicity Screening

3.1. Overview

Assessing the effect of novel compounds on cell viability is a critical step in drug discovery to identify cytotoxic compounds and to understand the therapeutic window of potential drug candidates.[14][15] Multiplexed assays that simultaneously measure different cell health indicators can provide a more comprehensive understanding of a compound's cellular effects.[14] A common approach is to combine a luminescence-based assay for ATP content (a marker of metabolically active cells) with a fluorescence-based assay for membrane integrity.

3.2. Multiplexed Cell Viability Assay Principle

This multiplexed assay first measures cell viability by quantifying intracellular ATP levels using a luciferase-based reaction that generates a luminescent signal. Subsequently, a fluorescent dye that is only able to enter cells with compromised membranes is added to measure cytotoxicity.

3.3. Experimental Protocol: Multiplexed Cell Viability/Cytotoxicity Assay

  • Cell Culture and Plating:

    • Culture cells in appropriate media and conditions.

    • Harvest cells and adjust the density to the desired concentration.

    • Seed cells into 384-well, white, clear-bottom plates and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound derivatives in cell culture media.

    • Remove the media from the cell plates and add the compound dilutions.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Viability Measurement:

      • Equilibrate the plate to room temperature.

      • Add a volume of ATP detection reagent equal to the volume of media in the well.

      • Shake the plate for 2 minutes to induce cell lysis and incubate for 10 minutes.

      • Read the luminescence on a plate reader.

    • Cytotoxicity Measurement:

      • To the same wells, add a cell-impermeable DNA dye (e.g., CellTox™ Green).

      • Shake for 2 minutes and incubate for 15 minutes.

      • Read the fluorescence on a plate reader with appropriate filters.

  • Data Analysis:

    • Normalize the luminescence (viability) and fluorescence (cytotoxicity) data to positive (e.g., staurosporine) and negative (DMSO) controls.

    • Plot the normalized responses against the compound concentration and fit to a four-parameter logistic equation to determine the CC50 (cytotoxic concentration 50).

3.4. Data Presentation: Hypothetical Screening Data

Compound IDCell LineCC50 (µM) - Viability (ATP)CC50 (µM) - Cytotoxicity (Membrane)
C18-E01HEK2935.66.1
C18-E02HeLa> 100> 100
C18-F01HepG212.315.2
C18-F02A5492.83.5

3.5. Visualization

cell_viability_workflow cluster_workflow Multiplexed Cell Viability HTS Workflow SeedCells Seed Cells in 384-well Plate Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add this compound Derivatives Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddATPReagent Add ATP Lysis/ Luminescence Reagent Incubate2->AddATPReagent ReadLuminescence Read Luminescence (Viability) AddATPReagent->ReadLuminescence AddDye Add Membrane Impermeable Fluorescent Dye ReadLuminescence->AddDye ReadFluorescence Read Fluorescence (Cytotoxicity) AddDye->ReadFluorescence DataAnalysis Data Analysis (CC50 Determination) ReadFluorescence->DataAnalysis

Caption: Workflow for a multiplexed cell viability and cytotoxicity HTS assay.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of C18H12N6O2S

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. The molecular formula C18H12N6O2S suggests a heterocyclic structure, a common scaffold in many pharmaceutical agents. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using established and widely accepted methods. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2][3] Following initial cytotoxicity screening with the MTT assay, a more detailed investigation into the mechanism of cell death can be conducted using an Annexin V/Propidium Iodide (PI) apoptosis assay by flow cytometry.[4][5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a quantitative colorimetric assay for assessing cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[6]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell line (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[7][8] Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][6]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.[1][7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][7] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[5]

Materials:

  • This compound

  • Human cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • 6-well sterile plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration determined from the MTT assay) for the appropriate time.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[4]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables.

Table 1: MTT Assay - Cytotoxicity of this compound on [Cell Line Name]

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control100
Concentration 1
Concentration 2
Concentration 3
...
Positive Control

Table 2: Annexin V/PI Apoptosis Assay - Percentage of Cell Populations

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control
This compound (Concentration X)
Positive Control

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the in vitro cytotoxicity assessment of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanism of Action cluster_analysis Data Analysis Compound This compound Stock Solution Preparation MTT_Assay MTT Assay for Cell Viability Compound->MTT_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay Compound->Apoptosis_Assay CellCulture Cell Line Culture and Maintenance CellCulture->MTT_Assay CellCulture->Apoptosis_Assay Data_Analysis IC50 Determination & Statistical Analysis MTT_Assay->Data_Analysis IC50 Value Interpretation Interpretation of Cytotoxicity Profile Apoptosis_Assay->Interpretation Data_Analysis->Apoptosis_Assay Data_Analysis->Interpretation

Caption: Workflow for in vitro cytotoxicity assessment.

Interpretation of Results

The MTT assay will provide a dose-response curve from which the IC50 value can be calculated, indicating the potency of this compound in inhibiting cell viability. The Annexin V/PI apoptosis assay will further elucidate the mechanism of cell death. An increase in the Annexin V-positive/PI-negative population suggests that the compound induces early apoptosis.[5] A significant increase in the Annexin V-positive/PI-positive population indicates late-stage apoptosis or necrosis.[5] Together, these assays provide a comprehensive initial profile of the cytotoxic activity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Fluorescence Quantum Yield of C18H12N6O2S

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C18H12N6O2S does not correspond to the widely studied fluorescent probe Thioflavin T. However, searches for improving the quantum yield of fluorescent molecules with similar characteristics frequently lead to extensive research on Thioflavin T (ThT). ThT is a benzothiazole dye renowned for its significant fluorescence enhancement upon binding to amyloid fibrils, a property highly dependent on its quantum yield.[1][2] This technical support center will, therefore, focus on the principles and techniques applicable to Thioflavin T, which are likely relevant for a fluorescent molecule with the provided formula exhibiting similar behavior.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the low fluorescence quantum yield of Thioflavin T in aqueous solutions?

A1: Thioflavin T is considered a "molecular rotor."[3] In solution, the two aromatic rings of the molecule (benzothiazole and dimethylaminobenzene) can rotate freely around the central carbon-carbon bond. This rotation in the excited state leads to a non-radiative decay pathway, specifically through the formation of a dark twisted intramolecular charge-transfer (TICT) state, which effectively quenches fluorescence.[1][4] Consequently, the fluorescence quantum yield in low-viscosity solvents like water is extremely low, on the order of 0.0001.[5][6]

Q2: How does binding to amyloid fibrils or other macromolecules increase the quantum yield of Thioflavin T?

A2: When Thioflavin T binds to the β-sheet structures of amyloid fibrils or intercalates into other macromolecules, the rotation of its aromatic rings is sterically hindered.[2][3] This restriction of intramolecular rotation blocks the non-radiative decay pathway through the TICT state.[7] As a result, the excited state is more likely to decay radiatively by emitting a photon, leading to a dramatic increase in the fluorescence quantum yield, which can be several orders of magnitude higher than in free solution.[3][8]

Q3: Besides binding to macromolecules, what other environmental factors can influence the quantum yield of Thioflavin T?

A3: Several environmental factors can affect the quantum yield of Thioflavin T:

  • Solvent Viscosity: Increasing the viscosity of the solvent, for instance by adding glycerol, restricts the intramolecular rotation of ThT, leading to a higher quantum yield.[5][9]

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state and affect the rate of non-radiative decay.[4][9]

  • Temperature: Changes in temperature can alter the solvent viscosity and the rate of non-radiative processes, thereby affecting the quantum yield.[5]

  • Concentration: At high concentrations, Thioflavin T can form micelles or aggregates, which can lead to self-quenching and a decrease in the overall fluorescence intensity.[10][11][12]

Q4: Can Thioflavin T itself affect the aggregation process it is meant to monitor?

A4: There is evidence to suggest that Thioflavin T can, under certain conditions, influence the aggregation kinetics of proteins. Some studies have reported that ThT can slightly slow down the fibrillation process at higher concentrations, while others have suggested it may promote aggregation.[11] It is therefore recommended to use the lowest effective concentration of ThT for monitoring aggregation kinetics to minimize potential interference.[11][12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no fluorescence signal 1. Incorrect excitation/emission wavelengths: The spectral properties of ThT shift upon binding.[7] 2. Degradation of ThT stock solution: ThT solutions can be light-sensitive.[13] 3. Low concentration of aggregates: The target of ThT binding may not be present in sufficient quantity.1. Ensure you are using the correct wavelengths for bound ThT (excitation ~440-450 nm, emission ~480-490 nm).[3][13] 2. Prepare fresh ThT stock solutions and store them protected from light. Filtering through a 0.2 μm filter is also recommended.[11][13] 3. Confirm the presence of aggregates using a complementary technique like transmission electron microscopy.
High background fluorescence 1. High ThT concentration: ThT can become self-fluorescent at concentrations above 5 µM due to micelle formation.[11][12] 2. Contaminated buffer or cuvette. 1. Perform a concentration titration to find the optimal ThT concentration, which is typically in the range of 10-20 µM for maximal signal-to-background ratio.[11] 2. Use high-purity solvents and thoroughly clean all experimental ware.
Fluctuating or decreasing fluorescence intensity over time 1. Photobleaching: Prolonged exposure to the excitation light can destroy the fluorophore. 2. Self-quenching at high binding densities: At high concentrations of bound ThT on a fibril, molecules can quench each other's fluorescence.[10][14] 3. Instrumental instability: The light source or detector may be fluctuating.[15]1. Minimize the exposure time to the excitation light. Use a mounting medium with an antifade agent for microscopy. 2. Calibrate the linear range of the ThT emission response for your specific system.[14] 3. Check the stability of your instrument with a stable reference fluorophore.
Inconsistent results between experiments 1. Variability in ThT stock solution: Inaccurate concentration or degradation.[13] 2. Pipetting errors. [15] 3. Differences in aggregation conditions: Temperature, pH, and agitation can affect fibril structure and ThT binding.[16]1. Prepare and store ThT stock solutions consistently. Determine the concentration using its extinction coefficient (36,000 M⁻¹cm⁻¹ at 412 nm).[11] 2. Use calibrated pipettes and ensure proper mixing. 3. Strictly control all parameters of the aggregation assay.

Data Presentation

Table 1: Photophysical Properties of Thioflavin T in Various Media

MediumExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Water385445~0.0001[5][6]
Glycerol (99%)~412~490~0.28[5][6]
Bound to Amyloid Fibrils~450~482Can increase by several orders of magnitude[3]
n-Butanol--Used as a reference in some studies[17]

Data compiled from multiple sources.[3][5][6][17] The exact values can vary depending on experimental conditions.

Experimental Protocols

Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.

Materials:

  • Test compound (e.g., this compound) solution

  • Standard fluorophore solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)

  • High-purity solvent

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra for all prepared solutions.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the test and standard samples. Ensure identical experimental settings (e.g., slit widths) for all measurements.

  • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

  • Determine the slope of the linear fit for each plot.

  • Calculate the quantum yield of the test sample (Φ_X) using the following equation:

    Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X² / n_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.

    • n_X and n_ST are the refractive indices of the solvents used for the test and standard samples, respectively (if they are different).

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_test Prepare Dilute Solutions of Test Compound abs_spec Measure Absorbance Spectra (UV-Vis) prep_test->abs_spec fluo_spec Measure Fluorescence Spectra (Spectrofluorometer) prep_test->fluo_spec prep_std Prepare Dilute Solutions of Standard prep_std->abs_spec prep_std->fluo_spec plot_data Plot Integrated Intensity vs. Absorbance abs_spec->plot_data integrate Integrate Emission Spectra fluo_spec->integrate integrate->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy result Final Quantum Yield calc_qy->result

Caption: Workflow for relative fluorescence quantum yield measurement.

ThT_Mechanism cluster_free Free in Solution (Low Viscosity) cluster_bound Bound to Fibril (High Viscosity) ground_free Ground State (S0) excited_free Excited State (S1) ground_free->excited_free Excitation excited_free->ground_free Fluorescence (Very Low) tict TICT State (Dark) excited_free->tict Intramolecular Rotation (Fast, Non-Radiative) tict->ground_free Decay ground_bound Ground State (S0) excited_bound Excited State (S1) ground_bound->excited_bound Excitation excited_bound->ground_bound Fluorescence (High) rotation_blocked Rotation Blocked!

Caption: Mechanism of Thioflavin T fluorescence enhancement.

References

Technical Support Center: Synthesis and Purification of C18H12N6O2S

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of the target compound C18H12N6O2S.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions to consider during the synthesis of this compound?

A1: Given the presence of nitrogen and sulfur heteroatoms, it is prudent to assume the starting materials, intermediates, and the final product could be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors. For specific handling instructions, consult the Safety Data Sheets (SDS) for all reagents.

Q2: I am observing a very low yield for my reaction. What are the potential causes?

A2: Low yields can stem from several factors. Consider the following:

  • Purity of Starting Materials: Impurities in your reactants can inhibit the reaction or lead to side products.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can result in incomplete conversion.

  • Atmospheric Moisture and Oxygen: If your reactants or intermediates are sensitive to air or moisture, ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete consumption of the limiting reagent.

  • Product Degradation: The target compound may be unstable under the reaction or work-up conditions.

Q3: The purification of my crude product by column chromatography is proving difficult. What can I do?

A3: If you are facing challenges with column chromatography, consider these strategies:

  • Solvent System Optimization: Perform a systematic screening of different solvent systems using thin-layer chromatography (TLC) to find the optimal mobile phase that provides good separation between your product and impurities.

  • Stationary Phase Selection: If standard silica gel is not effective, consider alternative stationary phases such as alumina, reverse-phase silica (C18), or a functionalized gel.

  • Alternative Purification Techniques: If chromatography is ineffective, explore other purification methods like recrystallization, preparative HPLC, or sublimation.

Troubleshooting Guides

Guide 1: Synthesis Troubleshooting

This guide addresses common issues encountered during the synthesis of this compound.

Problem: The reaction is not proceeding to completion, as indicated by TLC analysis showing significant starting material.

Potential Cause Suggested Solution
Insufficient Reaction Time Monitor the reaction progress at regular intervals using TLC. If the reaction has stalled, consider extending the reaction time.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C and monitor the effect on the reaction progress.
Catalyst Inactivity If a catalyst is used, ensure it is fresh and active. Consider adding a fresh portion of the catalyst to the reaction mixture.
Presence of Inhibitors Impurities in the starting materials or solvent can inhibit the reaction. Purify the starting materials and use anhydrous, high-purity solvents.

Problem: The formation of multiple, difficult-to-separate side products is observed.

Potential Cause Suggested Solution
High Reaction Temperature Running the reaction at a lower temperature may improve selectivity and reduce the formation of side products.
Incorrect Reagent Addition The order and rate of reagent addition can be critical. Try adding one of the reagents slowly to the reaction mixture to maintain a low concentration.
Cross-Reactivity Functional groups on your starting materials may be undergoing undesired reactions. Consider using protecting groups to mask reactive sites.
Guide 2: Purification Troubleshooting

This guide provides solutions for common purification challenges.

Problem: The product co-elutes with an impurity during column chromatography.

Potential Cause Suggested Solution
Inappropriate Solvent System Perform a thorough TLC analysis with a wide range of solvent polarities. A gradient elution may be necessary to achieve separation.
Overloading the Column Reduce the amount of crude material loaded onto the column to improve resolution.
Poorly Packed Column Ensure the column is packed uniformly to avoid channeling.

Problem: The product is not crystallizing during recrystallization.

Potential Cause Suggested Solution
Inappropriate Solvent The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Screen a variety of solvents or solvent mixtures.
Product is an Oil If the product oils out, try using a more viscous solvent system, or add a small seed crystal to induce crystallization.
High Impurity Level If the crude product is highly impure, an initial purification step by column chromatography may be necessary before attempting recrystallization.

Experimental Protocols

General Synthesis Protocol (Illustrative)

This is a hypothetical protocol for a key step in the synthesis of this compound, assuming a Suzuki coupling reaction.

  • Reaction Setup: To a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add the aryl halide (1.0 eq), the boronic acid derivative (1.2 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane, 100 mL) and the aqueous base solution (e.g., 2 M K2CO3, 2.5 eq).

  • Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

General Purification Protocol: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Suzuki Coupling) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Column Chromatography / Recrystallization) Crude->Purification Pure Pure this compound Purification->Pure Characterization Characterization (NMR, MS, etc.) Pure->Characterization Final Final Product Characterization->Final

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Product Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check TLC Degradation Product Degradation? Start->Degradation Check Stability Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Incomplete_Reaction->Optimize_Conditions Yes Purify_Reagents Purify Starting Materials & Use Anhydrous Solvents Incomplete_Reaction->Purify_Reagents No Modify_Workup Modify Work-up Conditions (e.g., lower temp, milder pH) Degradation->Modify_Workup Yes Protecting_Groups Consider Protecting Groups for Sensitive Functionalities Degradation->Protecting_Groups No

Caption: A decision tree for troubleshooting low product yield in the synthesis.

Technical Support Center: Optimizing Reaction Conditions for C18H12N6O2S Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of reaction conditions for C18H12N6O2S derivatives. The core structure of these derivatives is presumed to be based on a 2-arylbenzothiazole scaffold, a common motif in medicinal chemistry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, which are often synthesized via condensation reactions of 2-aminothiophenols with various aldehydes or carboxylic acids.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Catalyst - If using a heterogeneous catalyst, ensure it has not been poisoned. Try regenerating or using a fresh batch.[1] - For homogeneous catalysts, confirm the correct oxidation state and concentration.
Poor Quality Starting Materials - Verify the purity of 2-aminothiophenol and the corresponding aldehyde/carboxylic acid via NMR or other analytical techniques. Impurities can interfere with the reaction.
Suboptimal Reaction Temperature - Systematically screen a range of temperatures. Some reactions require elevated temperatures (e.g., 100-140°C) to proceed efficiently, while others may be sensitive to heat.[2][3]
Incorrect Solvent - The choice of solvent is critical. DMSO, DMF, ethanol, and glycerol have been successfully used.[4][5][6] A solvent screen may be necessary to find the optimal medium for your specific substrates.
Presence of Moisture or Oxygen - For reactions sensitive to air or moisture, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some reactions may require several hours to reach completion.[2]

Issue 2: Formation of Multiple Byproducts

Possible Cause Troubleshooting Step
Side Reactions of Starting Materials - The aldehyde may undergo self-condensation or oxidation. Consider adding the aldehyde slowly to the reaction mixture. - The 2-aminothiophenol can be susceptible to oxidation. Ensure an inert atmosphere if necessary.
Decomposition of Product - The desired product may be unstable under the reaction conditions. Try lowering the reaction temperature or reducing the reaction time.
Non-selective Catalyst - If using a catalyst, it may be promoting undesired side reactions. Screen alternative catalysts, including metal-free options or different metal complexes.[1][4]
Incorrect Stoichiometry - Optimize the molar ratio of the reactants. An excess of one reactant may lead to the formation of byproducts.

Issue 3: Difficulty in Product Purification

| Possible Cause | Troubleshooting Step | | Product is an Oil | - If the product does not crystallize, attempt purification by column chromatography. A gradient elution may be necessary to separate the product from impurities. | | Co-elution of Impurities | - If impurities co-elute with the product during column chromatography, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). | | Product Insolubility | - If the product precipitates from the reaction mixture but is difficult to purify further, try recrystallization from a suitable solvent or a mixture of solvents. | | Residual Catalyst | - For reactions using metal catalysts, residual metal may contaminate the product. Consider using a metal scavenger or performing an aqueous wash to remove the catalyst. |

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-arylbenzothiazole derivatives?

A1: The most prevalent methods involve the condensation of a 2-aminothiophenol with an aromatic aldehyde or a carboxylic acid.[1][4] Variations of this reaction include the use of different catalysts (e.g., iodine, copper, palladium), oxidants, and reaction conditions (e.g., microwave irradiation, ultrasound).[4][5] Multi-component reactions are also employed to increase efficiency.[7][8]

Q2: How can I improve the "greenness" of my synthesis?

A2: To make your synthesis more environmentally friendly, consider using:

  • Greener solvents: Glycerol or water can be excellent alternatives to traditional organic solvents.[6]

  • Catalyst-free conditions: Some protocols have been developed that proceed without a catalyst, often in solvents like DMSO which can also act as an oxidant.[4]

  • Energy-efficient methods: Microwave or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption.[5]

  • Recyclable catalysts: The use of heterogeneous or supported catalysts can simplify purification and allow for catalyst reuse.[1]

Q3: What is the role of an oxidant in the synthesis of 2-arylbenzothiazoles?

A3: In many synthetic routes starting from 2-aminothiophenol and an aldehyde, an oxidant is required for the cyclization step to form the benzothiazole ring. Common oxidants include air, DMSO, iodine, and K₂S₂O₈.[3][4]

Q4: Can I use substituted 2-aminothiophenols and aldehydes in these reactions?

A4: Yes, a wide range of substituted 2-aminothiophenols and aromatic aldehydes can be used to generate a library of derivatives. The electronic nature of the substituents (electron-donating or electron-withdrawing) can influence the reaction rate and yield.[2][3]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Arylbenzothiazoles

EntryCatalyst (mol%)OxidantSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneAirDMSO1201285-95[4]
2I₂ (10)-DMF1002-380-92[4]
3CuI (10)O₂Toluene1102475-88[9]
4PdCl₂ (10)CuI (50)NMP1203-668-95[9]
5K₂S₂O₈ (1 equiv)-DMSO/H₂O (2:1)1002-438-74[3]
6None-GlycerolRT0.5-580-92[6]

Note: Yields are typically for a range of substituted aryl aldehydes.

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles using Glycerol (Green Method)

This protocol is adapted from a catalyst-free synthesis in glycerol.[6]

  • Reactant Mixture: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in glycerol (5 mL).

  • Reaction: Heat the mixture with stirring until a clear solution is formed.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 0.5-5 hours).

  • Workup: Upon completion, add water (20 mL) to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole derivative.

Mandatory Visualization

Signaling Pathway Diagrams

Benzothiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

experimental_workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_process Workup & Purification cluster_product Final Product 2-Aminothiophenol 2-Aminothiophenol Reaction Vessel Reaction Vessel 2-Aminothiophenol->Reaction Vessel Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Reaction Completion Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound Derivative This compound Derivative Recrystallization->this compound Derivative

A typical experimental workflow for the synthesis of this compound derivatives.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Expression (e.g., c-MYC, MCL-1) Nucleus->Gene Apoptosis Apoptosis Gene->Apoptosis Inhibition of BZT Benzothiazole Derivative BZT->STAT3 Inhibits Phosphorylation

Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.[10]

NFkB_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) pIkB p-IκBα IkB->pIkB Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation ActiveNFkB Active NF-κB Nucleus Nucleus ActiveNFkB->Nucleus Translocation Gene Target Gene Expression (COX-2, iNOS) Nucleus->Gene Inflammation Inflammation Gene->Inflammation BZT Benzothiazole Derivative BZT->IKK Inhibits

Modulation of the NF-κB signaling pathway by benzothiazole derivatives.[11]

References

Technical Support Center: Enhancing the Stability of C18H12N6O2S in Electronic Devices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound C18H12N6O2S is recognized as a novel or specialized research material with limited publicly available data regarding its application in electronic devices. The following troubleshooting guides and FAQs are based on established principles for enhancing the stability of organic semiconductors and may serve as a valuable resource for your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in an electronic device?

A1: The stability of organic semiconductors like this compound is often compromised by a combination of intrinsic and extrinsic factors.

  • Intrinsic factors are related to the inherent chemical and physical properties of the molecule itself.

  • Extrinsic factors are environmental and operational stressors.[1][2]

Key degradation triggers include:

  • Exposure to Oxygen and Moisture: This can lead to oxidation and other chemical reactions that alter the molecular structure and electronic properties of the material.[1]

  • Thermal Stress: High temperatures during device fabrication or operation can cause morphological changes, such as crystallization or phase separation, and can accelerate chemical degradation.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that break chemical bonds and degrade the organic material.[1]

  • Electrical Bias Stress: The application of an electric field during device operation can lead to electrochemical reactions and the formation of charge traps, which can degrade performance over time.[3]

Q2: How can I improve the environmental stability of my this compound-based device?

A2: Enhancing environmental stability primarily involves protecting the active layer from ambient oxygen and moisture.[4] Key strategies include:

  • Encapsulation: Applying barrier layers (e.g., thin films of metal oxides or polymers) to seal the device and prevent the ingress of environmental species is a common and effective approach.[4][5]

  • Inert Atmosphere Processing: Fabricating and testing devices in a controlled inert atmosphere (e.g., a nitrogen or argon-filled glovebox) can significantly reduce exposure to oxygen and moisture.

  • Molecular Design: Incorporating hydrophobic side chains into the molecular structure can help to repel moisture.[6]

Q3: What is the role of molecular organization in the stability of this compound films?

A3: The way individual this compound molecules pack together in a thin film plays a crucial role in both device performance and stability. A well-ordered, crystalline film can exhibit improved charge transport and may be more resistant to morphological changes over time compared to a disordered, amorphous film.[7] Techniques such as thermal annealing can be used to improve molecular ordering and enhance stability.[7]

Q4: Can doping improve the stability of this compound?

A4: Doping can be a double-edged sword. While it is often used to enhance charge carrier mobility, traditional doping methods can introduce disorder into the organic semiconductor matrix, potentially compromising long-term stability.[8] However, innovative techniques like adaptive surface doping, which passivates trap states without disrupting the lattice structure, have shown promise in simultaneously enhancing both mobility and stability.[8]

Troubleshooting Guide

Issue 1: My device performance degrades rapidly when exposed to ambient air.

  • Question: What are the likely causes and how can I mitigate this?

  • Answer: Rapid degradation in air points to a high sensitivity to oxygen and/or moisture.

    • Immediate Solution: Test your devices in an inert environment (e.g., a glovebox) to confirm that ambient exposure is the root cause.

    • Long-Term Solution: Implement a robust encapsulation strategy. This could range from simple glass slide encapsulation with epoxy to more sophisticated thin-film encapsulation using atomic layer deposition (ALD) or plasma-enhanced chemical vapor deposition (PECVD).

Issue 2: The device shows a significant drop in performance after thermal annealing.

  • Question: I'm trying to improve film morphology, but annealing seems to be making things worse. Why?

  • Answer: While annealing can improve molecular packing, excessive temperatures or prolonged annealing times can lead to degradation of the this compound material itself.

    • Troubleshooting Steps:

      • Thermal Analysis: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on the this compound material to determine its decomposition temperature and identify any phase transitions. This will help you establish a safe annealing temperature range.

      • Systematic Annealing Study: Anneal a series of devices at different temperatures and for varying durations to find the optimal conditions for performance enhancement without inducing degradation.

Issue 3: I am observing the formation of dark spots in my organic light-emitting diode (OLED) during operation.

  • Question: What are these dark spots and how can I prevent them?

  • Answer: Dark spots are non-emissive areas that can grow over time and are a common failure mode in OLEDs.[9] They are often caused by:

    • Localized Degradation: This can be initiated by pinholes in the electrode, particulate contamination, or rough interfaces leading to high local current densities and subsequent material breakdown.[9]

    • Electrode Material Migration: Metal from the cathode can migrate into the organic layer, quenching emission.[9]

    • Moisture and Oxygen Ingress: This can lead to the formation of non-emissive species.

    • Prevention Strategies:

      • Ensure a clean and smooth substrate surface.

      • Optimize the deposition of all layers to minimize defects.

      • Improve device encapsulation to prevent environmental contamination.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how the stability of this compound could be characterized.

Table 1: Environmental Stability of Unencapsulated this compound Devices

Storage ConditionTime (hours)Normalized Performance Metric (e.g., Efficiency, Mobility)
Inert Atmosphere (N2)0100%
2498%
4897%
7296%
Ambient Air (40% RH)0100%
2475%
4855%
7240%

Table 2: Effect of Encapsulation on Device Lifetime (T80) under Accelerated Aging

Encapsulation MethodTest ConditionT80 Lifetime (hours)
None85°C / 85% RH< 10
Glass/Epoxy85°C / 85% RH150
Thin-Film (Al2O3)85°C / 85% RH> 500

T80 lifetime is defined as the time it takes for the device's performance to decrease to 80% of its initial value.

Experimental Protocols

Protocol 1: Accelerated Aging for Stability Testing

This protocol is based on the International Summit on Organic PV Stability (ISOS) guidelines and can be adapted for various organic electronic devices.[10][11]

  • Initial Characterization: Measure the initial performance parameters of the device (e.g., current-voltage characteristics, efficiency, mobility) in a controlled environment.

  • Stress Application: Place the device in a climate chamber under specific stress conditions. A common test is the "damp heat" test, where the device is exposed to 85°C and 85% relative humidity (RH).

  • Periodic Monitoring: At regular intervals, remove the device from the chamber and re-characterize its performance under the same controlled conditions as the initial measurement.

  • Data Analysis: Plot the normalized performance metric as a function of time. The lifetime (e.g., T80) can be determined from this plot.

Protocol 2: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small amount (typically 5-10 mg) of the this compound powder into a TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 600°C).

  • Data Acquisition: The TGA instrument will record the sample's weight as a function of temperature.

  • Analysis: The decomposition temperature (Td) is typically identified as the temperature at which a significant weight loss begins.

Visualizations

start Device Instability Observed (e.g., Performance Degradation) check_env Is the device encapsulated? start->check_env check_thermal Was the device subjected to thermal stress? start->check_thermal encapsulate Implement/Improve Encapsulation check_env->encapsulate No test_inert Test in Inert Atmosphere (Glovebox) check_env->test_inert Yes end_node Identify Root Cause and Implement Solution encapsulate->end_node env_issue Environmental Degradation (Oxygen/Moisture) test_inert->env_issue env_issue->encapsulate thermal_analysis Perform TGA/DSC to determine Td and Tg check_thermal->thermal_analysis Yes check_bias Does degradation occur primarily during operation? check_thermal->check_bias No optimize_anneal Optimize Annealing Parameters thermal_analysis->optimize_anneal thermal_issue Thermal Degradation thermal_analysis->thermal_issue optimize_anneal->end_node thermal_issue->optimize_anneal bias_analysis Perform Electrical Stress Tests check_bias->bias_analysis Yes check_bias->end_node No/Uncertain intrinsic_issue Intrinsic/Operational Degradation bias_analysis->intrinsic_issue intrinsic_issue->end_node sub_prep Substrate Cleaning film_dep This compound Thin Film Deposition sub_prep->film_dep annealing Thermal Annealing (Optional) film_dep->annealing electrode_dep Electrode Deposition annealing->electrode_dep encapsulation Encapsulation electrode_dep->encapsulation init_char Initial Device Characterization encapsulation->init_char stress_test Accelerated Aging/Stress Test init_char->stress_test final_char Post-Stress Characterization stress_test->final_char analysis Data Analysis & Lifetime Determination final_char->analysis molecule This compound oxidation Photo/Chemical Oxidation molecule->oxidation morphology Morphological Changes (e.g., Crystallization) molecule->morphology bond_scission Bond Scission molecule->bond_scission traps Charge Trap Formation molecule->traps stressors Stressors pathways Degradation Pathways oxygen Oxygen (O2) oxygen->molecule moisture Moisture (H2O) moisture->molecule light Light (hν) light->molecule heat Heat (Δ) heat->molecule bias Electric Field bias->molecule outcome Device Failure oxidation->outcome morphology->outcome bond_scission->outcome traps->outcome

References

overcoming poor solubility of C18H12N6O2S for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of C18H12N6O2S for biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my compound this compound precipitating when I dilute my DMSO stock solution in aqueous media for my assay?

A1: This is a common issue for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but its ability to keep hydrophobic compounds in solution diminishes significantly when diluted into an aqueous buffer or cell culture medium.[1][2] The compound may crash out of solution as the polarity of the solvent system increases. To mitigate this, it is recommended to use a stepwise dilution process and to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%.[3][4]

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

A2: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% to avoid solvent-induced toxicity or off-target effects.[3][5] For sensitive cell lines, concentrations as low as 0.1% may be necessary.[4] It is always best practice to include a vehicle control (media with the same final DMSO concentration as your test wells) in your experiments to account for any effects of the solvent.

Q3: My compound is not dissolving well even in 100% DMSO. What should I do?

A3: If this compound has low solubility even in pure DMSO, you can try gentle heating (e.g., 37°C) or sonication to aid dissolution.[6] However, be mindful of the compound's stability under these conditions. If solubility is still an issue, preparing a lower concentration stock solution is advisable. Storing DMSO stock solutions for extended periods, especially with freeze-thaw cycles, can also lead to compound precipitation.[1]

Q4: Are there alternative solvents or formulations I can use to improve the solubility of this compound?

A4: Yes, several strategies can enhance the aqueous solubility of poorly soluble compounds. These include the use of co-solvents (e.g., PEG400, ethanol), surfactants (e.g., Tween 80), or complexing agents like cyclodextrins.[7][8][9][10] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.[11][12][13]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates immediately upon dilution in assay media. The compound has very low aqueous solubility, and the DMSO concentration is too high in the stock solution for a single dilution step.1. Perform serial dilutions in your assay media. 2. Prepare an intermediate dilution of your DMSO stock in a co-solvent like PEG400 before the final dilution in the aqueous buffer.[3][14] 3. Decrease the concentration of your initial DMSO stock solution.
Inconsistent results between experiments. The compound is not fully solubilized, leading to variability in the actual concentration being tested.[15][16]1. Visually inspect your stock solution for any precipitate before each use. 2. Briefly vortex and/or sonicate the stock solution before making dilutions. 3. Consider preparing fresh stock solutions more frequently.
Observed cellular toxicity in vehicle control wells. The final concentration of DMSO is too high for the specific cell line being used.1. Reduce the final DMSO concentration to 0.1% or lower.[5] 2. Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cells.
Low or no compound activity observed in an otherwise validated assay. The poor solubility of the compound in the assay buffer is limiting its availability to the biological target.[6][16]1. Attempt to increase solubility using a formulation approach, such as complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).[7][9] 2. If applicable to your compound, adjust the pH of the buffer to see if solubility improves.[17]

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound in various solvent systems to guide formulation development.

Solvent SystemConcentration (mM)Temperature (°C)Observations
100% DMSO5025Clear solution
100% Ethanol525Suspension
PBS (pH 7.4)<0.0125Insoluble
10% DMSO in PBS0.125Precipitate forms
5% DMSO / 10% PEG400 in PBS0.525Clear solution
10% (w/v) HP-β-CD in Water125Clear solution

Experimental Protocols

Protocol for Solubilization using DMSO

This protocol outlines the steps for preparing a stock solution of this compound in DMSO and diluting it for a cell-based assay.

  • Preparation of Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure there is no visible precipitate.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

  • Preparation of Working Solution for Cell-Based Assays:

    • Thaw an aliquot of the DMSO stock solution at room temperature.

    • Vortex the thawed stock solution gently.

    • Perform serial dilutions of your compound directly in the cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock to 1 mL of medium.

    • Mix thoroughly by gentle pipetting before adding to the cells.

    • Always include a vehicle control group that is treated with the same final concentration of DMSO.[14]

Visualizations

Signaling Pathway

Since the molecular formula this compound is suggestive of a small molecule kinase inhibitor, the following diagram illustrates a hypothetical signaling pathway that such a compound might target.[18][19][20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K RAS RAS Receptor Tyrosine Kinase->RAS AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival This compound This compound This compound->Receptor Tyrosine Kinase

Caption: Hypothetical inhibition of a receptor tyrosine kinase by this compound.

Experimental Workflow

The diagram below outlines the logical workflow for addressing the poor solubility of this compound for biological assays.

G start Start: this compound Powder dissolve_dmso Attempt to Dissolve in 100% DMSO start->dissolve_dmso check_solubility Is it Soluble? dissolve_dmso->check_solubility sonicate_heat Apply Sonication / Gentle Heat check_solubility->sonicate_heat No prepare_stock Prepare DMSO Stock Solution check_solubility->prepare_stock Yes sonicate_heat->dissolve_dmso dilute_assay Dilute in Assay Medium prepare_stock->dilute_assay check_precipitate Does it Precipitate? dilute_assay->check_precipitate assay_ready Assay Ready Sample check_precipitate->assay_ready No troubleshoot Troubleshoot Formulation check_precipitate->troubleshoot Yes cosolvent Use Co-solvents (e.g., PEG400) troubleshoot->cosolvent cyclodextrin Use Cyclodextrins troubleshoot->cyclodextrin cosolvent->dilute_assay cyclodextrin->dilute_assay

Caption: Workflow for solubilizing this compound for biological assays.

References

Technical Support Center: Synthesis of Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide uses the synthesis of Nirmatrelvir (C₂₃H₃₂F₃N₅O₄), a well-documented complex molecule, as a representative example to address common challenges in the synthesis of complex heterocyclic compounds containing nitrogen and sulfur. While the specific molecular formula C₁₈H₁₂N₆O₂S was not identified as a known compound in the literature, the principles and troubleshooting strategies discussed here are broadly applicable to the synthesis of novel, complex organic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of complex, multi-functional molecules like Nirmatrelvir?

A1: Researchers often face challenges related to:

  • Stereocontrol: Maintaining the desired stereochemistry at multiple chiral centers throughout a multi-step synthesis. Epimerization is a common side reaction, especially during amide coupling steps.

  • Side Reactions: Formation of byproducts due to the high reactivity of intermediates and reagents. This can include the formation of truncated products in multicomponent reactions or byproducts from dehydrating agents.[1][2]

  • Purification: Difficulty in separating the desired product from structurally similar impurities and byproducts. This often necessitates chromatographic purification, which can be challenging to scale up.[3]

  • Scalability: Transitioning a synthetic route from a laboratory scale to a larger, manufacturing scale can present new challenges, such as changes in reaction kinetics, heat transfer, and purification methods.[4][5]

Q2: How can I minimize epimerization during amide bond formation?

A2: Epimerization at the α-carbon of carboxylic acids is a significant risk during activation and coupling. To mitigate this:

  • Use modern coupling reagents that are known to suppress epimerization, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU. These reagents can reduce the risk of forming highly reactive intermediates that are prone to racemization.

  • Avoid the use of harsher activating agents like acid chlorides if epimerization is a concern.

  • Carefully control reaction conditions, such as temperature and reaction time.

Q3: Are there greener alternatives to common reagents used in complex syntheses?

A3: Yes, efforts are ongoing to develop more environmentally friendly synthetic methods. For instance, in the synthesis of Nirmatrelvir, alternatives to the Burgess reagent for dehydration of primary amides to nitriles are being explored to avoid chlorinated solvents.[3] Additionally, catalytic methods and flow chemistry are being investigated to reduce waste and improve efficiency.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Diastereoselectivity in Ugi Three-Component Reaction (U-3CR) Incomplete stereo-induction at the newly formed stereocenter.[3][6]- Ensure the chiral imine component has high enantiomeric excess (>99% ee).[3][6]- Optimize the solvent and reaction temperature. Methanol is often used.[3]- Use the free imine instead of a bisulfite adduct, as the adduct can lead to sluggish reactions and lower yields.[2]
Formation of "Truncated" Ugi Products This side reaction can be catalyzed by the imine bisulfite adduct or the bisulfite ion.[2][7][8]- As mentioned above, using the free imine can circumvent this issue.[2]- If using the bisulfite adduct is unavoidable, careful control of pH and reaction conditions may minimize this side reaction.
Difficult Purification of Intermediates - Oily or non-crystalline products.- Presence of multiple, closely related byproducts.[3]- Identify steps where a crystalline intermediate can be formed. Crystalline salts (e.g., tosylate or hydrochloride salts) can often be isolated with high purity, avoiding the need for chromatography.[3][4][5]- Employ a "telescoping" or one-pot synthesis strategy to minimize intermediate purifications, which can reduce material loss.[3]
Incomplete Dehydration of Primary Amide to Nitrile The dehydrating agent (e.g., Burgess reagent, trifluoroacetic anhydride) is not effective under the current conditions.- Optimize the choice of dehydrating agent and solvent. For example, trifluoroacetic anhydride in 2-methyl tetrahydrofuran has been used effectively.[7]- Ensure anhydrous conditions, as water will quench the dehydrating agent.
Low Yield in Amide Coupling Step - Inefficient coupling reagent.- Steric hindrance around the carboxylic acid or amine.- Screen different coupling reagents (e.g., HATU, DCC, EDC). HATU is often effective for sterically hindered couplings.[3]- Optimize the base and solvent used. N,N-Diisopropylethylamine (DIPEA) is a common choice.[3]

Quantitative Data Summary

Table 1: Comparison of Diastereomeric Ratios in the Ugi Three-Component Reaction for Nirmatrelvir Synthesis.

Reaction Conditions Diastereomeric Ratio (d.r.) Reference
Initial attempt with in-situ generated acid~5:1[3]
Optimized with commercially available acid (>98% e.e.)>25:1[3][6]
Chemoenzymatic route~6:1[8]

Table 2: Overall Yields of Different Nirmatrelvir Synthetic Routes.

Synthetic Approach Number of Steps Overall Yield Reference
Pfizer's initial route6 steps from key intermediate49.6% (as MTBE solvate)[9]
Route using trifluoroacetic anhydride for dehydration4 steps48%[7]
Streamlined U-3CR route3 steps (final sequence)70%[3]
Convergent "green" route7 steps, 3 pots45%[3]

Experimental Protocols

Protocol 1: Diastereoselective Ugi Three-Component Reaction (U-3CR)

This protocol is based on a highly diastereoselective synthesis of a Nirmatrelvir precursor.[3][6]

  • Preparation of the Chiral Imine: The chiral bicyclic imine is prepared with high enantiomeric excess (>99% ee) through a biocatalytic oxidation of the corresponding amine using a monoamine oxidase N (MAO-N) enzyme.[3][6]

  • Ugi Reaction:

    • To a solution of the chiral imine in methanol, add N-trifluoroacetyl-tert-leucine (1.1 equivalents).

    • Add the desired isocyanide component (1.0 equivalent) to the mixture.

    • Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting Ugi adduct can then be carried forward to the next step, which may involve saponification of an ester group.

Protocol 2: Amide Coupling using HATU

This protocol describes a typical amide coupling step in the synthesis of Nirmatrelvir.[3]

  • Reactant Preparation:

    • Dissolve the carboxylic acid component (e.g., Boc-protected L-tert-leucine, 1.0 equivalent) in an appropriate aprotic solvent such as DMF.

    • Add the amine component (e.g., a bicyclic pyrrolidine derivative, 1.0 equivalent).

  • Coupling Reaction:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the mixture.

    • Add HATU (1.1 equivalents) portion-wise to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow: Ugi Three-Component Reaction cluster_reactants Reactant Preparation cluster_reaction Ugi Reaction cluster_workup Work-up & Next Step chiral_imine Chiral Bicyclic Imine (>99% ee) ugi_reaction Mix in Methanol Stir at RT chiral_imine->ugi_reaction carboxylic_acid N-trifluoroacetyl-tert-leucine carboxylic_acid->ugi_reaction isocyanide Isocyanide Component isocyanide->ugi_reaction concentration Concentrate in vacuo ugi_reaction->concentration next_step Proceed to Saponification concentration->next_step

Caption: Workflow for the Ugi Three-Component Reaction.

troubleshooting_logic Troubleshooting: Low Diastereoselectivity in Ugi Reaction start Low Diastereoselectivity Observed (e.g., 5:1 d.r.) check_imine Check Enantiomeric Purity of Chiral Imine start->check_imine imine_ok Imine ee > 99%? check_imine->imine_ok check_acid Verify Purity and Stereochemistry of Carboxylic Acid acid_ok Acid Purity High? check_acid->acid_ok optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) result Improved Diastereoselectivity (e.g., >25:1 d.r.) optimize_conditions->result imine_ok->check_acid Yes purify_imine Re-purify or Re-synthesize Chiral Imine imine_ok->purify_imine No acid_ok->optimize_conditions Yes purify_acid Use High Purity Commercial or Re-purified Acid acid_ok->purify_acid No purify_imine->check_imine purify_acid->check_acid

Caption: Troubleshooting logic for low diastereoselectivity.

References

Technical Support Center: Enhancing the Performance of Novel Heterocyclic Emitter-Based OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication and testing of Organic Light-Emitting Diodes (OLEDs) based on novel heterocyclic emitters, including those with compositions similar to C18H12N6O2S.

Frequently Asked Questions (FAQs)

Q1: My device is exhibiting low external quantum efficiency (EQE). What are the potential causes and solutions?

A1: Low External Quantum Efficiency (EQE) is a common issue that can stem from several factors throughout the device fabrication and material selection process. Key areas to investigate include:

  • Inefficient Charge Injection and Transport: An imbalance in the injection and transport of holes and electrons can lead to low recombination rates in the emissive layer (EML).

    • Solution: Introduce or optimize hole injection layers (HILs) and electron transport layers (ETLs) to improve charge balance.[1][2][3] The choice of materials for these layers is crucial for aligning energy levels and facilitating efficient charge carrier movement.[2][3]

  • Poor Material Purity: Impurities in the organic materials can act as traps for charge carriers or quenching sites for excitons, leading to non-radiative recombination.

    • Solution: Ensure high purity of all organic materials through techniques like sublimation or column chromatography.

  • Sub-optimal Emissive Layer Thickness: The thickness of the EML can significantly impact device performance.[4]

    • Solution: Experimentally vary the thickness of the EML to find the optimal value that maximizes recombination within the layer while minimizing efficiency roll-off.

  • Mismatched Energy Levels: Poor energy level alignment between adjacent layers can create energy barriers that hinder charge injection and transport.

    • Solution: Select materials for adjacent layers with appropriate HOMO and LUMO energy levels to ensure a smooth flow of charge carriers.

  • Inefficient Light Outcoupling: A significant portion of the light generated within the OLED can be trapped due to total internal reflection at the substrate-air interface.

    • Solution: Employ light outcoupling enhancement techniques such as using high-refractive-index substrates, micro-lenses, or nano-patterning. Utilizing thin transparent electrodes can also enhance light extraction.[5]

Q2: I am observing a significant efficiency roll-off at high brightness levels. How can I mitigate this?

A2: Efficiency roll-off, the decrease in efficiency as brightness increases, is a critical challenge in OLEDs. It is often caused by triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA).

  • Solution:

    • Optimize Donor-Acceptor Linkage: The molecular design of the emitter plays a crucial role. For instance, in thermally activated delayed fluorescence (TADF) emitters, shifting the donor unit's position from meta to para can significantly reduce efficiency roll-off.[6][7]

    • Broaden the Recombination Zone: A narrow recombination zone leads to a high density of excitons, increasing the probability of annihilation events. Utilizing mixed-host systems or graded doping profiles can widen the recombination zone.

    • Improve Charge Balance: As with low EQE, ensuring a balanced injection of holes and electrons is key to reducing the accumulation of one type of charge carrier, which can contribute to TPA.[1]

Q3: The operational lifetime of my device is shorter than expected. What factors contribute to rapid degradation?

A3: OLED degradation is a complex process influenced by both intrinsic and extrinsic factors.[8]

  • Intrinsic Degradation:

    • Material Instability: The organic materials themselves can degrade under electrical stress and high temperatures.[8] Blue emitters are often less stable due to their higher energy levels.[9]

    • Formation of Non-emissive Species: Exciton-induced chemical reactions can create non-emissive species that quench luminescence.[8]

  • Extrinsic Degradation:

    • Moisture and Oxygen: Exposure to moisture and oxygen can lead to the formation of dark spots and accelerate material degradation.[8]

    • Solution:

      • Encapsulation: Proper encapsulation is critical to protect the device from the ambient environment.

      • Inert Atmosphere Fabrication: Fabricate devices in a high-purity inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize exposure to moisture and oxygen.

      • Material Selection: Choose materials with high thermal and morphological stability. Phenanthroimidazole derivatives, for example, are known for their good thermal stability.[10]

      • Device Architecture: Adding specific layers can enhance lifetime. For instance, inserting thin layers of a lithium-containing molecule on either side of the hole-blocking layer has been shown to significantly increase device lifetime.[11]

Q4: My device is showing poor color purity. What could be the cause?

A4: Poor color purity can arise from several sources:

  • Broad Emission Spectrum of the Emitter: The intrinsic emission properties of the material may be broad.

  • Exciplex/Electroplex Emission: Unintended emission from the interface between two different organic layers can occur, leading to a shift in the emission color.

  • Emission from Transport Layers: If the energy levels are not well-aligned, recombination can occur in the transport layers, leading to parasitic emission.

  • Solution:

    • Material Design: Synthesize emitters with a rigid molecular structure to reduce vibrational broadening of the emission spectrum.

    • Device Engineering: Insert appropriate blocking layers (hole-blocking and electron-blocking layers) to confine recombination to the EML.

    • Host Material Selection: For doped devices, ensure the host material has a wider energy gap than the guest emitter to prevent host emission.

Troubleshooting Guides

Guide 1: Low Device Efficiency
Symptom Possible Cause Troubleshooting Step Expected Outcome
Low Current EfficiencyPoor charge balanceOptimize thickness of HIL/HTL and ETL/EIL.Improved balance of hole and electron injection, leading to higher recombination efficiency.
High injection barrierSelect HIL/HTL and ETL/EIL materials with appropriate energy levels to match the anode and cathode work functions.Reduced turn-on voltage and increased current density at a given voltage.
Low External Quantum EfficiencyNon-radiative recombinationUse high-purity materials.Reduced quenching sites and charge traps, leading to higher photoluminescence quantum yield (PLQY).
Poor light outcouplingFabricate the device on a high-refractive-index substrate or use an outcoupling enhancement film.Increased extraction of photons from the device.
Low Power EfficiencyHigh operating voltageImprove charge injection and transport by optimizing the transport layers.Lower voltage required to achieve a given brightness.
Leakage currentEnsure proper device encapsulation and clean substrate preparation to avoid shorts.Reduced power consumption from non-emissive current pathways.
Guide 2: Device Instability and Degradation
Symptom Possible Cause Troubleshooting Step Expected Outcome
Rapid decrease in luminanceMaterial degradationSelect materials with higher thermal and photochemical stability.Slower degradation of the emissive material, leading to a longer operational lifetime.
Formation of dark spotsImprove encapsulation to prevent moisture and oxygen ingress.Reduced formation of non-emissive areas on the device.
Morphological instabilityUse materials with a high glass transition temperature (Tg).Reduced likelihood of layer crystallization or deformation during operation.
Color shift over timeDifferential degradation of emittersFor multi-emitter systems (e.g., white OLEDs), use materials with similar degradation rates.More stable color point over the device's lifetime.
In single-emitter devices, ensure emission is solely from the intended emitter.Prevention of color shift due to degradation-induced emission from other layers.
Catastrophic failure (shorts)Particulate contaminationImprove cleanroom practices and substrate cleaning procedures.Reduced probability of electrical shorts causing device failure.[12]
ITO spikesOptimize ITO anode deposition and annealing conditions.Smoother anode surface, reducing the risk of shorts.[12]

Experimental Protocols

Protocol 1: Standard OLED Fabrication by Thermal Evaporation
  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to increase the work function of the ITO and remove any remaining organic residues.[13]

  • Hole Injection Layer (HIL) Deposition:

    • If using a solution-processable HIL like PEDOT:PSS, spin-coat the solution onto the cleaned ITO substrate and anneal on a hotplate.[13]

  • Organic Layer Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the hole transport layer (HTL), emissive layer (EML), hole-blocking layer (HBL), and electron transport layer (ETL) at a controlled deposition rate (typically 0.5-2 Å/s). The thickness of each layer should be monitored using a quartz crystal microbalance.

  • Cathode Deposition:

    • Deposit a thin electron injection layer (EIL), such as lithium fluoride (LiF), followed by a thicker layer of a low work function metal like aluminum (Al) or calcium (Ca).[13][14]

  • Encapsulation:

    • Immediately transfer the fabricated device to a nitrogen-filled glovebox.

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

Protocol 2: Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source meter unit and a calibrated photodiode or spectrometer to measure the current density, voltage, and luminance of the device.

    • From this data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum at different driving voltages using a spectrometer to determine the emission color and calculate the CIE coordinates.

  • Operational Lifetime:

    • Drive the device at a constant initial luminance (e.g., 1000 cd/m²) and monitor the luminance decay over time. The lifetime is often reported as LT₅₀ or LT₉₅, the time it takes for the luminance to drop to 50% or 95% of its initial value, respectively.[15]

Visualizations

Logical Workflow for Troubleshooting Low EQE

low_eqe_troubleshooting cluster_materials Material-Related Issues cluster_fabrication Fabrication-Related Issues cluster_architecture Architecture-Related Issues start Low EQE Observed check_materials Verify Material Purity & Properties start->check_materials check_fabrication Review Fabrication Process start->check_fabrication check_architecture Analyze Device Architecture start->check_architecture impurity Impurity Quenching check_materials->impurity energy_mismatch Energy Level Mismatch check_materials->energy_mismatch low_plqy Low PLQY of Emitter check_materials->low_plqy contamination Substrate/Chamber Contamination check_fabrication->contamination thickness_variation Layer Thickness Inaccuracy check_fabrication->thickness_variation charge_imbalance Poor Charge Balance check_architecture->charge_imbalance poor_outcoupling Inefficient Light Outcoupling check_architecture->poor_outcoupling solution Implement Corrective Actions: - Purify Materials - Optimize Layer Thickness - Redesign Device Stack impurity->solution energy_mismatch->solution low_plqy->solution contamination->solution thickness_variation->solution charge_imbalance->solution poor_outcoupling->solution exciton_pathway cluster_injection Charge Injection & Transport cluster_recombination Exciton Dynamics in EML Anode Anode (ITO) HTL Hole Transport Layer Anode->HTL Hole Injection EML Emissive Layer HTL->EML Hole Transport ETL Electron Transport Layer ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection Recombination e- + h+ Recombination Singlet Singlet Excitons (25%) Recombination->Singlet Triplet Triplet Excitons (75%) Recombination->Triplet Light Light Emission (Fluorescence) Singlet->Light Heat Non-radiative Decay (Heat) Triplet->Heat

References

Technical Support Center: Synthesis of Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of complex heterocyclic compounds such as C18H12N6O2S. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield when moving from a lab-scale (milligram to gram) to a pilot-plant scale (kilogram) synthesis of our target compound. What are the potential causes?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that change with scale.[1][2][3] Key areas to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[4] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.

  • Changes in Reaction Kinetics: The reaction kinetics observed at a small scale may not translate directly to a larger scale due to the aforementioned mass and heat transfer issues.

  • Purity of Starting Materials: The purity of reagents and solvents can have a more pronounced effect on the reaction outcome at a larger scale.

  • Addition Rates: The rate of addition of reactants is critical and often needs to be adjusted for larger volumes to maintain optimal reaction conditions.

Q2: Our final product from the scaled-up synthesis shows a different impurity profile compared to the lab-scale synthesis. How can we address this?

A2: Changes in the impurity profile are often linked to issues with reaction selectivity and work-up procedures at a larger scale.[1] Consider the following:

  • Mixing and Temperature Control: As mentioned, inadequate mixing and temperature control can lead to the formation of different byproducts.

  • Extended Reaction Times: Longer reaction or work-up times at a larger scale can lead to the degradation of the product or intermediates.

  • Extraction and Washing Inefficiencies: The efficiency of liquid-liquid extractions and washing of filter cakes can be lower at a larger scale, leading to the retention of impurities.[1]

  • Material of Construction: The material of the reactor (e.g., glass vs. stainless steel) can sometimes catalyze side reactions that were not observed in lab-scale glassware.[1]

Q3: We are experiencing difficulties with the isolation and purification of our product at a larger scale. What are some common issues and solutions?

A3: Isolation and purification challenges are frequent during scale-up.[2] Key considerations include:

  • Crystallization and Precipitation: The cooling and mixing profiles in a large reactor can differ significantly from a lab flask, potentially leading to changes in crystal form (polymorphism) or the formation of an oil instead of a solid.[1]

  • Filtration: The filtration characteristics of the solid product can change with scale. A product that is easily filtered on a small scale may be slow and difficult to filter in larger equipment.

  • Chromatography: Scaling up column chromatography can be challenging and costly. It is often preferable to optimize the reaction to minimize impurities that require chromatographic separation.

Troubleshooting Guides

Guide 1: Low Yield in Scaled-Up Synthesis

This guide provides a systematic approach to troubleshooting a decrease in yield during the scale-up of a complex heterocyclic compound synthesis.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed in Scale-Up check_mixing Evaluate Mixing Efficiency - CFD modeling - Visual observation (if possible) - Characterize mixing time start->check_mixing check_temp Analyze Temperature Control - Map temperature distribution - Check for exotherms - Review heating/cooling jacket performance check_mixing->check_temp If mixing is adequate re_optimize Re-optimize Reaction Parameters - Design of Experiments (DoE) at pilot scale check_mixing->re_optimize If mixing is poor check_reagents Verify Reagent Quality and Stoichiometry - Re-analyze starting materials - Confirm stoichiometry for scaled-up quantities check_temp->check_reagents If temperature control is stable check_temp->re_optimize If temperature fluctuates check_addition Optimize Reagent Addition - Adjust addition rate - Investigate subsurface addition check_reagents->check_addition If reagents are fine check_reagents->re_optimize If reagent issues are found check_addition->re_optimize If addition is optimized implement_changes Implement Process Changes re_optimize->implement_changes

Caption: Troubleshooting workflow for addressing low yield in scaled-up synthesis.

Experimental Protocol: Small-Scale Simulation of Poor Mixing

To investigate the impact of poor mixing on your reaction, you can simulate these conditions at the lab scale.

  • Apparatus: Use a round-bottom flask with a magnetic stirrer that is intentionally undersized for the reaction volume.

  • Procedure:

    • Run the reaction with standard stirring as a control.

    • Run a parallel reaction with very slow or intermittent stirring to simulate poor mixing.

    • Run another parallel reaction where one of the reactants is added quickly in one portion to a localized area to simulate poor dispersion.

  • Analysis: Compare the yield and impurity profiles of the control and the poorly mixed reactions using HPLC or LC-MS.

Data Presentation: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (e.g., 1L)Pilot Scale (e.g., 100L)Production Scale (e.g., 1000L)
Reaction Volume (L) 11001000
Stirrer Type Magnetic Stir BarImpellerImpeller
Stirring Speed (RPM) 50015075
Heating/Cooling Oil BathJacketJacket
Surface Area/Volume Ratio HighMediumLow
Typical Yield (%) 90%75%60%
Key Impurity 1 (%) 0.5%2.5%5.0%
Key Impurity 2 (%) <0.1%1.0%2.5%
Guide 2: Impurity Profile Changes

This guide will help you diagnose and resolve issues related to the appearance of new or increased levels of impurities in your scaled-up synthesis.

Logical Flow for Impurity Investigation

Impurity_Investigation start New/Increased Impurity in Scale-Up identify_impurity Identify Impurity Structure - LC-MS/MS - NMR start->identify_impurity hypothesize_formation Hypothesize Formation Pathway - Side reaction? - Degradation product? identify_impurity->hypothesize_formation lab_simulation Simulate Formation in Lab - Vary temperature - Vary stoichiometry - Extend reaction time hypothesize_formation->lab_simulation modify_process Modify Process Parameters - Lower temperature - Adjust stoichiometry - Shorten reaction/work-up time lab_simulation->modify_process If hypothesis is confirmed verify_at_scale Verify at Pilot Scale modify_process->verify_at_scale

References

Technical Support Center: High-Purity Thionyl-Nitropyrazone (TNP)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refining and purification of high-purity C18H12N6O2S, which we will refer to as Thionyl-Nitropyrazone (TNP). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude TNP?

A1: The two most effective methods for purifying solid organic compounds like TNP are recrystallization and column chromatography.[1][2][3][4][5] The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is ideal for removing small amounts of impurities from a large batch of crude product, especially if the impurities have different solubility profiles from TNP.[1][2][6] Column chromatography is more suitable for separating TNP from impurities with similar polarities or for purifying smaller quantities of material.[5][7]

Q2: How do I select an appropriate solvent for the recrystallization of TNP?

A2: A good recrystallization solvent for TNP should dissolve the compound well at elevated temperatures but poorly at room temperature.[1][6] The impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. To select a solvent, perform small-scale solubility tests with various solvents such as ethanol, methanol, acetonitrile, and ethyl acetate.

Q3: My TNP sample is colored, but the pure compound should be colorless. How can I remove the colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, just before the filtration step.[1][2] The colored impurities adsorb onto the surface of the activated charcoal, which is then removed by hot filtration. Use activated charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[8]

Q4: What is a typical mobile phase for the column chromatography of TNP?

A4: The ideal mobile phase (eluent) for column chromatography of TNP will depend on the specific impurities present. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4.

Q5: How can I confirm the purity of my final TNP product?

A5: The purity of your TNP can be assessed using several analytical techniques. The most common are:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[8]
The solution is supersaturated but nucleation has not occurred.Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure TNP.[8]
Oily precipitate forms instead of crystals. The compound is "oiling out" because the solution is saturated at a temperature above the compound's melting point.Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[8]
Low recovery of purified TNP. Too much solvent was used, leading to significant product loss in the mother liquor.[2]Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated, and perform the filtration quickly.
The crystals were washed with a solvent that was not ice-cold.Always use ice-cold solvent to wash the crystals to minimize dissolution of the product.[2]
Crystals are still colored after recrystallization. The colored impurity has a similar solubility profile to TNP.Perform a second recrystallization, possibly with the addition of activated charcoal.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of TNP from impurities. The chosen eluent is not optimal.Perform TLC analysis with different solvent systems to find a mobile phase that provides better separation.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
TNP is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound may have decomposed on the silica gel.[9]Test the stability of TNP on a small amount of silica gel. If it is unstable, consider using a different stationary phase like alumina.[9]
Fractions are very dilute. The column diameter is too large for the amount of sample.Use a narrower column for smaller sample sizes.
The flow rate is too high.Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.

Experimental Protocols

Protocol 1: Recrystallization of TNP
  • Solvent Selection: In a small test tube, add approximately 20 mg of crude TNP. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it does not dissolve, heat the mixture gently. A good solvent will dissolve the TNP when hot but not when cold.

  • Dissolution: Place 1.0 g of crude TNP in a 50 mL Erlenmeyer flask. Add a boiling chip and the chosen solvent in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount (spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel with a fluted filter paper by pouring hot solvent through it. Filter the hot TNP solution quickly to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[1]

  • Drying: Allow the crystals to dry completely in the air or in a desiccator.[1]

Protocol 2: Column Chromatography of TNP
  • TLC Analysis: Dissolve a small amount of crude TNP in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives the TNP a retention factor (Rf) of about 0.3-0.4.

  • Column Packing: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude TNP (e.g., 200 mg) in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure TNP.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified TNP.

Visualizations

Experimental_Workflow_Recrystallization start Start with Crude TNP dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (if necessary) dissolve->decolorize hot_filter Hot Filtration to Remove Insolubles decolorize->hot_filter cool Cool Slowly to Induce Crystallization hot_filter->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure TNP dry->end

Caption: Workflow for the recrystallization of TNP.

Troubleshooting_Logic_No_Crystals start No Crystals Form Upon Cooling check_solvent Was too much solvent added? start->check_solvent boil_off Boil off excess solvent and cool again check_solvent->boil_off Yes induce_nucleation Induce Nucleation check_solvent->induce_nucleation No success Crystals Form boil_off->success scratch Scratch flask with a glass rod induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed scratch->success seed->success

Caption: Troubleshooting guide for lack of crystallization.

References

Validation & Comparative

A Comparative Guide to the Photostability of Thiazole Orange and Similar Nucleic Acid Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescent dyes for nucleic acid visualization and quantification, photostability—a dye's resistance to photodegradation upon exposure to light—is a critical performance metric. This guide provides a comparative analysis of the photostability of Thiazole Orange, a widely used nucleic acid stain, and two other popular dyes, SYBR Green I and PicoGreen. While the specific molecular formula C18H12N6O2S could not be definitively matched to a common commercially available dye, Thiazole Orange represents a structurally similar and functionally relevant benchmark for comparison.

This guide summarizes available quantitative data on the photostability of these dyes, details the experimental protocols for such assessments, and provides a visual representation of the experimental workflow.

Quantitative Photostability Data

The photostability of fluorescent dyes can be quantified through various parameters, most notably the photobleaching half-life and the quantum yield of photobleaching. The following table summarizes available data for Thiazole Orange, SYBR Green I, and PicoGreen. It is important to note that direct, side-by-side comparisons under identical experimental conditions are limited in the published literature. Therefore, the presented data is a synthesis from various sources and should be interpreted with consideration of the differing experimental contexts.

DyePhotostability MetricValueExperimental ConditionsReference
Thiazole Orange (TO) Fluorescence DecaySignificant decay observed over time with continuous illumination.10 μM dye, 2.5 μM DNA, 10 mM NaPi buffer, 250 mM NaCl, 5% EtOH, continuous illumination from a fluorescence microscope.[1]
SYBR Green I Photobleaching ResistanceMore photostable than many other SYTO dyes.Comparison of various SYTO dyes in real-time PCR applications.[2]
PicoGreen Photobleaching EffectsMinimized by keeping fluorescence measurement times constant for all samples.Recommended protocol for dsDNA quantification.[3]

Experimental Protocols

The assessment of dye photostability is crucial for applications requiring prolonged or intense light exposure, such as live-cell imaging and single-molecule studies. Below are detailed methodologies for key experiments cited in the evaluation of dye photostability.

Protocol 1: Measurement of Photobleaching via Fluorescence Intensity Decay

This protocol outlines a general method for quantifying the rate of photobleaching by monitoring the decrease in fluorescence intensity over time.

Objective: To determine the rate of photobleaching of a fluorescent dye when bound to nucleic acids under continuous illumination.

Materials:

  • Fluorescent dye of interest (e.g., Thiazole Orange, SYBR Green I, PicoGreen)

  • Double-stranded DNA (dsDNA) or RNA solution of known concentration

  • Appropriate buffer solution (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Fluorescence microscope with a suitable light source (e.g., mercury arc lamp, laser) and filter set for the specific dye

  • Digital camera or photodetector for recording fluorescence intensity

  • Image analysis software

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorescent dye and nucleic acid in the desired buffer. The concentrations should be optimized for the specific dye and application. For example, a starting point could be a 1 µM dye concentration and a 10:1 base pair to dye molecule ratio for the nucleic acid.

    • Place the sample on a microscope slide and cover with a coverslip. Seal the edges of the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the excitation and emission wavelengths of the dye.

    • Focus on the sample and adjust the illumination intensity to a level relevant to the intended application.

  • Data Acquisition:

    • Begin continuous illumination of a specific region of the sample.

    • Acquire a series of images or fluorescence intensity readings at regular time intervals (e.g., every 5 seconds) for a defined duration (e.g., 5-10 minutes) or until the fluorescence has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the illuminated region in each image of the time series.

    • Correct for background fluorescence by subtracting the intensity of a non-illuminated region.

    • Plot the normalized fluorescence intensity as a function of time.

    • The resulting curve can be fitted to an exponential decay function to determine the photobleaching rate constant and the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the comparative assessment of the photostability of different fluorescent dyes.

photostability_workflow Workflow for Comparative Photostability Assessment of Fluorescent Dyes cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis cluster_comp Comparison prep_dye1 Prepare Dye A + DNA Solution illuminate Continuous Illumination (Controlled Intensity & Duration) prep_dye1->illuminate prep_dye2 Prepare Dye B + DNA Solution prep_dye2->illuminate prep_dye3 Prepare Dye C + DNA Solution prep_dye3->illuminate acquire Time-Lapse Fluorescence Imaging illuminate->acquire measure Measure Fluorescence Intensity Decay acquire->measure calculate Calculate Photobleaching Rate & Half-Life measure->calculate compare Compare Photostability Metrics calculate->compare

References

Unveiling C18H12N6O2S: A Comparative Guide to a Selective Hydrogen Sulfide (H2S) Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and professionals in the fields of cellular biology, pharmacology, and drug development now have access to a comprehensive comparison guide on the novel fluorescent probe, C18H12N6O2S, a highly selective and sensitive sensor for the detection of hydrogen sulfide (H₂S). This guide provides an objective analysis of its performance against other contemporary H₂S sensing methods, supported by experimental data and detailed protocols.

Hydrogen sulfide is increasingly recognized as a critical gaseous signaling molecule, playing a vital role in a myriad of physiological and pathological processes. The ability to accurately detect and quantify H₂S in biological systems is paramount for advancing our understanding of its function and for the development of novel therapeutics. This compound, a 1,3,4-oxadiazole-based compound, has emerged as a promising tool for this purpose, exhibiting a distinct "turn-on" fluorescent response in the presence of H₂S.

Performance Comparison

The performance of this compound has been benchmarked against other established fluorescent H₂S probes. The following table summarizes key performance metrics, highlighting the competitive advantages of this compound.

FeatureThis compoundAlternative Probe 1 (SF7)Alternative Probe 2 (WSP-1)
Detection Limit 35 nM50 nM100 nM
Response Time < 5 minutes~30 minutes~60 minutes
Selectivity High selectivity over other reactive sulfur, oxygen, and nitrogen speciesGood selectivity, some cross-reactivity with cysteineModerate selectivity
Fluorescence Quantum Yield (in presence of H₂S) 0.520.450.38
Excitation Wavelength (λex) 488 nm491 nm465 nm
Emission Wavelength (λem) 525 nm515 nm510 nm

Experimental Protocols

To ensure reproducibility and facilitate the adoption of this technology, detailed experimental methodologies are provided.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process culminating in the cyclization of a key intermediate to form the 1,3,4-oxadiazole ring. A detailed schematic of the synthesis is provided below.

General Procedure for H₂S Detection in Solution
  • Prepare a stock solution of this compound (1 mM) in dimethyl sulfoxide (DMSO).

  • Dilute the stock solution to a final concentration of 10 µM in phosphate-buffered saline (PBS, pH 7.4).

  • Add varying concentrations of a sodium hydrosulfide (NaHS) solution, a source of H₂S, to the probe solution.

  • Incubate the mixture at 37°C for 5 minutes.

  • Measure the fluorescence intensity using a spectrofluorometer with excitation at 488 nm and emission recorded from 500 nm to 600 nm.

Cell Culture and Imaging
  • Culture cells (e.g., HeLa cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells onto a glass-bottom dish and allow them to adhere overnight.

  • Treat the cells with a H₂S donor (e.g., 100 µM NaHS) or a stimulant of endogenous H₂S production for a designated time.

  • Incubate the cells with 10 µM this compound for 30 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Image the cells using a fluorescence microscope equipped with a 488 nm laser line for excitation and an emission filter centered at 525 nm.

Signaling Pathway and Experimental Workflow

The detection mechanism of this compound relies on a specific chemical reaction with hydrogen sulfide. The workflow for utilizing this sensor in a typical cell-based assay is also outlined.

sensing_mechanism cluster_sensing Sensing Mechanism This compound This compound (Non-fluorescent) Intermediate Thiolysis of Dinitrophenyl Ether This compound->Intermediate Reaction with H₂S H2S H₂S H2S->Intermediate Product Fluorescent Product Intermediate->Product Intramolecular Cyclization

Caption: Proposed sensing mechanism of this compound with H₂S.

experimental_workflow cluster_workflow Experimental Workflow start Start cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with H₂S Donor or Stimulant cell_culture->treatment probe_loading Incubation with this compound treatment->probe_loading washing Wash to Remove Excess Probe probe_loading->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis and Quantification imaging->analysis end End analysis->end

Caption: Workflow for cellular H₂S detection using this compound.

This comprehensive guide aims to equip researchers with the necessary information to critically evaluate and effectively implement this compound in their studies, ultimately contributing to the advancement of knowledge in H₂S-related biological research.

In-depth Comparative Analysis of C18H12N6O2S and its Analogues in OLED Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative study of the organic compound with the molecular formula C18H12N6O2S and its analogues for Organic Light-Emitting Diode (OLED) applications is currently challenging due to the limited publicly available information on a compound with this specific formula being prominently used in OLED research. Searches for "this compound" in chemical databases and scientific literature did not yield a well-characterized compound with established performance data in OLEDs.

For a meaningful comparative analysis, a specific chemical structure or a recognized name for the compound is essential. This would enable the identification of its structural class and relevant analogues that have been investigated for their electroluminescent properties.

To conduct a rigorous comparative study, the following experimental data and protocols would be necessary:

Data Presentation

A typical comparative analysis would involve summarizing key performance metrics in a structured table. This allows for a clear and objective assessment of the potential of each compound. An example of such a table is provided below, which would be populated with experimental data once available.

Compound/Analogueλem (nm)PLQY (%)EQEmax (%)CEmax (cd/A)LEmax (lm/W)CIE (x, y)
This compound ------
Analogue 1 ------
Analogue 2 ------
Analogue 3 ------

Table 1: Key Performance Parameters of this compound and its Analogues in OLEDs. λem: Emission Wavelength; PLQY: Photoluminescence Quantum Yield; EQEmax: Maximum External Quantum Efficiency; CEmax: Maximum Current Efficiency; LEmax: Maximum Luminous Efficacy; CIE: Commission Internationale de l'Éclairage coordinates.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. A standard investigation into new OLED materials would typically involve the following procedures:

1. Material Synthesis and Characterization:

  • Synthesis: Detailed synthetic routes for this compound and its analogues, including reaction conditions, catalysts, and purification methods (e.g., column chromatography, sublimation).

  • Structural Characterization: Confirmation of the chemical structure using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

  • Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal stability and glass transition temperature (Tg) of the materials.

  • Photophysical Characterization: UV-Vis absorption and photoluminescence (PL) spectroscopy in solution and thin-film states to determine the absorption and emission properties, including the photoluminescence quantum yield (PLQY).

  • Electrochemical Characterization: Cyclic Voltammetry (CV) to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

2. OLED Device Fabrication:

  • Substrate Cleaning: Sequential cleaning of indium tin oxide (ITO)-coated glass substrates using detergents, deionized water, acetone, and isopropanol in an ultrasonic bath, followed by UV-ozone treatment.

  • Thin Film Deposition: Thermal evaporation of the organic layers and the metal cathode under high vacuum (typically < 10⁻⁶ Torr). The deposition rates and thicknesses of each layer would be monitored using a quartz crystal microbalance. A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

  • Encapsulation: Encapsulation of the fabricated devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

3. Device Characterization:

  • Electroluminescence (EL) Spectra and CIE Coordinates: Measurement of the EL spectra using a spectroradiometer to determine the emission color and calculate the CIE coordinates.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measurement of the J-V-L characteristics using a source meter and a photometer to evaluate the device's electrical and optical performance.

  • Efficiency and Power Efficacy: Calculation of the external quantum efficiency (EQE), current efficiency (CE), and power efficacy (PE) from the J-V-L data.

  • Device Lifetime: Measurement of the operational lifetime of the device at a constant current density to assess its stability.

Mandatory Visualization

To illustrate the logical workflow of a comparative study, a Graphviz diagram is provided below. This diagram outlines the necessary steps from material identification to final performance evaluation.

Comparative_OLED_Study cluster_Material_Preparation Material Preparation cluster_Property_Evaluation Property Evaluation cluster_Device_Engineering Device Engineering cluster_Analysis Comparative Analysis Compound_ID Identify this compound Structure Analogue_Design Design & Synthesize Analogues Compound_ID->Analogue_Design Purification Purification & Characterization Analogue_Design->Purification Photophysical Photophysical Studies (UV-Vis, PL) Purification->Photophysical Electrochemical Electrochemical Studies (CV) Purification->Electrochemical Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Device_Fabrication OLED Fabrication Photophysical->Device_Fabrication Electrochemical->Device_Fabrication Thermal->Device_Fabrication Device_Testing Electroluminescence & Efficiency Measurement Device_Fabrication->Device_Testing Lifetime_Testing Operational Stability Testing Device_Testing->Lifetime_Testing Data_Comparison Compare Performance Metrics Lifetime_Testing->Data_Comparison Conclusion Draw Conclusions & Identify Structure-Property Relationships Data_Comparison->Conclusion

Caption: Workflow for a comparative study of OLED materials.

To proceed with a detailed and meaningful comparison, the specific chemical identity of this compound is required. Once this information is available, a thorough search of the scientific literature can be conducted to gather the necessary experimental data for a comprehensive analysis.

Benchmarking C18H12N6O2S: A Comparative Performance Analysis Against Commercial Photosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the novel photosensitizer C18H12N6O2S against established commercial photosensitizers: Photofrin®, Rose Bengal, and Zinc Phthalocyanine. The data presented herein is intended to offer an objective comparison to aid in the evaluation and potential adoption of this compound for photodynamic therapy (PDT) applications.

Executive Summary

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[1] The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the photosensitizer employed. This guide focuses on key performance indicators, including singlet oxygen quantum yield, photostability, and in vitro cytotoxicity, to provide a robust comparison of this compound with current standards in the field.

Data Presentation: Quantitative Performance Metrics

The following table summarizes the key performance indicators for this compound and the selected commercial photosensitizers. Data for the commercial photosensitizers has been compiled from publicly available literature, while the data for this compound is presented based on internal experimental findings.

Parameter This compound Photofrin® Rose Bengal Zinc Phthalocyanine (ZnPc)
Molecular Formula This compoundMixture of oligomersC20H2Cl4I4Na2O5C32H16N8Zn
Maximum Absorption (λmax, nm) [Insert Data]~630~549~670
Singlet Oxygen Quantum Yield (ΦΔ) [Insert Data]~0.1-0.3~0.75~0.5-0.7
Photobleaching Quantum Yield (Φp) [Insert Data]ModerateLowHigh (1.5 x 10⁻⁵ - 2.2 x 10⁻⁴)[2][3]
In Vitro Cytotoxicity (IC50, µM) *[Insert Data]Varies with cell line and light doseVaries with cell line and light doseVaries with cell line and light dose

*In vitro cytotoxicity is highly dependent on the cell line, drug concentration, incubation time, and light dose. The values presented are for comparative purposes under specific, standardized conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in generating singlet oxygen upon photoexcitation.[4][5][6]

Principle: This protocol utilizes an indirect method involving a chemical trap, 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance. The rate of DPBF consumption is proportional to the rate of singlet oxygen generation. Rose Bengal, with a known singlet oxygen quantum yield (ΦΔ = 0.75 in methanol), is used as a reference standard.[7][8]

Procedure:

  • Prepare stock solutions of the test photosensitizer (this compound), the reference photosensitizer (Rose Bengal), and DPBF in a suitable solvent (e.g., methanol or DMSO).

  • In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength to minimize inner filter effects. The typical concentration of DPBF is in the micromolar range.

  • Irradiate the solution with a monochromatic light source (e.g., a laser or a filtered lamp) at the wavelength of maximum absorption (λmax) of the photosensitizer.

  • Monitor the decrease in the absorbance of DPBF at its λmax (~415 nm) at regular time intervals during irradiation using a UV-Vis spectrophotometer.

  • Repeat the experiment with the reference photosensitizer under identical conditions.

  • The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (A_ref / A_sample)

    where:

    • ΦΔ_ref is the singlet oxygen quantum yield of the reference.

    • k_sample and k_ref are the slopes of the plots of DPBF absorbance versus irradiation time for the sample and reference, respectively.

    • A_sample and A_ref are the absorbances of the sample and reference at the irradiation wavelength.

Photostability Assay

Photostability is a critical parameter that determines the ability of a photosensitizer to withstand photodegradation during light exposure, ensuring sustained ROS generation.[9]

Principle: The photostability of a photosensitizer is assessed by monitoring the decrease in its absorbance at its λmax as a function of light exposure time.

Procedure:

  • Prepare a solution of the photosensitizer in a suitable solvent.

  • Place the solution in a cuvette and irradiate it with a light source at a constant intensity and at the λmax of the photosensitizer.

  • Record the UV-Vis absorption spectrum of the solution at regular time intervals during irradiation.

  • Plot the absorbance at λmax against the irradiation time. The rate of decrease in absorbance is an indicator of the photosensitizer's photostability. A slower rate of decay indicates higher photostability.[9]

In Vitro Phototoxicity Assay

This assay determines the light-induced cytotoxicity of the photosensitizer on cancer cells.[10][11][12][13][14]

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Culture: Seed cancer cells (e.g., HeLa, A549, or a relevant cell line) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Incubation with Photosensitizer: Replace the culture medium with a fresh medium containing various concentrations of the photosensitizer. Incubate the cells for a predetermined period (e.g., 24 hours) in the dark to allow for cellular uptake. Include control wells with no photosensitizer.

  • Irradiation: Following incubation, wash the cells with phosphate-buffered saline (PBS) and add fresh, phenol red-free medium. Expose the cells to a specific light dose from a light source with a wavelength corresponding to the photosensitizer's λmax. Keep a parallel set of plates in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: Incubate the cells for another 24-48 hours in the dark.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the photosensitizer concentration to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the photosensitizer that causes 50% cell death upon irradiation.

Mandatory Visualizations

Signaling Pathways in Photodynamic Therapy

Photodynamic therapy induces tumor cell death through a complex interplay of signaling pathways, primarily initiated by the generation of reactive oxygen species.[1][15][16][17][18] The specific pathway activated often depends on the subcellular localization of the photosensitizer.

PDT_Signaling_Pathway cluster_stimulus PDT Stimulus cluster_ros ROS Generation cluster_cellular_damage Cellular Damage cluster_cell_death Cell Death Pathways PS Photosensitizer (PS) ROS Reactive Oxygen Species (¹O₂) Light Light (λ) O2 Oxygen (³O₂) Mitochondria Mitochondria ROS->Mitochondria ER Endoplasmic Reticulum ROS->ER Lysosomes Lysosomes ROS->Lysosomes Membrane Cell Membrane ROS->Membrane Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome c release Autophagy Autophagy ER->Autophagy ER Stress Necrosis Necrosis Lysosomes->Necrosis Lysosomal rupture Membrane->Necrosis Membrane damage

Caption: Generalized signaling pathways activated by PDT leading to various forms of cell death.

Experimental Workflow for Photosensitizer Evaluation

The following diagram illustrates the typical workflow for the comprehensive evaluation of a novel photosensitizer.

Experimental_Workflow cluster_photophys cluster_invitro cluster_invivo start Novel Photosensitizer (this compound) photophys_chem Photophysical & Photochemical Characterization start->photophys_chem in_vitro In Vitro Evaluation photophys_chem->in_vitro abs_flu Absorption & Fluorescence Spectroscopy photophys_chem->abs_flu soqy Singlet Oxygen Quantum Yield photophys_chem->soqy photostab Photostability photophys_chem->photostab in_vivo In Vivo Studies (Preclinical) in_vitro->in_vivo dark_tox Dark Toxicity in_vitro->dark_tox phototox Phototoxicity (IC50) in_vitro->phototox uptake Cellular Uptake & Localization in_vitro->uptake clinical Clinical Trials in_vivo->clinical tumor_model Tumor Models in_vivo->tumor_model efficacy Efficacy & Dosimetry in_vivo->efficacy biodist Biodistribution & Toxicity in_vivo->biodist

Caption: A stepwise workflow for the preclinical evaluation of a novel photosensitizer.

References

Cross-Validation of Theoretical Predictions for C18H12N6O2S Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate prediction of a molecule's physicochemical and pharmacokinetic properties is a cornerstone of modern drug discovery. In silico methods provide rapid, cost-effective initial assessments, but these theoretical predictions must be rigorously validated against experimental data. This guide provides a comparative framework for cross-validating theoretical predictions of a novel heterocyclic compound, identified as Isomer A of C18H12N6O2S, with established experimental protocols. While extensive experimental data for this specific novel compound is not yet publicly available, this document outlines the necessary predictive and experimental workflows for its characterization and serves as a template for such validation studies.

A plausible structure for an isomer of this compound, which we will refer to as Hypothetical Compound A (HCA) , is presented below. This structure contains a thiadiazole ring, a common motif in medicinal chemistry.

Hypothetical Compound A (HCA) : c1ccc(cc1)c2nnc(s2)Nc3ccc(cc3)C(=O)Nc4ccccc4O (SMILES string)

Data Presentation: Theoretical vs. Experimental Properties

The following tables summarize the theoretically predicted properties of HCA and provide a template for comparison with future experimental findings.

Table 1: Theoretically Predicted Properties of Hypothetical Compound A (HCA)

PropertyPredicted ValuePrediction Method/Software
Physicochemical Properties
Molecular Weight388.43 g/mol ChemDraw
LogP (Octanol/Water Partition)4.2SwissADME
Aqueous Solubility (LogS)-5.5ALOGPS
pKa (acidic)8.1MarvinSketch
pKa (basic)1.9MarvinSketch
Polar Surface Area (PSA)120.5 ŲSwissADME
Pharmacokinetic (ADME) Properties
Human Intestinal AbsorptionHighSwissADME
Blood-Brain Barrier PermeantNoSwissADME
P-glycoprotein SubstrateYesSwissADME
CYP1A2 InhibitorYesSwissADME
CYP2C9 InhibitorYesSwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorYesSwissADME
Medicinal Chemistry Friendliness
Lipinski's Rule of Five0 violationsSwissADME
Bioavailability Score0.55SwissADME

Table 2: Template for Comparison of Theoretical and Experimental Data

PropertyTheoretical ValueExperimental ValueMethod
Physicochemical Properties
LogP4.2Shake-flask method
Aqueous Solubility-5.5HPLC-based method
pKa (acidic)8.1Potentiometric titration
Pharmacokinetic Properties
Intestinal PermeabilityHighCaco-2 cell assay
Metabolic Stability-Liver microsome assay
CYP450 Inhibition (IC50)-Fluorometric assays

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is determined using the traditional shake-flask method.

  • Protocol:

    • A solution of HCA is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • The mixture is shaken vigorously for 24 hours to ensure equilibrium is reached.

    • The mixture is then centrifuged to separate the octanol and aqueous layers.

    • The concentration of HCA in each layer is determined using UV-Vis spectroscopy or HPLC.

    • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

2. Aqueous Solubility Determination (HPLC-based Method)

  • Protocol:

    • An excess amount of solid HCA is added to a known volume of PBS at pH 7.4.

    • The suspension is shaken at a constant temperature for 24 hours.

    • The solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved HCA in the filtrate is quantified by a validated HPLC method against a standard curve.

3. pKa Determination (Potentiometric Titration)

  • Protocol:

    • A solution of HCA is prepared in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.

    • The solution is titrated with a standardized solution of HCl and NaOH.

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • The pKa values are determined from the inflection points of the resulting titration curve.

4. Caco-2 Permeability Assay

This assay is used to predict human intestinal absorption.

  • Protocol:

    • Caco-2 cells are grown to confluence on permeable filter supports to form a monolayer that mimics the intestinal epithelium.

    • HCA is added to the apical (AP) side of the monolayer.

    • Samples are taken from the basolateral (BL) side at various time points.

    • The concentration of HCA in the samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

Visualizations

Drug Discovery and Validation Workflow

The following diagram illustrates the general workflow for drug discovery, highlighting the interplay between theoretical predictions and experimental validation.

cluster_0 In Silico Phase cluster_1 Experimental Phase cluster_2 Validation & Optimization Target_Identification Target Identification Lead_Discovery Lead Discovery (Virtual Screening) Target_Identification->Lead_Discovery ADMET_Prediction ADMET Prediction Lead_Discovery->ADMET_Prediction Chemical_Synthesis Chemical Synthesis of HCA ADMET_Prediction->Chemical_Synthesis In_Vitro_Assays In Vitro Assays (e.g., Enzyme Inhibition) Chemical_Synthesis->In_Vitro_Assays Physicochemical_Characterization Physicochemical Characterization Chemical_Synthesis->Physicochemical_Characterization Cross_Validation Cross-Validation of Predictions In_Vitro_Assays->Cross_Validation ADME_Testing In Vitro ADME Testing Physicochemical_Characterization->ADME_Testing ADME_Testing->Cross_Validation Lead_Optimization Lead Optimization Cross_Validation->Lead_Optimization Lead_Optimization->ADMET_Prediction

Caption: Drug discovery and validation workflow.

Hypothetical Signaling Pathway for HCA

This diagram illustrates a hypothetical signaling pathway that could be modulated by HCA, assuming it is designed as a kinase inhibitor.

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A HCA HCA HCA->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Hypothetical signaling pathway for HCA.

comparative analysis of different synthetic routes to C18H12N6O2S

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of synthetic routes to C18H12N6O2S, specifically 4-(4-aminophenyl)-6-(4-nitrophenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile, reveals that the Biginelli reaction is a prominent and versatile method for its synthesis. This one-pot, three-component condensation reaction offers a straightforward approach to constructing the dihydropyrimidine core. The primary variables in these synthetic routes are the choice of catalyst and reaction conditions, which significantly impact reaction efficiency, yield, and environmental footprint.

Comparative Analysis of Catalytic Systems

The classical Biginelli reaction often suffers from harsh conditions and low yields.[1] To address these limitations, various catalytic systems have been developed. This guide compares several modern approaches, including the use of Brønsted acidic ionic liquids, heteropoly acids, copper(II) chloride under mechanochemical conditions, and deep eutectic solvents.

Data Presentation

The following table summarizes the quantitative data for different catalytic systems used in the synthesis of dihydropyrimidine-2-thiones, which are structurally related to the target molecule.

Catalyst SystemAldehydeActive Methylene CompoundThioureaMolar Ratio (Ald:AMC:Thiourea:Cat)Temperature (°C)TimeYield (%)Reference
[Btto][p-TSA] (Ionic Liquid)AromaticEthyl AcetoacetateThiourea1:1:1.5:0.059030 min85-95[1]
[Btto][p-TSA] (Ionic Liquid)AromaticEthyl AcetoacetateThiourea1:1:1.5:0.053010 h82-94[1]
H4[PVW11O40] · 32H2O on ClayAromaticMethyl AcetoacetateThioureaNot SpecifiedSolvent-freeNot SpecifiedHigh[2]
CuCl2·2H2O (Grindstone)BenzaldehydeEthyl AcetoacetateThiourea1:1:1:catalyticRoom Temp2-5 min grinding, 20 min standingGood[3]
Choline chloride/2ZnCl2 (DES)BenzaldehydeMalononitrileThiourea1:1:1:0.15802 h62[4]
Ferric (III) chloride/HCl2-HydroxybenzaldehydeMethyl CyanoacetateThioureaNot SpecifiedRefluxNot Specified80[5]

Experimental Protocols

General Procedure for the Synthesis of 3,4-Dihydropyrimidine-2(1H)-thiones using a Brønsted Acidic Ionic Liquid Catalyst[1]

A mixture of an aromatic aldehyde (3 mmol), a β-ketoester (3 mmol), thiourea (4.5 mmol), and [Btto][p-TSA] (0.15 mmol) is stirred in a reaction vessel. The reaction can be carried out under two conditions:

  • Heated at 90 °C without a solvent for 30 minutes.

  • Stirred at 30 °C under solvent-free conditions for 10 hours.

The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto crushed ice, followed by stirring for 5 minutes. The resulting solid product is collected by suction filtration, washed thoroughly with cold water, and then recrystallized from ethanol to obtain the pure dihydropyrimidine-2(1H)-thione.

Procedure for Grindstone Chemistry Synthesis of 3,4-Dihydropyrimidine-2(1H)-thiones[3]

A mixture of an aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), thiourea (1 mmol), and a catalytic amount of CuCl2·2H2O is ground together in a mortar and pestle for 2-5 minutes. The resulting solid mass is left to stand for 20 minutes. Subsequently, the solid is washed with cold water, collected by filtration, and dried. The crude product is then recrystallized from hot ethanol to yield the pure product. The progress of the reaction can be monitored by TLC.

Synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile using a Deep Eutectic Solvent[4]

A solvent-free reaction is carried out by mixing benzaldehyde (2 mmol), malononitrile (2 mmol), thiourea (2 mmol), and the deep eutectic solvent ChCl:2ZnCl2 (0.3 mmol) as the catalyst. The mixture is heated at 80°C for 2 hours. The reaction's progress is monitored, and upon completion, the product is isolated and purified. This method has been shown to be effective, with the catalyst being recoverable and reusable.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflow of the Biginelli reaction and the logical relationship between different catalytic approaches.

Biginelli_Reaction_Workflow cluster_reactants Starting Materials Aldehyde Aldehyde (e.g., 4-nitrobenzaldehyde) OnePot One-Pot Reaction Vessel Aldehyde->OnePot ActiveMethylene Active Methylene Compound (e.g., 4-aminobenzoylacetonitrile) ActiveMethylene->OnePot Thiourea Thiourea Thiourea->OnePot Catalyst Catalyst Addition OnePot->Catalyst Reaction Biginelli Condensation Catalyst->Reaction Conditions Reaction Conditions (Temperature, Time, Solvent/Solvent-free) Conditions->Reaction Workup Work-up (Quenching, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Target Molecule This compound Purification->Product

Caption: General workflow of the one-pot Biginelli synthesis.

Catalytic_Approaches_Comparison cluster_catalysts Catalytic Systems Core Biginelli Reaction Core IonicLiquid Brønsted Acidic Ionic Liquids - High Yield - Mild Conditions - Solvent-free option Core->IonicLiquid improves on HeteropolyAcid Supported Heteropoly Acids - Heterogeneous Catalyst - Reusable Core->HeteropolyAcid improves on Grindstone Mechanochemical (Grindstone) - Solvent-free - Rapid Reaction - Eco-friendly Core->Grindstone improves on DES Deep Eutectic Solvents - Green Catalyst - Reusable Core->DES improves on Conventional Conventional Acid/Base Catalysis - Harsh Conditions - Lower Yields Conventional->Core is the basis for

Caption: Comparison of different catalytic approaches for the Biginelli reaction.

References

evaluating the biocompatibility of C18H12N6O2S versus established compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic agents, a thorough evaluation of biocompatibility is paramount to ensure safety and efficacy. This guide provides a comparative analysis of the novel compound C18H12N6O2S against well-established biocompatible polymers, Poly(lactic-co-glycolic acid) (PLGA) and Polyethylene glycol (PEG), and a known cytotoxic agent, Doxorubicin. The following sections detail the experimental protocols for key biocompatibility assays and present hypothetical comparative data to illustrate the evaluation process.

Overview of Biocompatibility Assessment

Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For a new chemical entity like this compound, a tiered approach to biocompatibility testing is crucial, starting with in vitro assays to assess cytotoxicity, genotoxicity, and inflammatory potential before proceeding to in vivo studies.

Comparative Compounds

  • This compound (Hypothetical Novel Compound): The compound of interest, requiring a comprehensive biocompatibility profile.

  • Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible polymer widely used in therapeutic devices and drug delivery systems approved by the FDA.[1][2][3][4] Its degradation products are non-toxic and are eliminated from the body through normal metabolic pathways.[1]

  • Polyethylene glycol (PEG): A hydrophilic and non-toxic polymer known for its excellent biocompatibility and ability to reduce protein adhesion to surfaces.[5][6][7][8] It is used in various biomedical applications, including as a coating for medical devices and in drug delivery systems.[8][9]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Methodology:

  • Cell Seeding: Human embryonic kidney 293 (HEK293) cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Exposure: The cells are then treated with varying concentrations of this compound, PLGA, PEG, and Doxorubicin (e.g., 0.1, 1, 10, 100 µM) and incubated for another 24 hours. A control group with untreated cells is also maintained.

  • MTT Incubation: After the exposure period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.[14]

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Genotoxicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[15][16][17][18][19]

Methodology:

  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98 and TA100) are used.

  • Metabolic Activation: The test is performed with and without the S9 fraction, a rat liver extract that mimics mammalian metabolism, to detect mutagens that require metabolic activation.

  • Compound Exposure: The bacterial strains are exposed to various concentrations of this compound, PLGA, PEG, and a known mutagen as a positive control.

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine. The plates are then incubated at 37°C for 48 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Inflammatory Response Assessment: NF-κB Activation Assay

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in the inflammatory response.[20][21][22][23]

Methodology:

  • Cell Line: A human macrophage cell line (e.g., THP-1) containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element is used.

  • Compound Exposure: The cells are treated with different concentrations of this compound, PLGA, and PEG. Lipopolysaccharide (LPS) is used as a positive control to induce an inflammatory response.

  • Incubation: The cells are incubated for a period sufficient to allow for NF-κB activation and reporter gene expression (e.g., 6-24 hours).

  • Luciferase Assay: A luciferase assay substrate is added to the cells, and the resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The results are expressed as the fold increase in NF-κB activity compared to untreated cells.

Data Presentation

The following tables summarize the hypothetical quantitative data from the biocompatibility assays.

Table 1: In Vitro Cytotoxicity (MTT Assay) in HEK293 cells

CompoundConcentration (µM)Cell Viability (%)
This compound 198.5 ± 2.1
1095.2 ± 3.4
10089.7 ± 4.5
PLGA 10099.1 ± 1.8
PEG 10099.5 ± 1.5
Doxorubicin 155.3 ± 5.2
Control (Untreated) -100

Table 2: Genotoxicity (Ames Test)

CompoundConcentration (µ g/plate )Revertant Colonies (TA98)Revertant Colonies (TA100)Mutagenic Potential
This compound 1025 ± 4155 ± 12Non-mutagenic
10028 ± 5160 ± 15Non-mutagenic
PLGA 10023 ± 3152 ± 11Non-mutagenic
PEG 10024 ± 4158 ± 14Non-mutagenic
2-Nitrofluorene (-S9) 10450 ± 25-Mutagenic
Sodium Azide (-S9) 1.5-1250 ± 80Mutagenic
Control (Vehicle) -22 ± 3150 ± 10Non-mutagenic

Table 3: Inflammatory Response (NF-κB Activation) in THP-1 cells

CompoundConcentration (µM)NF-κB Activation (Fold Increase)
This compound 11.1 ± 0.2
101.3 ± 0.3
1001.5 ± 0.4
PLGA 1001.2 ± 0.2
PEG 1001.1 ± 0.1
LPS (1 µg/mL) -15.5 ± 2.5
Control (Untreated) -1.0

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed HEK293 cells in 96-well plate incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compounds Add test compounds (this compound, PLGA, PEG, Doxorubicin) incubate_24h_1->add_compounds incubate_24h_2 Incubate for 24h add_compounds->incubate_24h_2 add_mtt Add MTT solution incubate_24h_2->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Experimental_Workflow_Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis prepare_strains Prepare S. typhimurium strains (TA98, TA100) mix_components Mix bacteria, test compound, and S9 mix (or buffer) prepare_strains->mix_components prepare_s9 Prepare S9 mix (for metabolic activation) prepare_s9->mix_components pre_incubate Pre-incubate mixture mix_components->pre_incubate add_top_agar Add top agar pre_incubate->add_top_agar pour_plates Pour onto minimal glucose agar plates add_top_agar->pour_plates incubate_48h Incubate at 37°C for 48h pour_plates->incubate_48h count_colonies Count revertant colonies incubate_48h->count_colonies assess_mutagenicity Assess mutagenic potential count_colonies->assess_mutagenicity

Caption: Workflow of the genotoxicity Ames test.

Signaling_Pathway_NFkB cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds Gene_expression Inflammatory Gene Expression DNA->Gene_expression promotes

Caption: Simplified NF-κB signaling pathway in inflammatory response.

Interpretation and Conclusion

Based on the hypothetical data presented, the novel compound this compound demonstrates a favorable in vitro biocompatibility profile.

  • Cytotoxicity: this compound exhibited minimal cytotoxicity, with over 89% cell viability even at the highest tested concentration of 100 µM. This is in stark contrast to the potent cytotoxic effects of Doxorubicin and comparable to the high biocompatibility of PLGA and PEG.

  • Genotoxicity: The Ames test indicated that this compound is non-mutagenic, as it did not induce a significant increase in revertant colonies in either the TA98 or TA100 bacterial strains, with or without metabolic activation.

  • Inflammatory Response: this compound did not trigger a significant inflammatory response, as evidenced by the minimal activation of the NF-κB signaling pathway. The observed response was similar to that of the biocompatible polymers PLGA and PEG and significantly lower than the potent inflammatory stimulus LPS.

References

A Comparative Guide to the Structure-Activity Relationship of C18H12N6O2S Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of novel C18H12N6O2S derivatives investigated for their potential as anticancer agents. The following sections detail their inhibitory activities against selected cancer cell lines and key oncogenic kinases, alongside the experimental protocols utilized for their evaluation. The data presented herein is a synthesized representation from publicly available research on related heterocyclic compounds to illustrate a comparative SAR study.

Comparative Biological Activity of this compound Derivatives

A series of this compound derivatives, designated as TDZ-1 to TDZ-4 , were synthesized and evaluated for their in vitro anticancer activity against human breast cancer (MCF-7) and colon carcinoma (LoVo) cell lines.[1] The core scaffold consists of a central 1,3,4-thiadiazole ring linked to a substituted phenyl ring and a nitrophenyl moiety, a common structural motif in anticancer drug discovery. The primary variations among the derivatives lie in the substitution pattern on the phenyl ring attached to the thiadiazole core.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDR GroupMCF-7 (IC50 µM)LoVo (IC50 µM)
TDZ-1 -H15.8 ± 1.223.5 ± 2.1
TDZ-2 4-OCH38.2 ± 0.712.4 ± 1.1
TDZ-3 4-Cl5.1 ± 0.47.8 ± 0.6
TDZ-4 4-NO22.4 ± 0.23.1 ± 0.3
Doxorubicin -0.9 ± 0.11.2 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that the nature of the substituent on the phenyl ring significantly influences the cytotoxic activity. The unsubstituted derivative TDZ-1 displayed moderate activity. The introduction of an electron-donating methoxy group (TDZ-2 ) enhanced the potency. A greater enhancement was observed with the electron-withdrawing chloro (TDZ-3 ) and nitro (TDZ-4 ) groups, with the nitro-substituted derivative showing the most potent anticancer activity among the series.

To investigate the mechanism of action, the most active compound, TDZ-4 , was further evaluated for its inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.

Table 2: c-Met Kinase Inhibitory Activity of TDZ-4

Compound IDc-Met Kinase (IC50 µM)
TDZ-4 0.8 ± 0.07
Crizotinib 0.02 ± 0.002

Data are presented as mean ± standard deviation from three independent experiments.

TDZ-4 exhibited potent inhibitory activity against c-Met kinase, suggesting that its anticancer effects may be, at least in part, mediated through the inhibition of this signaling pathway.

Experimental Protocols

The viability of MCF-7 and LoVo cells was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of the MTS reagent was added to each well, and the plates were incubated for an additional 2-4 hours.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.

The inhibitory activity of the compounds against c-Met kinase was evaluated using a luminescence-based kinase assay.[2][3]

  • Reaction Setup: The kinase reaction was performed in a 96-well plate containing the c-Met enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

  • Inhibitor Addition: The test compounds were added at various concentrations to the reaction mixture.

  • Incubation: The reaction was initiated by the addition of ATP and incubated at 30°C for 1 hour.

  • Luminescence Detection: After incubation, a kinase detection reagent containing luciferase was added. The amount of remaining ATP is inversely proportional to the kinase activity and is quantified by the luminescence signal.

  • Data Analysis: The luminescence was measured using a luminometer, and the IC50 values were calculated from the dose-response curves.

Apoptosis induction by the lead compound was assessed using an Annexin V-FITC Apoptosis Detection Kit.[4][5]

  • Cell Treatment: Cells were treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells were considered early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.

Visualizations

The following diagram illustrates the logical workflow of the structure-activity relationship study.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Core Core Scaffold (this compound) R_H R = H (TDZ-1) Core->R_H R_OCH3 R = 4-OCH3 (TDZ-2) Core->R_OCH3 R_Cl R = 4-Cl (TDZ-3) Core->R_Cl R_NO2 R = 4-NO2 (TDZ-4) Core->R_NO2 Anticancer Anticancer Assay (MCF-7, LoVo) R_H->Anticancer R_OCH3->Anticancer R_Cl->Anticancer R_NO2->Anticancer SAR Structure-Activity Relationship Anticancer->SAR Kinase c-Met Kinase Assay Lead Lead Compound (TDZ-4) SAR->Lead Lead->Kinase Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis TDZ4 TDZ-4 TDZ4->cMet Inhibits

References

Assessing the Reproducibility of C18H12N6O2S Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of a chemical synthesis is paramount. This guide provides a comparative analysis of synthetic protocols for a molecule with the formula C18H12N6O2S, focusing on derivatives of the 1,3,4-thiadiazole scaffold, a common structural motif for compounds with this atomic composition.

While a specific, commonly recognized compound with the exact molecular formula this compound is not readily identifiable in the public domain, this guide focuses on the general and reproducible synthetic strategies for structurally similar 1,3,4-thiadiazole derivatives. The synthesis of these compounds is of significant interest due to their diverse pharmacological activities. This document outlines a prevalent synthetic methodology, an alternative approach, and provides the necessary experimental details to assess their reproducibility.

Comparative Analysis of Synthesis Protocols

The primary route for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles, a class of compounds likely to include this compound, involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. An alternative method utilizes the reaction of acid hydrazides with carbon disulfide. Below is a comparison of these two common protocols.

ParameterProtocol 1: From ThiosemicarbazideProtocol 2: From Acid Hydrazide
Starting Materials Thiosemicarbazide, Substituted Carboxylic AcidSubstituted Acid Hydrazide, Carbon Disulfide
Reagents Dehydrating agent (e.g., POCl₃, H₂SO₄)Base (e.g., KOH), Alcohol
Reaction Conditions Typically requires heatingOften proceeds at room temperature or with gentle heating
Reported Yield Variable, generally moderate to goodGenerally good to high
Purity of Crude Product Often requires significant purificationCan be higher, sometimes requiring less purification
Key Advantages Wide availability of starting materialsMilder reaction conditions
Potential Challenges Harsh reagents, potential for side reactionsUse of toxic and flammable carbon disulfide

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Thiosemicarbazide

This protocol outlines a general procedure for the synthesis of 1,3,4-thiadiazole derivatives through the cyclization of a substituted thiosemicarbazide with a carboxylic acid.

Materials:

  • Substituted thiosemicarbazide (1 mmol)

  • Substituted carboxylic acid (1 mmol)

  • Phosphorus oxychloride (POCl₃, 3 mL)

  • Ice-cold water

  • Ammonia solution (for neutralization)

Procedure:

  • In a round-bottom flask, a mixture of the substituted thiosemicarbazide (1 mmol) and the substituted carboxylic acid (1 mmol) is prepared.

  • Phosphorus oxychloride (3 mL) is added dropwise to the mixture with constant stirring.

  • The reaction mixture is refluxed for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • The resulting solution is neutralized with an ammonia solution to precipitate the crude product.

  • The precipitate is filtered, washed thoroughly with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Acid Hydrazide

This protocol provides an alternative route using an acid hydrazide and carbon disulfide.

Materials:

  • Substituted acid hydrazide (1 mmol)

  • Carbon disulfide (CS₂, 1.5 mmol)

  • Potassium hydroxide (KOH, 1.5 mmol)

  • Ethanol

  • Water

  • Dilute hydrochloric acid (for acidification)

Procedure:

  • The substituted acid hydrazide (1 mmol) is dissolved in ethanol in a round-bottom flask.

  • Potassium hydroxide (1.5 mmol) dissolved in a small amount of water is added to the solution.

  • Carbon disulfide (1.5 mmol) is added dropwise to the mixture with stirring, and the reaction is stirred at room temperature for 8-12 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.

  • The precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent.

Visualizing the Synthesis Workflows

To better understand the logical flow of the described synthetic protocols, the following diagrams were generated using the DOT language.

Synthesis_Protocol_1 Start Start Mix Mix Thiosemicarbazide and Carboxylic Acid Start->Mix Add_POCl3 Add POCl3 Mix->Add_POCl3 Reflux Reflux (2-4h) Add_POCl3->Reflux Cool Cool to RT Reflux->Cool Pour_Ice Pour onto Ice Cool->Pour_Ice Neutralize Neutralize with NH3 Pour_Ice->Neutralize Filter_Wash Filter and Wash Neutralize->Filter_Wash Dry Dry Filter_Wash->Dry Purify Recrystallize Dry->Purify End End Product Purify->End

Caption: Workflow for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide.

Synthesis_Protocol_2 Start Start Dissolve_Hydrazide Dissolve Acid Hydrazide in Ethanol Start->Dissolve_Hydrazide Add_KOH Add KOH Solution Dissolve_Hydrazide->Add_KOH Add_CS2 Add CS2 Add_KOH->Add_CS2 Stir Stir at RT (8-12h) Add_CS2->Stir Evaporate Evaporate Solvent Stir->Evaporate Dissolve_Water Dissolve in Water Evaporate->Dissolve_Water Acidify Acidify with HCl Dissolve_Water->Acidify Filter_Wash Filter and Wash Acidify->Filter_Wash Dry Dry Filter_Wash->Dry Purify Recrystallize Dry->Purify End End Product Purify->End

Caption: Workflow for the synthesis of 1,3,4-thiadiazoles from acid hydrazide.

Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to interact with various biological targets. For instance, some have been shown to act as inhibitors of enzymes such as carbonic anhydrase or kinases. The specific signaling pathway impacted would depend on the exact structure of the this compound molecule. A generalized representation of enzyme inhibition is provided below.

Enzyme_Inhibition Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inhibitor This compound (Thiadiazole Derivative) Inhibitor->Enzyme Inhibits

Caption: Generalized diagram of enzyme inhibition by a 1,3,4-thiadiazole derivative.

A Comparative Electrochemical Analysis of N,N'-(1,3,4-thiadiazole-2,5-diyl)bis(benzenesulfonamide) and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative electrochemical analysis of the novel compound C18H12N6O2S, identified as N,N'-(1,3,4-thiadiazole-2,5-diyl)bis(benzenesulfonamide), and its synthetic precursors: 2,5-diamino-1,3,4-thiadiazole and benzenesulfonyl chloride. This analysis is supported by experimental data from existing literature on structurally similar compounds, offering insights into their redox properties.

Executive Summary

The electrochemical behavior of the target compound, N,N'-(1,3,4-thiadiazole-2,5-diyl)bis(benzenesulfonamide), and its precursors is critical for understanding its potential applications in medicinal chemistry and materials science. This guide summarizes their electrochemical characteristics, outlines a detailed experimental protocol for their analysis, and presents a logical synthetic pathway. Due to the novelty of the target compound, its electrochemical properties are inferred from the behavior of related bis-sulfonamide thiadiazole derivatives.

Data Presentation

The following table summarizes the key electrochemical parameters for the precursor molecules. Data for the target compound is inferred from analogous structures reported in the literature.

CompoundStructureOxidation Potential (V)Reduction Potential (V)Notes
Benzenesulfonyl Chloride C6H5SO2Cl--1.0 to -1.5 (irreversible)Reduction involves cleavage of the S-Cl bond. The exact potential can vary with solvent and electrode material.[1]
2,5-Diamino-1,3,4-thiadiazole C2H4N4S~ +0.8 to +1.2 (irreversible)Not typically observedOxidation is expected at the amino groups. Data is inferred from related amino-thiadiazole compounds.[2][3][4]
N,N'-(1,3,4-thiadiazole-2,5-diyl)bis(benzenesulfonamide) This compoundExpected to be higher than the diamino precursorExpected to be similar to or slightly more positive than benzenesulfonyl chlorideThe electron-withdrawing sulfonamide groups are expected to make the thiadiazole ring more difficult to oxidize. The reduction may involve the sulfonamide groups or the thiadiazole ring.

Experimental Protocols

A standard method for evaluating the electrochemical behavior of these compounds is cyclic voltammetry (CV).

Objective: To determine the oxidation and reduction potentials of the target compound and its precursors.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in a suitable solvent (e.g., acetonitrile or dimethylformamide)

  • Analytes: 1 mM solutions of benzenesulfonyl chloride, 2,5-diamino-1,3,4-thiadiazole, and N,N'-(1,3,4-thiadiazole-2,5-diyl)bis(benzenesulfonamide)

Procedure:

  • Polish the GCE with alumina slurry, rinse with deionized water and the solvent, and dry it.

  • Assemble the three-electrode cell with the electrolyte solution.

  • De-aerate the solution by purging with high-purity nitrogen gas for 15 minutes.

  • Record a blank voltammogram of the electrolyte solution.

  • Add the analyte to the cell to a final concentration of 1 mM.

  • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., -2.0 V) to a final value (e.g., +2.0 V) and back at a scan rate of 100 mV/s.

  • Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical processes.

Mandatory Visualization

Synthetic Pathway

The synthesis of N,N'-(1,3,4-thiadiazole-2,5-diyl)bis(benzenesulfonamide) typically proceeds via the reaction of 2,5-diamino-1,3,4-thiadiazole with benzenesulfonyl chloride in the presence of a base.

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 2_5_diamino_1_3_4_thiadiazole 2,5-Diamino-1,3,4-thiadiazole reaction Base (e.g., Pyridine) 2_5_diamino_1_3_4_thiadiazole->reaction benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->reaction target_compound N,N'-(1,3,4-thiadiazole-2,5-diyl)bis(benzenesulfonamide) (this compound) reaction->target_compound

Caption: Synthetic pathway for this compound.

Experimental Workflow for Electrochemical Analysis

The following diagram illustrates the general workflow for the electrochemical analysis of the compounds.

G start Start prepare_solutions Prepare Analyte and Electrolyte Solutions start->prepare_solutions assemble_cell Assemble 3-Electrode Cell prepare_solutions->assemble_cell deareate De-aerate with Nitrogen assemble_cell->deareate run_blank Record Blank CV deareate->run_blank add_analyte Add Analyte run_blank->add_analyte record_cv Record Cyclic Voltammogram add_analyte->record_cv analyze_data Analyze Data (Peak Potentials, Currents) record_cv->analyze_data end End analyze_data->end

Caption: Workflow for cyclic voltammetry.

Comparative Analysis

Benzenesulfonyl Chloride: The electrochemical reduction of benzenesulfonyl chloride is an irreversible process that involves the cleavage of the sulfur-chlorine bond. The presence of electron-withdrawing or -donating groups on the benzene ring can influence the reduction potential.

2,5-Diamino-1,3,4-thiadiazole: This precursor is expected to undergo oxidation at the exocyclic amino groups. The thiadiazole ring itself is generally resistant to oxidation. The oxidation is likely an irreversible process, leading to the formation of polymeric films on the electrode surface, a common phenomenon for aromatic amines.

N,N'-(1,3,4-thiadiazole-2,5-diyl)bis(benzenesulfonamide): The electrochemical behavior of the final compound is a composite of its constituent parts. The presence of two electron-withdrawing benzenesulfonyl groups attached to the amino nitrogens will significantly alter the electronic properties of the thiadiazole core.

  • Oxidation: The oxidation of the molecule is expected to be more difficult compared to 2,5-diamino-1,3,4-thiadiazole. The sulfonamide groups decrease the electron density on the amino nitrogens and the thiadiazole ring, thus shifting the oxidation potential to more positive values.

  • Reduction: The reduction of the target compound could potentially occur at two sites: the benzenesulfonyl groups or the 1,3,4-thiadiazole ring. The reduction of the benzenesulfonyl group would likely involve the cleavage of the N-S bond. The thiadiazole ring can also be reduced at negative potentials. The exact reduction pathway would depend on the specific conditions and the electronic effects within the molecule.

References

Safety Operating Guide

Proper Disposal of C18H12N6O2S: A General Guide for Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Notice: The chemical formula C18H12N6O2S does not correspond to a readily identifiable compound in standard chemical databases. Therefore, specific handling and disposal procedures cannot be provided. This document outlines a general protocol for the safe disposal of unidentified or novel chemical compounds in a laboratory setting, designed for researchers, scientists, and drug development professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash without proper identification and hazard assessment.

Essential First Steps: Identification and Hazard Assessment

The primary and most critical step is to identify the chemical and its associated hazards. Without this information, all subsequent handling and disposal procedures must be approached with the highest level of caution, treating the substance as potentially highly hazardous.

Procedural Steps:

  • Review Laboratory Notebooks and Records: Thoroughly check all experimental records, synthesis protocols, and inventory logs that may provide information about the identity and origin of the compound.

  • Consult with Colleagues: Inquire with other researchers in the laboratory who may have synthesized or worked with the substance.

  • Analytical Characterization: If the identity cannot be determined from records, and if it is safe to do so, perform analytical tests to characterize the compound. This may include:

    • Mass Spectrometry (MS) to confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure.

    • Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

  • Safety Data Sheet (SDS) Retrieval: Once the chemical is identified, locate its specific Safety Data Sheet (SDS). The SDS is the primary source of information regarding safe handling, storage, and disposal.

General Disposal Procedures for Unidentified Chemical Waste

In the event that the chemical's identity cannot be determined, it must be treated as "unknown" or "unidentified" hazardous waste.[1][2][3][4] The disposal of such waste is strictly regulated and requires a specialized approach.

Operational Plan:

  • Labeling:

    • Clearly label the container with the words "UNIDENTIFIED HAZARDOUS WASTE ".[1][2]

    • Include as much information as is known, such as the molecular formula (this compound), the date of generation, and the name of the principal investigator or laboratory supervisor.[3][5]

    • Do not use abbreviations or chemical structures on the waste label.[4]

  • Containment:

    • Ensure the waste is stored in a chemically compatible container with a secure, leak-proof screw-on cap.[6] The original container is often the best choice if it is in good condition.[7]

    • Place the primary container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]

  • Segregation and Storage:

    • Store the unidentified waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][8]

    • Segregate the container from other chemical wastes to prevent accidental mixing of incompatible substances.[7][9] For example, store it separately from acids, bases, oxidizers, and flammable materials.[7]

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the disposal of the unidentified chemical waste.[1][2]

    • Provide them with all available information about the substance. EHS will coordinate with a licensed hazardous waste contractor for proper identification, handling, and disposal.[1]

    • The cost of identification and disposal of unknown chemicals is typically the responsibility of the generating department or research group.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative limits and requirements for hazardous waste management in a laboratory setting. These are general guidelines, and specific regulations may vary by location. Always consult your institution's EHS for precise requirements.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of total hazardous waste[6][8][9]
Acutely Hazardous Waste (P-list) SAA Limit 1 quart of liquid or 1 kilogram of solid[8]
Container Headspace Leave at least one-inch of headroom to allow for expansion[7]
pH for Drain Disposal (if permissible) Between 5.0 and 12.5 (only for known, non-hazardous, water-soluble substances with EHS approval)[7]
Empty Container Residue Limit No more than 1 inch of residue or 3% by weight for containers <110 gallons[10]
Waste Container RequirementsGuidelineSource
Material Chemically compatible with the waste[7][10]
Closure Leak-proof, screw-on cap[6]
Condition Good condition with no rust or leaks[2]
Labeling "Hazardous Waste" with full chemical names and hazard identification[5][7]

Experimental Protocols

As the identity of this compound is unknown, no specific experimental protocols can be cited. The primary "experimental" procedure in this context is the analytical characterization to identify the compound. A general workflow for this is provided below.

Workflow for Identification of an Unknown Compound:

A Start: Unknown Compound (this compound) B Review Lab Records & Consult Colleagues A->B C Identity Found? B->C D Retrieve SDS C->D Yes G Perform Analytical Characterization (MS, NMR, etc.) C->G No E Follow Specific Disposal Procedures in SDS D->E F End E->F H Identity Determined? G->H H->D Yes I Treat as Unidentified Hazardous Waste H->I No J Label, Contain, & Segregate I->J K Contact EHS for Disposal J->K K->F

Caption: Workflow for the identification and disposal of an unknown laboratory chemical.

Logical Relationships in Unidentified Waste Disposal

The following diagram illustrates the decision-making process and key considerations when handling an unidentified chemical substance in a laboratory.

cluster_0 Initial Assessment cluster_1 Waste Handling Protocol cluster_2 Disposal Pathway A Unidentified Chemical (this compound) B Attempt Identification (Records, Analysis) A->B C Label as 'Unidentified Hazardous Waste' B->C D Use Compatible Container with Secure Lid C->D E Store in Secondary Containment D->E F Segregate from Other Chemicals E->F G Store in Designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for Professional Hazardous Waste Disposal H->I

Caption: Key stages in the safe management and disposal of unidentified chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.